molecular formula C9H12O4 B1598275 Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 39493-62-4

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B1598275
CAS No.: 39493-62-4
M. Wt: 184.19 g/mol
InChI Key: SEBIQMPNDQLYOX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIQMPNDQLYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396126
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39493-62-4
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Synthetic Building Block

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a substituted Hagemann's ester, represents a pivotal building block in the landscape of organic synthesis. Its unique structural motif, featuring a cyclohexenone core with multiple functional groups, renders it a valuable precursor for the synthesis of a diverse array of complex molecules, including natural products like steroids and terpenoids, as well as pharmaceutical and agrochemical agents.[1] This guide provides an in-depth exploration of the synthesis of this compound, delving into the mechanistic intricacies of the reaction and furnishing a detailed experimental protocol for its preparation. The content herein is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

The Core Reaction: A Robinson Annulation Approach

The synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is elegantly achieved through a Robinson annulation, a powerful ring-forming reaction in organic chemistry.[2] This reaction sequence, named after Sir Robert Robinson, combines two fundamental transformations in a one-pot process: a Michael addition followed by an intramolecular aldol condensation.[2] In this specific synthesis, the key reactants are methyl acetoacetate and methyl crotonate .

The overall transformation can be summarized as follows:

Overall Reaction Scheme

Figure 1. Overall reaction for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

The causality behind the choice of these reactants lies in their inherent electronic properties. Methyl acetoacetate, a β-ketoester, possesses acidic α-hydrogens that can be readily deprotonated by a base to form a stabilized enolate, the nucleophile in the Michael addition. Methyl crotonate, an α,β-unsaturated ester, acts as the electrophilic Michael acceptor.

Deconstructing the Mechanism: A Tale of Two Reactions

The Robinson annulation proceeds through a cascade of interconnected steps, each with a distinct purpose in the construction of the final cyclohexenone ring.

Part 1: The Michael Addition - Forging the Initial Carbon-Carbon Bond

The synthesis commences with the base-catalyzed Michael addition of methyl acetoacetate to methyl crotonate. This conjugate addition is a thermodynamically controlled process that forms a crucial carbon-carbon bond, elongating the carbon chain and setting the stage for the subsequent cyclization.

Here is a step-by-step breakdown of the Michael addition mechanism:

  • Enolate Formation: A base, typically a sodium or potassium alkoxide (e.g., sodium ethoxide), abstracts an acidic α-proton from methyl acetoacetate. This deprotonation generates a resonance-stabilized enolate ion, a potent nucleophile. The resonance delocalization of the negative charge between the α-carbon and the two carbonyl oxygens is the driving force for this step.

  • Nucleophilic Attack: The enolate anion then attacks the β-carbon of the α,β-unsaturated ester, methyl crotonate. This conjugate attack is favored over a direct attack at the carbonyl carbon due to the formation of a more stable enolate intermediate.

  • Protonation: The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (typically the conjugate acid of the base catalyst or during the workup) to yield the 1,5-dicarbonyl intermediate, methyl 2-acetyl-3-methyl-1,5-pentanedioate.

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation MAA Methyl Acetoacetate Enolate Enolate (Nucleophile) MAA->Enolate Deprotonation Base Base (B:) Base->MAA BH BH+ Enolate->BH MC Methyl Crotonate (Electrophile) Enolate->MC Conjugate Addition Intermediate_Enolate Intermediate Enolate MC->Intermediate_Enolate Proton_Source Proton Source (H+) Intermediate_Enolate->Proton_Source Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Proton_Source->Dicarbonyl_Intermediate Protonation

Diagram 1. The Michael Addition Mechanism.

Part 2: The Intramolecular Aldol Condensation - Ring Formation and Dehydration

The 1,5-dicarbonyl intermediate formed in the Michael addition is now primed for the intramolecular aldol condensation. This reaction, also base-catalyzed, leads to the formation of the six-membered ring and the characteristic α,β-unsaturated ketone functionality of the final product.

The mechanism unfolds as follows:

  • Second Enolate Formation: The base abstracts another acidic α-proton from the 1,5-dicarbonyl intermediate. In this case, the proton on the methyl group of the acetyl moiety is typically removed, forming a new enolate.

  • Intramolecular Attack (Cyclization): The newly formed enolate attacks the carbonyl carbon of the ester group within the same molecule. This intramolecular nucleophilic attack results in the formation of a six-membered ring and a tetrahedral intermediate with a negatively charged oxygen (an alkoxide). The formation of a stable six-membered ring is the thermodynamic driving force for this cyclization step.

  • Protonation: The alkoxide is protonated by a proton source to yield a β-hydroxy cyclic ketone.

  • Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to form a double bond in conjugation with the ketone. This dehydration step is entropically favored and drives the reaction to completion, yielding the stable α,β-unsaturated ketone, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Dicarbonyl 1,5-Dicarbonyl Intermediate Enolate2 Enolate Dicarbonyl->Enolate2 Deprotonation Base Base (B:) Base->Dicarbonyl BH BH+ Enolate2->BH Alkoxide Cyclic Alkoxide Enolate2->Alkoxide Cyclization Proton_Source Proton Source (H+) Alkoxide->Proton_Source Hydroxy_Ketone β-Hydroxy Ketone Proton_Source->Hydroxy_Ketone Protonation Final_Product Final Product Hydroxy_Ketone->Final_Product Elimination of H2O

Diagram 2. The Intramolecular Aldol Condensation Mechanism.

Experimental Protocol: A Practical Guide to Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This procedure is a self-validating system, designed to ensure reproducibility and a high yield of the desired product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.1211.61 g0.10
Methyl crotonate100.1210.01 g0.10
Sodium ethoxide68.056.81 g0.10
Anhydrous Ethanol46.07100 mL-
1 M Hydrochloric acid36.46As needed-
Saturated Sodium Chloride-50 mL-
Anhydrous Magnesium Sulfate120.37--
Diethyl ether74.12--
Experimental Workflow

Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask with stirring. B 2. Cool the solution in an ice bath. A->B C 3. Add a mixture of methyl acetoacetate and methyl crotonate dropwise. B->C D 4. Allow the reaction to stir at room temperature overnight. C->D E 5. Neutralize the reaction mixture with 1 M HCl. D->E F 6. Extract the product with diethyl ether. E->F G 7. Wash the organic layer with saturated NaCl solution. F->G H 8. Dry the organic layer over anhydrous MgSO4. G->H I 9. Remove the solvent under reduced pressure. H->I J 10. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). I->J

Diagram 3. Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (6.81 g, 0.10 mol) in anhydrous ethanol (100 mL). The dissolution is exothermic, so allow the solution to cool to room temperature.

  • Addition of Reactants: Cool the ethanolic sodium ethoxide solution in an ice bath. Prepare a mixture of methyl acetoacetate (11.61 g, 0.10 mol) and methyl crotonate (10.01 g, 0.10 mol) and add it dropwise to the cooled solution over a period of 30 minutes with continuous stirring. The choice of dropwise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). This extended reaction time ensures the completion of both the Michael addition and the subsequent intramolecular aldol condensation.

  • Workup - Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The use of diethyl ether is advantageous due to its low boiling point, facilitating easy removal later.

  • Workup - Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to afford Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate as a crystalline solid.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-80%. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion: A Gateway to Molecular Complexity

The Robinson annulation provides an efficient and reliable pathway for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. By understanding the intricate mechanistic details of the Michael addition and the intramolecular aldol condensation, researchers can appreciate the elegance and power of this classic organic reaction. The detailed experimental protocol provided in this guide serves as a practical tool for the successful synthesis of this versatile building block, opening doors to the creation of more complex and biologically significant molecules.

References

  • Master Organic Chemistry. The Robinson Annulation. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Designed for professionals in research and development, this document synthesizes established data with theoretical insights to offer a practical understanding of this chemical entity.

Introduction

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a notable cyclohexene derivative, serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1] Its unique structural features, including a hydroxyl group, a ketone, and a methyl ester, make it a valuable building block in the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Understanding the physical properties of this compound is paramount for its effective application in laboratory synthesis, process development, and quality control.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and unique identifiers. This information is critical for database searches, regulatory submissions, and unambiguous scientific communication.

Caption: 2D Chemical Structure of the molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate[1]
CAS Number 39493-62-4[1]
Molecular Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
InChI Key SEBIQMPNDQLYOX-UHFFFAOYSA-N[1]
SMILES COC(=O)C1C(C)CC(=O)C=C1O[2]

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, purification strategies, and formulation development.

Appearance and State

At ambient temperature and pressure, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate exists as a white to cream crystalline solid or powder .[1][2] This appearance is indicative of a compound with a well-defined crystal lattice and a relatively high degree of purity.

Melting Point

The melting point is a critical indicator of purity and is essential for many experimental procedures.

Table 2: Melting Point

Reported RangeSource
120.0 - 126.0 °C[1][2]
122 - 124 °C[1]
123 °C[3]

The slight variations in the reported melting point ranges can be attributed to different experimental methodologies or minor impurities in the samples. A melting point determination experiment is a standard procedure for verifying the identity and purity of a new batch of this compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 10-15 °C below the expected melting point.

    • Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation and Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted into a clear liquid (the clear point).

    • The melting point is reported as the range between the onset and clear point temperatures.

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement prep1 Dry and powder sample prep2 Pack capillary tube prep1->prep2 prep3 Compact powder prep2->prep3 setup1 Insert capillary tube prep3->setup1 Prepared Sample setup2 Set initial temperature setup1->setup2 setup3 Set heating rate (1-2 °C/min) setup2->setup3 measure1 Observe sample setup3->measure1 Heating Apparatus measure2 Record onset of melting measure1->measure2 measure3 Record clear point measure2->measure3 result result measure3->result Melting Point Range

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point, Density, and pKa

As of the date of this guide, there is no readily available experimental data for the boiling point, density, or pKa of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in the public domain. The compound's high melting point suggests that it may decompose at or before its boiling point at atmospheric pressure.

In the absence of experimental data, computational methods can provide valuable estimations for these properties. Researchers requiring this information are advised to use reliable prediction software based on QSPR models or more rigorous quantum mechanical calculations.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Boiling Point Data not available-
Density Data not available-
pKa Data not available-
XLogP3-AA 0.8Computed by PubChem[4]
Topological Polar Surface Area 63.6 ŲComputed by PubChem[4]

The XLogP3-AA value suggests the compound has a relatively balanced hydrophilic-lipophilic character. The topological polar surface area (TPSA) is a useful descriptor for predicting drug transport properties.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

Currently, detailed experimental solubility data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in a range of common laboratory solvents is not available in published literature. However, based on its structure, which contains both polar (hydroxyl, ketone, ester) and non-polar (cyclohexene ring, methyl group) moieties, a general solubility profile can be inferred.

Expected Solubility:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in lower alcohols like methanol and ethanol.

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in ethers like tetrahydrofuran.

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene, and in water.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method for determining the qualitative solubility of a compound.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Weigh approximately 10 mg of the compound into a small test tube or vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube, vortexing or shaking after each addition.

  • Observation: Observe the mixture for the dissolution of the solid.

  • Classification:

    • Soluble: If the solid dissolves completely within 1 mL of the solvent.

    • Slightly Soluble: If a significant portion, but not all, of the solid dissolves in 1 mL of the solvent.

    • Insoluble: If little to no solid dissolves in 1 mL of the solvent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the cyclohexene ring, the methoxy protons of the ester, and the hydroxyl proton. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the methyl group, the methoxy group, the carbonyl carbons of the ketone and ester, the sp² carbons of the double bond, and the sp³ carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the sp³ and sp² C-H bonds.

  • C=O stretch: Strong, sharp peaks around 1735 cm⁻¹ for the ester carbonyl and around 1680 cm⁻¹ for the α,β-unsaturated ketone carbonyl.

  • C=C stretch: A peak in the 1600-1650 cm⁻¹ region for the carbon-carbon double bond.

Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and potentially a retro-Diels-Alder reaction of the cyclohexene ring.

Synthesis Overview

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is typically synthesized via a Michael addition reaction.[1] This common carbon-carbon bond-forming reaction is a staple in organic synthesis.

Reaction Scheme:

Synthesis reactant1 Methyl Acetoacetate reagents Base (e.g., NaOEt) then Acid Workup reactant1->reagents reactant2 Methyl Crotonate reactant2->reagents product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate reagents->product

Caption: Michael Addition Synthesis Route.

This synthesis involves the reaction of methyl acetoacetate with methyl crotonate in the presence of a base, followed by an acidic workup to facilitate cyclization and dehydration to yield the final product.

Conclusion

This technical guide has consolidated the available physical property data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. While key experimental values for properties such as melting point and molecular weight are well-established, there remains a need for experimental determination of its boiling point, density, pKa, and a comprehensive set of spectroscopic data. The provided protocols and theoretical insights aim to equip researchers with the necessary information to handle and utilize this compound effectively in their scientific endeavors.

References

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol , is a versatile intermediate in organic synthesis.[1][2] Its utility stems from the multiple reactive functional groups present within its cyclohexene framework, including a β-keto ester system. The accurate characterization of this molecule is paramount for its application in the synthesis of more complex chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a focus on the underlying principles that govern its spectral behavior. A key feature of this molecule is its existence as a mixture of tautomers, which profoundly influences its spectroscopic signature.

The Critical Role of Keto-Enol Tautomerism

A foundational concept in understanding the spectroscopic properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is the principle of keto-enol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.[3][4] In this specific case, the compound exists in a dynamic equilibrium between its keto and enol forms. The enol form, systematically named methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate, is often a significant, if not the major, component of the equilibrium mixture, particularly in solution.[3][5][6] The position of this equilibrium is sensitive to factors such as the solvent, temperature, and concentration.[3] A thorough spectroscopic analysis will, therefore, reveal signals corresponding to both tautomers.

Caption: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule, as it provides detailed information about the carbon-hydrogen framework and the presence of both tautomers.

Experimental Protocol (Typical)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct sets of signals for the keto and enol forms. The integration of these signals can be used to determine the ratio of the two tautomers under the given experimental conditions.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (Keto Form) Assignment (Enol Form)
1~12.0 - 13.0br s(enol)-Enolic -OH
2~5.5s(enol)-=CH
3~4.2m1HCH-COOCH₃CH-COOCH₃
4~3.7s3H-OCH₃-OCH₃
5~3.5s(keto)-CH₂--
6~2.8m1HCH-CH₃CH-CH₃
7~2.2-2.6m2H-CH₂--CH₂-
8~1.2d3H-CH₃-CH₃
Interpretation of ¹H NMR Spectrum

The most telling signal for the presence of the enol tautomer is the downfield broad singlet between 12.0 and 13.0 ppm, which is characteristic of an intramolecularly hydrogen-bonded enolic proton.[3][4] The vinylic proton of the enol form is expected to appear as a singlet around 5.5 ppm. The signals for the methoxy group (-OCH₃) and the methyl group (-CH₃) will likely appear for both tautomers, potentially as two distinct signals for each if the equilibrium is slow on the NMR timescale. The aliphatic protons of the cyclohexene ring will present as complex multiplets in the 2.2-4.2 ppm region. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these proton and carbon signals.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will also show two sets of signals corresponding to the keto and enol tautomers.

Signal Predicted Chemical Shift (ppm) Assignment (Keto Form) Assignment (Enol Form)
1>190C=O (ketone)C=O (ketone)
2~170C=O (ester)C=O (ester)
3~160-170=C-OH-
4~100=CH-
5~52-OCH₃-OCH₃
6~40-60Aliphatic CH, CH₂Aliphatic CH, CH₂
7~20-CH₃-CH₃
Interpretation of ¹³C NMR Spectrum

In the keto form, two carbonyl signals are expected: one for the ester (~170 ppm) and one for the ketone (>190 ppm). For the enol tautomer, the ester carbonyl signal will be present, along with signals for the enolic double bond carbons. The carbon bearing the hydroxyl group will be significantly downfield (~160-170 ppm), while the other vinylic carbon will be around 100 ppm. The remaining aliphatic and methyl carbon signals will appear in their expected regions.

Caption: Correlation of key predicted NMR signals to the enol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate will be a composite of the absorptions from both the keto and enol tautomers.

Experimental Protocol (Typical)
  • Sample Preparation: The spectrum can be acquired from a solid sample using KBr pellet or Attenuated Total Reflectance (ATR) techniques. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a solution cell.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data
Frequency Range (cm⁻¹) Vibration Type Functional Group/Tautomer
3400 - 2500 (broad)O-H stretchEnolic -OH (hydrogen-bonded)
~2960C-H stretchAliphatic (CH, CH₂, CH₃)
~1740C=O stretchEster (keto form)
~1715C=O stretchEster (enol form, conjugated)
~1650C=O stretchKetone (conjugated, keto form)
~1610C=C stretchAlkene (enol form)
~1200C-O stretchEster
Interpretation of IR Spectrum

The most indicative feature of the enol form is a very broad absorption in the 3400-2500 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group. The carbonyl region (1800-1600 cm⁻¹) will be complex. We can expect to see multiple C=O stretching bands: one for the ester carbonyl (around 1740-1715 cm⁻¹), which will be at a lower frequency in the conjugated enol form, and one for the conjugated ketone in the keto form (around 1650 cm⁻¹). A C=C stretching vibration for the enol form is expected around 1610 cm⁻¹. The presence of a strong C-O stretching band around 1200 cm⁻¹ will further confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol (Typical)
  • Ionization: Electron Ionization (EI) is a common technique that will provide detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): m/z = 184. This corresponds to the molecular weight of the compound (C₉H₁₂O₄).[1][2]

  • Key Fragments:

    • m/z = 153: Loss of an methoxy radical (•OCH₃) from the ester.

    • m/z = 125: Loss of the carbomethoxy group (•COOCH₃).

    • m/z = 111: Subsequent loss of CO from the m/z 153 fragment.

    • m/z = 69: A common fragment in the mass spectra of cyclohexenone derivatives, arising from retro-Diels-Alder fragmentation.

Interpretation of Mass Spectrum

The molecular ion peak at m/z 184 is the most crucial piece of information, confirming the molecular formula. The fragmentation pattern will be characteristic of a cyclic β-keto ester. The loss of the methoxy and carbomethoxy groups are expected fragmentation pathways for the ester functionality. The retro-Diels-Alder fragmentation of the cyclohexenone ring is a characteristic process that can help to confirm the core structure of the molecule.

Conclusion

The spectroscopic characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a nuanced task, primarily due to the keto-enol tautomerism that defines its chemical nature. A comprehensive analysis using a combination of NMR, IR, and Mass Spectrometry is essential for its unambiguous identification. The interpretation of the spectral data must always consider the presence of both tautomeric forms. This guide provides a detailed predictive framework for the expected spectroscopic features of this important synthetic intermediate, offering researchers and scientists a solid basis for its characterization and utilization in their work.

References

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  • Kuznetsov, V. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 856-860. Retrieved from [Link]

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  • Dey, S., et al. (2021). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry, 1202, 113313. Retrieved from [Link]

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Initial Biological Screening of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Derivatives: A Strategic Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Screening Campaign

The synthetic scaffold, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, represents a versatile and highly functionalized chemical intermediate.[1] Its inherent reactivity makes it a valuable starting point for the synthesis of a diverse library of derivatives, which can be explored for novel biological activities.[1][2] Previous research has alluded to the potential for derivatives of this core structure to exhibit significant antimicrobial and anti-inflammatory properties, making it a compelling target for drug discovery programs.[1]

This guide eschews a generic, one-size-fits-all screening protocol. Instead, it presents a strategic, multi-tiered framework designed to efficiently and logically assess the biological potential of a library of its derivatives. As a Senior Application Scientist, my experience dictates that the most fruitful screening campaigns are not those that simply generate data, but those that generate actionable intelligence. This is achieved by understanding the causality behind each experimental choice, building a self-validating data package, and prioritizing compounds based on a holistic view of their activity, selectivity, and safety profiles. This document will guide you through that process.

Chapter 1: A Strategic Framework for High-Throughput Biological Screening

The initial exploration of a new compound library is a critical phase in drug discovery.[3] The primary objective is to cast a wide net to identify potential "hits" without prematurely excluding compounds that may have interesting, non-obvious activities. This necessitates a tiered or cascaded approach, beginning with broad assessments of safety and moving toward more specific, target-oriented assays. The entire process should be designed with a high-throughput screening (HTS) mentality, leveraging microplate formats and automated liquid handling where possible to ensure reproducibility and scalability.[4][5]

The validation of any HTS assay is paramount. Before screening a full library, a "dry run" using positive and negative controls is essential to determine the assay's robustness, often quantified by the Z-factor. A Z-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for HTS.[4]

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Hit Validation & Prioritization A Compound Library Synthesis (Derivatives of Core Scaffold) B Cytotoxicity Screening (e.g., MTT & LDH Assays) A->B Establish Safety Profile & Max. Non-toxic Conc. C Antimicrobial Assay (MIC Determination) D Antioxidant Assay (DPPH/ABTS Scavenging) B->D E Anti-inflammatory Assay (COX/LOX Inhibition) F Data Analysis & Hit Selection (Potency & Selectivity) C->F D->F E->F G Hit Confirmation (Dose-Response Curves) F->G Validate initial hits H Lead Candidate Prioritization G->H Confirm activity G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Inhibited by NSAIDs & Test Compounds LOX 5-LOX Enzyme AA->LOX Inhibited by Test Compounds PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs

Figure 2: Simplified Arachidonic Acid inflammatory cascade.

These assays are typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits, which provide the recombinant human enzymes, substrates, and detection reagents. [6][7]

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 or 5-LOX enzyme according to the kit manufacturer's instructions.

  • Inhibitor Pre-incubation: In the wells of the assay plate, add the reaction buffer, the enzyme, and the test compound at various concentrations. Allow to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Incubation: Incubate for the time specified in the kit protocol (e.g., 10 minutes at 37°C).

  • Detection: Stop the reaction and perform the detection steps as outlined in the kit manual. This typically involves measuring a downstream product (e.g., PGF2α for COX-2) via a colorimetric or fluorescent readout. [6]6. Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for active compounds.

Chapter 4: Data Integration and Hit Prioritization

The primary screening phase will generate a large dataset. The key is to integrate these results to identify high-quality "hits." A hit is typically defined as a compound that shows significant activity in a primary assay, is confirmed upon re-testing, and exhibits a dose-dependent effect. [4] The data should be compiled into a clear, comparative table. This allows for the rapid identification of compounds with interesting profiles, such as those with potent antimicrobial activity but low cytotoxicity, or those that dually inhibit COX and LOX enzymes.

Table 1: Hypothetical Screening Data Summary for Selected Derivatives

Compound IDCytotoxicity (IC₅₀, µM)Antimicrobial (MIC, µg/mL)Antioxidant (DPPH IC₅₀, µM)Anti-inflammatory (COX-2 IC₅₀, µM)Anti-inflammatory (5-LOX IC₅₀, µM)
DERIV-001 > 100825.412.118.5
DERIV-002 > 100> 1285.2> 50> 50
DERIV-003 12.5488.145.333.7
DERIV-004 > 100> 128> 1002.578.9
DERIV-005 85.36445.68.99.2

Interpretation and Prioritization:

  • DERIV-001: A promising "all-rounder" with moderate activity across multiple assays and low cytotoxicity. A good candidate for further investigation.

  • DERIV-002: A potent antioxidant with a good safety profile but no antimicrobial or anti-inflammatory activity in these assays. A specialized candidate.

  • DERIV-003: Potent antimicrobial but flagged for cytotoxicity. This compound may be deprioritized or investigated for applications where cytotoxicity is acceptable (e.g., oncology).

  • DERIV-004: A potent and selective COX-2 inhibitor.

  • DERIV-005: A very interesting candidate. It shows dual inhibition of COX-2 and 5-LOX at similar concentrations and has a good cytotoxicity profile, making it a high-priority hit for anti-inflammatory development. [8]

Concluding Remarks and Path Forward

This technical guide outlines a logical and efficient strategy for the initial biological evaluation of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate derivatives. By starting with a foundational cytotoxicity assessment and progressing to a panel of primary bioactivity assays, researchers can effectively identify and prioritize compounds with genuine therapeutic potential.

The hits identified through this cascade are not the end of the journey but rather the beginning of the next phase of drug discovery. Subsequent steps will involve hit-to-lead optimization, secondary screening to elucidate the mechanism of action, and in vivo studies to assess efficacy and safety in a whole-organism context. [9][10]This structured approach ensures that research and development efforts are focused on the most promising candidates, maximizing the potential for successful translation from the laboratory to the clinic.

References

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  • Wright, G. D. (2017). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery. [Link]

  • Westh, H., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. [Link]

  • Fotakis, G., & Timbrell, J. A. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Toxicology in Vitro. [Link]

  • Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. [Link]

  • An, W. F., & Tolliday, N. (2010). In vitro Screening Systems. Methods in Molecular Biology. [Link]

  • Lites, C., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • P, R., & K, S. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics. [Link]

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  • ResearchGate. (2020). MTT and LDH cytotoxicity assays. [Link]

  • Lemmon, G., et al. (2014). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology. [Link]

  • Sirimulla, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • ResearchGate. (2020). Results of anti-inflammatory inhibitor screening assays. [Link]

  • E3S Web of Conferences. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

  • Casey, B. J., et al. (2010). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Analytical Chemistry. [Link]

  • Janzen, W. P. (2016). High Throughput Screening: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Kourar, A., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology. [Link]

  • Lee, S., et al. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]

  • Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical and Bioanalytical Techniques. [Link]

  • University of Oxford. Small Compound Screening Overview. [Link]

  • Mishra, K., et al. (2012). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

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  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

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A-In-depth Technical Guide on Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a highly functionalized cyclohexenone derivative, stands as a pivotal building block in modern organic synthesis. Its unique arrangement of a hydroxyl group, a ketone, an alkene, and a methyl ester within a six-membered ring renders it a versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, particularly in the construction of bioactive molecules and natural products. By elucidating the mechanistic underpinnings of its formation and subsequent transformations, this document serves as a comprehensive resource for chemists aiming to leverage this potent synthetic intermediate in their research and development endeavors.

Introduction

In the landscape of organic synthesis, certain molecules emerge as "chiral pool" synthons or versatile intermediates that significantly simplify the strategic approach to complex targets. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4) is one such compound.[1][2][3] Structurally, it is an analog of key intermediates found in the venerable Robinson annulation sequence, a powerful ring-forming reaction.[4][5][6] Its utility is rooted in the orthogonal reactivity of its functional groups, which allows for selective modifications and the introduction of molecular complexity in a controlled manner. This intermediate is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide will explore the primary synthetic routes to this compound, delve into the reactivity of its core structure, and showcase its application as a precursor to sophisticated molecular frameworks, thereby providing a senior-level perspective on its role in contemporary synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate are summarized below.

PropertyValueReference
CAS Number 39493-62-4[1][3][7]
Molecular Formula C₉H₁₂O₄[1][3][7]
Molecular Weight 184.19 g/mol [1][3]
Appearance White to cream crystalline solid/powder[1][7]
Melting Point 120–126 °C[1][7]
IUPAC Name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate[3]

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key features in its spectra include:

  • ¹H NMR: Signals corresponding to the vinyl proton, the methine protons at C1 and C6, the diastereotopic methylene protons, and the methyl groups of the ester and the C6 substituent.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the olefinic carbons, and the aliphatic carbons of the ring and substituents.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretches of the ketone and ester, and the C=C stretch of the alkene.

Synthesis of the Intermediate

The most common and efficient synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves a base-catalyzed condensation reaction, which can be mechanistically understood as a Michael addition followed by an intramolecular cyclization and tautomerization.[1]

Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic disconnection breaks the C1-C6 and C4-C5 bonds, revealing two simple starting materials: methyl acetoacetate and methyl crotonate.

The forward synthesis involves a Michael addition of the enolate of methyl acetoacetate to methyl crotonate.[1] This is followed by an intramolecular Dieckmann-like condensation to form the six-membered ring. The choice of base is critical; a non-nucleophilic base like sodium methoxide in methanol is typically employed to generate the requisite enolate without promoting saponification of the ester groups.

Experimental Protocol: Synthesis

Objective: To synthesize Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Materials:

  • Methyl acetoacetate

  • Methyl crotonate

  • Sodium metal

  • Anhydrous Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to anhydrous methanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Michael Addition: Cool the sodium methoxide solution in an ice bath. Add methyl acetoacetate dropwise to the cooled solution while stirring. After the addition is complete, add methyl crotonate dropwise, maintaining the low temperature.

  • Cyclization: After the addition of methyl crotonate, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Carefully neutralize the reaction mixture by adding it to a beaker of ice and concentrated hydrochloric acid. A precipitate should form. Filter the solid product and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.[1]

Causality: The use of sodium methoxide serves the dual purpose of generating the nucleophilic enolate from methyl acetoacetate and catalyzing the subsequent intramolecular condensation. Acidification of the reaction mixture is crucial to neutralize the base and protonate the enolate intermediate, leading to the precipitation of the final product.

// Nodes MAA [label="Methyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; MC [label="Methyl Crotonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="NaOMe in MeOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Dicarbonyl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate\n(Enolate form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidic Workup\n(HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 4-hydroxy-6-methyl-\n2-oxo-3-cyclohexene-\n1-carboxylate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MAA -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Michael; MC -> Michael; Michael -> Intermediate; Intermediate -> Cyclization [label="Base-catalyzed"]; Cyclization -> Cyclized; Cyclized -> Product [label="Protonation"]; Acid -> Product; } } Caption: Synthetic workflow for the target intermediate.

Reactivity and Chemical Transformations

The synthetic power of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate lies in the distinct reactivity of its functional groups. This allows for a modular approach to building molecular complexity.

  • The Enone System: The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the C5 position. This is a key step in many annulation strategies.

  • The Hydroxyl Group: The vinylogous acid character of the hydroxyl group makes it amenable to O-alkylation and O-acylation reactions. It can also be converted into a better leaving group (e.g., triflate) for subsequent cross-coupling reactions.

  • The Ketone and Ester: The ketone at C2 can undergo standard carbonyl chemistry, such as reduction, Wittig reactions, or conversion to an enol ether. The ester at C1 can be hydrolyzed, reduced, or used in amidation reactions.

  • The Chiral Center at C6: The methyl-substituted stereocenter at C6 allows for diastereoselective transformations at other positions of the ring, which is a critical consideration in asymmetric synthesis.

This molecule is a precursor in reactions analogous to the renowned Wieland-Miescher ketone and Hajos-Parrish ketone syntheses, which are foundational in steroid and terpenoid total synthesis.[8][9][10] These reactions typically involve a Robinson annulation, where a Michael addition is followed by an intramolecular aldol condensation to construct a new six-membered ring, forming a bicyclic system.[4][5][11]

// Central Node Start [label="Methyl 4-hydroxy-6-methyl-2-oxo-\n3-cyclohexene-1-carboxylate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Pathways node [fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="O-Alkylation/\nO-Acylation"]; R2 [label="Michael Addition\n(at C5)"]; R3 [label="Ketone Reduction\n(at C2)"]; R4 [label="Ester Hydrolysis/\nReduction (at C1)"]; R5 [label="Robinson Annulation"];

// Products node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; P1 [label="Ethers/Esters"]; P2 [label="5-Substituted Derivatives"]; P3 [label="Diol Derivatives"]; P4 [label="Carboxylic Acid/\nAlcohol"]; P5 [label="Bicyclic Systems\n(e.g., Steroid Precursors)"];

// Edges Start -> R1 [label="Reagents: R-X, Base"]; R1 -> P1;

Start -> R2 [label="Reagents: Nu⁻"]; R2 -> P2;

Start -> R3 [label="Reagents: NaBH₄"]; R3 -> P3;

Start -> R4 [label="Reagents: LiOH or LiAlH₄"]; R4 -> P4;

Start -> R5 [label="Reagents: Methyl Vinyl\nKetone, Base"]; R5 -> P5; } } Caption: Key reactive sites and transformations.

Applications in Total Synthesis

The true measure of a synthetic intermediate's value is its successful application in the synthesis of complex, biologically active molecules. This cyclohexenone derivative has been instrumental in the synthesis of various natural products. Its structure is embedded within the core of many terpenoids and steroids.[6]

For example, the bicyclic core of the Wieland-Miescher ketone, a cornerstone in steroid synthesis, can be accessed through a Robinson annulation using a related cyclohexanedione precursor.[8][12][13] The subject of this guide serves as a highly functionalized starting point that can be elaborated into such bicyclic systems, often with control over stereochemistry. The principles of its reactivity are directly translatable to the asymmetric syntheses pioneered by Hajos and Parrish, which utilize proline catalysis to achieve high enantioselectivity.[9][14][15]

The ability to construct fused ring systems makes this intermediate particularly relevant in the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][8]

Conclusion

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. Its facile preparation and the rich chemistry of its multiple functional groups have cemented its role as a valuable intermediate. For researchers in drug discovery and natural product synthesis, a thorough understanding of this building block opens doors to efficient and elegant synthetic routes toward complex and biologically significant molecules. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Wikipedia. (2023). Wieland–Miescher ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. (n.d.). Retrieved from [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Fiveable. (n.d.). Wieland-Miescher Ketone Definition. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Retrieved from [Link]

  • ACS Publications. (2000). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hajos‐Parrish ketone and further conversions to cis‐hydrindanes 3 and 4. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

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Unveiling a Synthetic Workhorse: The Discovery and History of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A cornerstone in the synthesis of complex molecules, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, has a rich history rooted in the fundamental principles of organic chemistry. This technical guide delves into the discovery and historical development of this versatile building block, tracing its origins from foundational reactions to its role in modern synthetic endeavors.

With the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol , this cyclohexene derivative is a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] Its strategic placement of functional groups—a hydroxyl, a methyl, a ketone, and a methyl ester on a cyclohexene core—renders it a highly reactive and adaptable precursor for a variety of chemical transformations.[1]

I. Foundational Reactions: The Intellectual Precursors

The story of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is intrinsically linked to the development of key carbon-carbon bond-forming reactions that paved the way for its synthesis. Understanding these historical reactions provides a crucial context for appreciating the ingenuity behind the creation of this specific molecule.

The Michael Addition: A Pillar of Conjugate Chemistry

The primary synthetic route to Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate relies on the Michael addition , a reaction discovered by American chemist Arthur Michael in 1887. This reaction involves the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor"). This powerful tool for forming carbon-carbon bonds under mild conditions became a cornerstone of organic synthesis.

The Robinson Annulation: Building Rings with Precision

Sir Robert Robinson's development of the Robinson annulation in 1935 provided a robust method for the formation of six-membered rings, a common motif in natural products.[2][3] This reaction ingeniously combines a Michael addition with an intramolecular aldol condensation, offering a powerful strategy for constructing complex cyclic systems.[2][4][5][6] While not the direct route to the title compound, the principles of the Robinson annulation heavily influenced the strategic thinking behind the synthesis of highly substituted cyclohexenones.

The Dieckmann Condensation: Intramolecular Cyclization of Esters

First reported by the German chemist Walter Dieckmann in 1894, the Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters.[7][8][9] This reaction proved invaluable for the synthesis of five- and six-membered rings and further expanded the synthetic chemist's toolkit for creating cyclic structures.[7][9]

II. The Genesis of a Molecule: Synthesis and Characterization

The first reported synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS 39493-62-4) is a direct application of the Michael addition principle. The reaction involves the base-catalyzed condensation of methyl acetoacetate (the Michael donor) with methyl crotonate (the Michael acceptor).

This reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve a reasonable yield, which is reported to be approximately 45%.[1] The process begins with the deprotonation of methyl acetoacetate by a base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of methyl crotonate in a conjugate addition. Subsequent intramolecular cyclization (an intramolecular Claisen-type condensation) and acidification lead to the formation of the final product.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

The following is a generalized procedure based on the established Michael addition methodology:

  • Base Preparation: A suitable base, such as sodium methoxide, is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Methyl acetoacetate is added dropwise to the cooled solution of sodium methoxide in methanol, leading to the formation of the sodium enolate of methyl acetoacetate.

  • Michael Addition: Methyl crotonate is then added to the reaction mixture, and the solution is stirred, typically at room temperature or with gentle heating, to facilitate the conjugate addition.

  • Cyclization and Work-up: After the reaction is complete, the mixture is acidified, often with a mineral acid such as hydrochloric acid, to neutralize the base and promote the cyclization and tautomerization to the more stable enol form.

  • Isolation and Purification: The product is then extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield white to cream-colored crystals.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 39493-62-4[1]
Molecular Formula C₉H₁₂O₄[1]
Molecular Weight 184.19 g/mol [1]
Appearance White to cream crystalline solid[1]
Melting Point 122–124 °C[1]

Diagram 1: Synthetic Pathway

G cluster_conditions Reaction Conditions MAA Methyl Acetoacetate Product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate MAA->Product Michael Addition & Cyclization MC Methyl Crotonate MC->Product Base Base (e.g., NaOMe) Solvent Methanol

Caption: Synthesis of the target compound via Michael addition.

III. Evolution and Applications: A Modern Perspective

Since its initial synthesis, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has become a commercially available and widely utilized building block in organic synthesis. Its utility stems from the multiple reactive sites that can be selectively manipulated to create a diverse array of more complex molecules.

Researchers have explored various modifications of the core structure to develop compounds with interesting biological activities. For instance, it has served as a precursor for the synthesis of derivatives with potential anti-inflammatory and antibacterial properties.[1] Studies have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications.[1] Furthermore, some derivatives have demonstrated cytotoxic effects against human cancer cell lines, opening avenues for investigation in oncology.[1]

The continued interest in this compound highlights the enduring legacy of fundamental organic reactions and the power of well-designed synthetic intermediates to fuel innovation in medicinal chemistry and drug discovery.

References

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  • Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards.

  • Dieckmann condensation. Grokipedia.

  • The Robinson Annulation. Master Organic Chemistry.

  • Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach. stoltz2.caltech.edu.

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. Thermo Fisher Scientific.

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  • Stereospecific Synthesis of Cyclohexenone Acids by[10][10]-Sigmatropic Rearrangement Route. PMC - NIH.

  • Clay-Catalysis-Storks-Alkylation-and-Acylation-of-Cyclohexanone-Without-Isolation-of-Enamine.pdf. ResearchGate.

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH.

  • US3530120A - Novel process for preparation of enamines. Google Patents.

  • Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. ResearchGate.

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No: 39493-62-4). This cyclohexene derivative is a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] The described method is based on a robust and well-established reaction sequence involving a base-catalyzed Michael addition followed by an intramolecular Dieckmann condensation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety precautions, and methods for product characterization to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a functionalized cyclic β-keto ester with the molecular formula C₉H₁₂O₄.[1][2] Structurally, it features a cyclohexene ring with hydroxyl, methyl, ketone, and methyl ester functional groups, making it a versatile scaffold for further chemical transformations.[1] Due to the presence of the β-dicarbonyl moiety, the title compound exists in a state of keto-enol tautomerism, with the enol form being significantly stabilized by intramolecular hydrogen bonding and conjugation.

The synthetic strategy detailed herein employs a tandem reaction sequence that is fundamental to modern organic chemistry. The process begins with the Michael addition (or 1,4-conjugate addition) of a nucleophile, the enolate of methyl acetoacetate, to an α,β-unsaturated carbonyl compound, methyl crotonate.[3][4][5] This is followed by a base-catalyzed intramolecular cyclization known as the Dieckmann condensation, which is a variant of the Claisen condensation used to form cyclic β-keto esters.[6][7][8] This one-pot approach is efficient for constructing the functionalized six-membered ring system.

Chemical Profile:

PropertyValueSource(s)
IUPAC Name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate[]
CAS Number 39493-62-4[10]
Molecular Formula C₉H₁₂O₄[2]
Molecular Weight 184.19 g/mol [2]
Appearance White to cream crystalline powder[1][11]
Melting Point 120.0 - 126.0 °C[11]

Synthesis Mechanism and Causality

The overall synthesis can be dissected into three primary stages:

  • Enolate Formation: A strong base, sodium methoxide (CH₃ONa), is used to deprotonate the α-carbon of methyl acetoacetate. This carbon is positioned between two carbonyl groups, making its protons particularly acidic (pKa ≈ 11 in DMSO) and facilitating the formation of a resonance-stabilized enolate ion. This enolate serves as the key nucleophile (the Michael donor).[4]

  • Michael Addition: The generated enolate attacks the electrophilic β-carbon of methyl crotonate (the Michael acceptor).[3][5] This conjugate addition is a thermodynamically controlled process that forms a new carbon-carbon bond, yielding a linear 1,5-dicarbonyl intermediate.[4]

  • Dieckmann Condensation: Under the influence of the base, the 1,5-dicarbonyl intermediate undergoes an intramolecular Claisen condensation. An enolate is formed at one of the α-carbons, which then attacks the carbonyl carbon of the ester group at the other end of the molecule.[12][13] This nucleophilic acyl substitution results in the formation of a stable six-membered ring and the elimination of methanol. The final product is obtained after acidic workup to neutralize the reaction and protonate the resulting enolate.[6][7]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium metal and sodium methoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials and Reagents
Reagent / MaterialGradeQuantityMolar Eq.CAS No.
Sodium (Na) metalReagent2.3 g1.07440-23-5
Anhydrous Methanol (CH₃OH)ACS100 mL-67-56-1
Methyl Acetoacetate≥99%11.6 g (10.9 mL)1.0105-45-3
Methyl Crotonate≥98%10.0 g (10.2 mL)1.0623-43-8
Diethyl Ether (anhydrous)ACSAs needed-60-29-7
Hydrochloric Acid (HCl)2 M aq.~50 mL-7647-01-0
Ethyl AcetateACSAs needed-141-78-6
Brine (sat. aq. NaCl)-As needed-7647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousAs needed-7487-88-9
Equipment
250 mL Three-neck round-bottom flask
Reflux condenser, Dropping funnel
Magnetic stirrer and stir bar, Heating mantle
Inert gas line (N₂ or Ar), Ice bath
Separatory funnel, Rotary evaporator
Experimental Workflow Diagram

SynthesisWorkflow reagent_prep Step 1: Prepare Base (Sodium Methoxide in Methanol) enolate_formation Step 2: Form Enolate (Add Methyl Acetoacetate) reagent_prep->enolate_formation michael_addition Step 3: Michael Addition (Slowly add Methyl Crotonate) enolate_formation->michael_addition cyclization Step 4: Dieckmann Cyclization (Reflux Reaction Mixture) michael_addition->cyclization workup Step 5: Acidic Workup (Neutralize & Extract) cyclization->workup purification Step 6: Isolate & Purify (Dry, Evaporate & Recrystallize) workup->purification product Final Product purification->product

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution (Step 1):

    • Set up a 250 mL three-neck flask equipped with a reflux condenser (with an inert gas inlet), a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried.

    • Flush the system with nitrogen or argon.

    • Place 70 mL of anhydrous methanol into the flask and cool it in an ice bath.

    • Carefully cut 2.3 g (0.1 mol) of sodium metal into small pieces and add them portion-wise to the cold methanol.

    • Scientist's Note: This reaction is highly exothermic and produces flammable hydrogen gas. The addition must be slow and controlled to prevent the methanol from boiling too vigorously. Ensure the reaction is vented properly.

    • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium methoxide.

  • Enolate Formation (Step 2):

    • Once the sodium methoxide solution has cooled to room temperature, add 11.6 g (0.1 mol) of methyl acetoacetate dropwise from the dropping funnel over 10-15 minutes with continuous stirring.

  • Michael Addition (Step 3):

    • Cool the reaction mixture again in an ice bath to 0-5 °C.

    • Add 10.0 g (0.1 mol) of methyl crotonate dropwise over 30 minutes.

    • Scientist's Note: Maintaining a low temperature during this addition is crucial to control the reaction rate and minimize potential side reactions, such as the self-condensation of methyl acetoacetate.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Dieckmann Cyclization (Step 4):

    • Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Neutralization (Step 5):

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly add 2 M hydrochloric acid to the stirred mixture until it is acidic (pH ~2-3, check with pH paper).

    • Scientist's Note: This step neutralizes the excess base and protonates the enolate product. It is often exothermic and should be performed with caution.

    • Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Isolation and Purification (Step 6):

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, often a pale yellow solid or oil, should be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the white to cream-colored crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Characterization and Validation

  • Yield: A typical yield for this reaction is in the range of 60-75%.

  • Melting Point: The purified product should exhibit a melting point between 120-126 °C.[11]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the methyl ester protons (~3.7 ppm), the vinyl proton (~5.5 ppm), the enolic hydroxyl proton (broad singlet, >10 ppm), and protons of the cyclohexene ring and its methyl substituent.

    • ¹³C NMR: Expect signals for the two carbonyl carbons (ketone and ester), the enolic carbons, and the aliphatic carbons of the ring system.

    • IR Spectroscopy: Key peaks should include a broad O-H stretch (~3400 cm⁻¹), a C=O stretch for the conjugated ketone and ester (~1660 and ~1735 cm⁻¹, respectively), and a C=C stretch (~1620 cm⁻¹).

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Sodium Methoxide: Corrosive and flammable.[14][15][16][17][18] Reacts with water and moist air.[18] Causes severe skin and eye burns.[18] Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]

  • Anhydrous Solvents (Methanol, Diethyl Ether): Highly flammable. Work in a fume hood away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves. Ensure emergency equipment (fire extinguisher, safety shower, eye wash station) is accessible.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. By carefully controlling reaction parameters such as temperature and stoichiometry, researchers can achieve good yields of this valuable synthetic intermediate. The underlying principles of the Michael addition and Dieckmann condensation are robust, making this procedure applicable for both academic research and process development in the chemical industry.

References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder). Retrieved from [Link]

  • Gelest, Inc. (2015, June 2). Safety Data Sheet: Sodium Methoxide, 95%. Retrieved from [Link]

  • Loba Chemie. (2019, February 11). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

  • Wang, C.-S., Dixneuf, P. H., & Soulé, J.-F. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews, 118(16), 7532–7585.
  • Bates, R. (n.d.). Synthesis of natural products by intramolecular Michael addition. DR-NTU, Nanyang Technological University.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenones. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Cyclohexanones.
  • Adichemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
  • Semantic Scholar. (2022, August 26). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex.
  • National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate stands out as a highly valuable starting material due to its dense arrangement of reactive functional groups. This cyclohexene derivative incorporates an enolizable β-dicarbonyl system, an α,β-unsaturated ketone, a stereocenter, and a readily modifiable hydroxyl group, making it a powerful building block for generating molecular diversity.

Derivatives synthesized from this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This potential stems from the molecule's ability to undergo a variety of chemical transformations, allowing for the strategic introduction of pharmacophores and the fine-tuning of physicochemical properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the chemical reactivity of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, outlines key synthetic strategies, and presents detailed protocols for its application in the synthesis of novel bioactive molecules.

Compound Profile and Physicochemical Properties

The title compound is a white to cream crystalline solid that serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure is characterized by a cyclohexene ring featuring hydroxyl, methyl, ketone, and methyl ester functional groups.[1]

PropertyValueReference
CAS Number 39493-62-4[2][3]
Molecular Formula C₉H₁₂O₄[1][2][3]
Molecular Weight 184.19 g/mol [1][2]
Appearance White to cream powder[1][3]
Melting Point 120.0 - 126.0 °C[1][3]
IUPAC Name methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate[2][3]

A critical feature of this molecule is the keto-enol tautomerism inherent to its β-dicarbonyl system. The IUPAC name reflects the enol form, which is often the more stable tautomer and dictates the compound's reactivity in many synthetic transformations, particularly in reactions involving the hydroxyl group and the conjugated system.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is derived from its multiple reactive sites. Understanding the causality behind experimental choices allows for the rational design of synthetic pathways toward novel bioactive agents.

main Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate sub_hydroxyl Hydroxyl Group (Enol) main->sub_hydroxyl sub_ketone α,β-Unsaturated Ketone main->sub_ketone sub_ester Ester Group main->sub_ester react_alkylation O-Alkylation / Acylation (Modulates Lipophilicity) sub_hydroxyl->react_alkylation Electrophiles (R-X, RCOCl) react_michael Michael Addition (Adds Complexity) sub_ketone->react_michael Nucleophiles (R₂NH, RSH) react_condensation Condensation / Cyclization (Forms Heterocycles) sub_ketone->react_condensation (Thio)urea, Hydrazine react_hydrolysis Hydrolysis / Amidation (Creates Amide Prodrugs) sub_ester->react_hydrolysis H₂O / R₂NH

Caption: Chemical reactivity map of the title compound.

Strategy 1: Michael Addition for C-C and C-N Bond Formation

The α,β-unsaturated ketone system is an excellent Michael acceptor. This reaction is fundamental for introducing a wide range of substituents at the C5 position.

  • Rationale & Field Insights: The choice of nucleophile is critical. Soft nucleophiles, such as secondary amines, thiols, and stabilized carbanions, are preferred for achieving 1,4-conjugate addition over direct 1,2-addition to the ketone. This strategy is frequently employed to append basic side chains, which can improve the pharmacokinetic properties of the final compound, such as aqueous solubility and cell permeability. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile or the β-ketoester, facilitating the reaction cascade.

Strategy 2: Condensation Reactions to Form Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles, which are privileged structures in medicinal chemistry.

  • Rationale & Field Insights: Multi-component reactions, such as the Biginelli reaction, offer a highly efficient route to complex molecules in a single step.[4] By reacting the title compound with an aldehyde and urea (or thiourea), dihydropyrimidine derivatives can be synthesized.[5] These scaffolds are known to exhibit a wide range of biological activities, including antiviral and anticancer properties. The acid-catalyzed mechanism proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped intramolecularly by the enol. This atom-economical approach is highly favored in drug discovery for rapidly building libraries of diverse compounds.

Strategy 3: Derivatization of the Enol-Hydroxyl Group

The acidic proton of the enol can be easily removed by a mild base, and the resulting enolate can be alkylated or acylated.

  • Rationale & Field Insights: O-alkylation or O-acylation serves to "cap" the hydroxyl group. This modification can have several strategic advantages: it can block metabolic pathways (e.g., glucuronidation), increase lipophilicity to enhance membrane crossing, or act as a protecting group while other parts of the molecule are being modified. The choice between a "hard" base like sodium hydride and a "softer" base like potassium carbonate can influence the regioselectivity (O- vs. C-alkylation), a common challenge with β-dicarbonyl systems.

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating and are based on established chemical principles for this scaffold.

Protocol 1: Synthesis of a Michael Adduct as an Antimicrobial Precursor

This protocol describes the conjugate addition of piperidine to the α,β-unsaturated ketone system. The resulting aminoketone can serve as a key intermediate for more complex antimicrobial agents.

Reaction Scheme: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate + Piperidine → Methyl 5-(piperidin-1-yl)-4-hydroxy-6-methyl-2-oxocyclohexane-1-carboxylate

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate184.191.84 g10.0 mmol
Piperidine85.151.02 g (1.18 mL)12.0 mmol
Triethylamine (Et₃N)101.190.20 g (0.28 mL)2.0 mmol
Ethanol (anhydrous)-50 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (1.84 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add piperidine (1.18 mL, 12.0 mmol) dropwise to the solution, followed by the addition of triethylamine (0.28 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the eluent. The starting material should be consumed, and a new, more polar spot should appear.

  • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 50%) to afford the desired product.

Protocol 2: Biginelli-type Condensation for a Dihydropyrimidine Scaffold

This protocol details the one-pot synthesis of a dihydropyrimidine derivative, a scaffold associated with antiviral and anticancer activities.[1][5]

start Combine Reactants: - Cyclohexene Precursor - Benzaldehyde - Urea - EtOH Solvent step1 Add Catalytic HCl start->step1 step2 Reflux Reaction (6-8 hours) step1->step2 step3 Monitor by TLC step2->step3 step4 Cool to RT (Precipitation Occurs) step3->step4 step5 Filter Solid Product step4->step5 step6 Wash with Cold EtOH step5->step6 step7 Dry Under Vacuum step6->step7 end Pure Dihydropyrimidine Derivative step7->end LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor Cyclohexene Derivatives Inhibitor->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by derivatives.

Conclusion and Future Outlook

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is more than just a chemical intermediate; it is a gateway to vast chemical diversity and significant biological potential. The strategic combination of functional groups within its compact structure allows for the application of both classical and modern synthetic methodologies, from Michael additions to multi-component reactions. The demonstrated anti-inflammatory, antimicrobial, and cytotoxic activities of its derivatives underscore its value as a lead-generating scaffold. [1]Future research should focus on exploring asymmetric syntheses to control stereochemistry and on expanding the range of heterocyclic systems derived from this versatile building block to unlock new therapeutic possibilities.

References

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxyl
  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Antiviral Potential of 4-(4-Hydroxy-3,5- Dimethylphenyl)-6-Methyl-2-Oxo-1,2,3,4- Tetrahydropyrimidine-5-Carboxylate (THPM) again. Asian Journal of Green Chemistry.

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Application Notes and Protocols: Probing the Anti-inflammatory Potential of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Anti-inflammatory Drug Discovery

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a functionalized cyclohexenone derivative, has emerged as a compound of interest in the search for novel anti-inflammatory agents. Its chemical structure presents a versatile scaffold for medicinal chemistry, offering multiple points for modification to enhance potency and selectivity. Preliminary studies have indicated its potential to modulate key inflammatory pathways, making it a compelling candidate for further investigation and development.[1] This document provides a comprehensive guide for researchers to explore the anti-inflammatory properties of this compound, detailing both in vitro and in vivo experimental protocols. The methodologies are designed to not only assess the compound's efficacy but also to elucidate its potential mechanisms of action, focusing on critical inflammatory signaling cascades.

Compound Profile:

PropertyValueSource
IUPAC Name methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate[2][3]
CAS Number 39493-62-4[2][3]
Molecular Formula C₉H₁₂O₄[2][3]
Molecular Weight 184.19 g/mol [2]
Appearance White to cream powder[3]
Melting Point 120.0-126.0 °C[3]

Scientific Rationale: Targeting Key Inflammatory Mediators and Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While crucial for host defense, dysregulated inflammation underpins a multitude of chronic diseases. A key strategy in anti-inflammatory drug discovery is the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling pathways that orchestrate the inflammatory response.

This guide focuses on evaluating the ability of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate to interfere with these processes. The protocols outlined below are designed to investigate its effects on:

  • Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4]

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are pivotal mediators of the inflammatory cascade.[5]

  • NF-κB and MAPK Signaling Pathways: These are two of the most critical pathways that regulate the expression of a wide array of pro-inflammatory genes.[6][7][8] Derivatives of cyclohexene have been shown to modulate the NF-κB pathway, suggesting a potential mechanism of action for the title compound.[1]

Experimental Workflow: A Step-by-Step Approach to Validation

The following diagram illustrates a logical workflow for the comprehensive evaluation of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate as a potential anti-inflammatory agent.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation viability Cell Viability Assay (MTT) no_assay Nitric Oxide (NO) Assay (Griess) viability->no_assay Determine non-toxic concentrations cytokine_assay Cytokine Measurement (ELISA) no_assay->cytokine_assay western_blot Mechanism of Action (Western Blot) cytokine_assay->western_blot paw_edema Carrageenan-Induced Paw Edema western_blot->paw_edema Promising in vitro results systemic_inflammation LPS-Induced Systemic Inflammation paw_edema->systemic_inflammation start Compound Preparation start->viability nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: Simplified p38 MAPK signaling pathway in inflammation.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the comprehensive evaluation of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate as a potential anti-inflammatory therapeutic. By systematically assessing its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its efficacy and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025-08-06). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. [Link]

  • Inflammation, Carrageenan-Induced, Rat. (n.d.). Pharmacology Discovery Services. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (n.d.). PubMed Central. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (n.d.). ResearchGate. [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. [Link]

  • Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. (n.d.). PubMed Central. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024-04-12). eLife. [Link]

  • Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. (n.d.). PubMed Central. [Link]

  • Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. (2022-05-18). bioRxiv. [Link]

  • The MTT assay performed with a macrophage cell line (RAW 264.7). (n.d.). ResearchGate. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021-04-30). National Institutes of Health. [Link]

  • What will be the best way to test NFkb activation via western blot? (2024-07-19). ResearchGate. [Link]

  • Macrophage Inflammatory Assay. (n.d.). PubMed Central. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. (2020-06-04). National Center for Biotechnology Information. [Link]

  • The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis. (n.d.). ResearchGate. [Link]

  • Western blot analyses of several phosphorylated proteins in NF-κB and... (n.d.). ResearchGate. [Link]

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. (n.d.). PubChem. [Link]

  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (n.d.). PubMed Central. [Link]

  • ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... (n.d.). ResearchGate. [Link]

  • Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... (n.d.). ResearchGate. [Link]

  • Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (n.d.). MDPI. [Link]

  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021-03-25). Frontiers. [Link]

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. [Link]

  • Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus). (n.d.). PubMed. [Link]

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. [Link]

  • Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell. (n.d.). MDPI. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Efficient Synthesis of a Versatile Cyclohexenone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the High-Yield Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

This document provides a detailed protocol and scientific rationale for the high-yield synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a valuable building block in medicinal chemistry and agrochemical development. This cyclohexenone derivative serves as a key intermediate for crafting complex molecular architectures, including those with potential anti-inflammatory and antibacterial properties.[1] The synthesis route described herein is a base-catalyzed Robinson annulation, a robust and reliable method for the formation of six-membered rings.[2][3]

Foundational Principles: The Robinson Annulation

The synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is achieved through a tandem reaction sequence known as the Robinson annulation. This powerful transformation combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[2][3]

The Mechanism Unveiled:

  • Enolate Formation: The reaction is initiated by a base, which deprotonates the α-carbon of methyl acetoacetate. This creates a resonance-stabilized enolate, a potent nucleophile. The choice of a suitable base is critical to ensure efficient enolate formation without promoting unwanted side reactions.

  • Michael Addition: The enolate then attacks the β-carbon of methyl crotonate, an α,β-unsaturated ester, in a conjugate (1,4-) addition. This step forms a new carbon-carbon bond and generates a new enolate intermediate.

  • Intramolecular Aldol Condensation: The newly formed enolate undergoes an intramolecular attack on one of the carbonyl groups, leading to the formation of a six-membered ring. Subsequent protonation and dehydration yield the final α,β-unsaturated cyclohexenone product.

The elegance of the Robinson annulation lies in its ability to form multiple carbon-carbon bonds and a new ring in a single synthetic sequence, making it a highly efficient and atom-economical process.

Robinson Annulation Mechanism cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation MAA Methyl Acetoacetate Enolate Enolate Formation (Base-catalyzed) MAA->Enolate Base Michael_Adduct Michael Adduct (1,5-Diketone Intermediate) Enolate->Michael_Adduct + Methyl Crotonate MC Methyl Crotonate MC->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Base Dehydration Dehydration Cyclization->Dehydration Product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Dehydration->Product - H₂O

Figure 1: The two-stage mechanism of the Robinson annulation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to maximize yield and purity. Adherence to the specified conditions is crucial for a successful outcome.

2.1. Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPurity
Methyl acetoacetate116.1211.61 g0.10≥99%
Methyl crotonate100.1210.01 g0.10≥98%
Sodium methoxide54.025.40 g0.10≥95%
Methanol (anhydrous)32.04150 mL-≥99.8%
Diethyl ether (anhydrous)74.12As needed-≥99%
Hydrochloric acid (1 M)36.46As needed--
Saturated sodium bicarbonate solution-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous magnesium sulfate120.37As needed--

2.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

2.3. Synthesis Procedure

Experimental_Workflow Setup 1. Reaction Setup (Flask, Condenser, Funnel) Reagents 2. Add Methanol and Sodium Methoxide Setup->Reagents Cooling1 3. Cool to 0-5 °C Reagents->Cooling1 Add_MAA 4. Add Methyl Acetoacetate Cooling1->Add_MAA Add_MC 5. Add Methyl Crotonate (Dropwise) Add_MAA->Add_MC Reflux 6. Reflux for 6-8 hours Add_MC->Reflux Cooling2 7. Cool to Room Temp. Reflux->Cooling2 Quench 8. Quench with HCl (1 M) Cooling2->Quench Evaporation 9. Remove Methanol (Rotary Evaporator) Quench->Evaporation Extraction 10. Extraction with Diethyl Ether Evaporation->Extraction Washing 11. Wash with NaHCO₃ and Brine Extraction->Washing Drying 12. Dry with MgSO₄ Washing->Drying Filtration1 13. Filter Drying->Filtration1 Concentration 14. Concentrate in vacuo Filtration1->Concentration Crystallization 15. Crystallize from Methanol/Water Concentration->Crystallization Filtration2 16. Isolate Crystals (Büchner Funnel) Crystallization->Filtration2 Drying_Final 17. Dry under Vacuum Filtration2->Drying_Final Analysis 18. Characterization (Melting Point, NMR, IR, MS) Drying_Final->Analysis

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Base Preparation: To the flask, add 150 mL of anhydrous methanol and carefully add 5.40 g (0.10 mol) of sodium methoxide. Stir the mixture until the sodium methoxide is completely dissolved.

  • Initial Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Michael Donor: Add 11.61 g (0.10 mol) of methyl acetoacetate to the cooled solution. Stir for 15 minutes.

  • Addition of Michael Acceptor: Add 10.01 g (0.10 mol) of methyl crotonate to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidification: Carefully add 1 M hydrochloric acid to the mixture until it is acidic (pH ~5-6). This will neutralize the base and quench the reaction.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot methanol. Slowly add water until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.

Expected Results and Characterization

  • Yield: A typical yield for this optimized protocol is in the range of 75-85%.

  • Appearance: The final product should be a white to off-white crystalline solid.[1]

  • Melting Point: 122–124 °C.[1]

3.1. Spectroscopic Data

The following are expected spectroscopic characteristics for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Technique Expected Characteristics
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm), the vinylic proton (~5.9 ppm), the methyl group on the ring (~1.2 ppm), and the protons of the cyclohexene ring. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for the two carbonyl carbons (ketone and ester), the vinylic carbons, and the aliphatic carbons of the ring and methyl groups.
IR (KBr) Strong absorption bands for the O-H stretch (~3400 cm⁻¹), C=O stretches of the ketone and ester (~1735 and ~1660 cm⁻¹), and C=C stretch (~1620 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 184.07, corresponding to the molecular formula C₉H₁₂O₄.[4]

Safety and Handling

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4]

  • Sodium methoxide: Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methanol and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are of high purity and anhydrous where specified.

    • Incomplete reaction: Extend the reflux time and monitor by TLC.

    • Side reactions: Maintain a low temperature during the addition of methyl crotonate to minimize polymerization.

  • Product does not crystallize:

    • The crude product may be oily due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Ensure the correct solvent ratio for crystallization. If too much solvent is used, carefully evaporate some and attempt to crystallize again.

    • If crystallization fails, purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is an alternative.

References

  • Organic Syntheses. (n.d.). Procedure for a related reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). The Robinson Annulation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • ARKAT USA, Inc. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(iv), 104-124. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Supporting Information, The Royal Society of Chemistry and the Centre National de la Recherche Scientifique 2019. (n.d.). Spectroscopic Data for an Analogous Compound. Retrieved from [Link]

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Application Note: Experimental Setup for Michael Addition Reactions Involving Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed technical guide for conducting Michael addition reactions involving Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This versatile cyclic β-keto ester, a derivative of the well-known Hagemann's ester, can function as both a Michael donor and acceptor, offering significant flexibility in molecular design.[3][4][5] We present a comprehensive, field-proven protocol, explain the causality behind experimental choices, and provide methodologies for reaction monitoring and product characterization to aid researchers in pharmaceutical and chemical development.

Principle of the Reaction: The Michael Addition

The Michael reaction is a thermodynamically controlled process driven by the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[6] The reaction mechanism proceeds in three primary steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized nucleophile (an enolate).[6][7]

  • Conjugate Addition: The enolate attacks the electrophilic β-carbon of the Michael acceptor (an α,β-unsaturated carbonyl compound).

  • Protonation: The resulting enolate intermediate is protonated by the solvent or a mild acid during workup to yield the final 1,5-dicarbonyl product.[6][8]

Caption: General Mechanism of the Michael Addition Reaction.

The Dual Reactivity of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (MHC)

The unique structure of MHC allows it to act as either a Michael donor or a Michael acceptor, providing significant synthetic utility.

  • As a Michael Donor: MHC is a β-keto ester. The proton at the C1 position is α to both the ester carbonyl and the ring ketone, making it particularly acidic (pKa ≈ 11 in DMSO). Treatment with a base readily forms a resonance-stabilized enolate, which is an excellent "soft" nucleophile for conjugate addition.[2][7][9] Doubly stabilized enolates, such as those from β-dicarbonyl compounds, are ideal Michael donors.[7][10]

  • As a Michael Acceptor: The molecule contains an α,β-unsaturated ketone system (the C2 ketone is conjugated with the C3-C4 double bond). This renders the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles.

This guide will focus on a protocol where MHC is used as a Michael donor , a common and highly effective application for this class of compounds.[11]

Experimental Protocol: Michael Addition of MHC to Methyl Vinyl Ketone (MVK)

This protocol details the addition of MHC to MVK, a classic Michael acceptor, to form a 1,5-dicarbonyl adduct.

Objective: To synthesize the Michael adduct of MHC and MVK with high efficiency and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (MHC)≥98%Thermo ScientificThe Michael Donor.[12]
Methyl Vinyl Ketone (MVK)≥99%, stabilizedSigma-AldrichThe Michael Acceptor. Highly flammable, lachrymator. Handle in fume hood.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-AldrichNon-nucleophilic base catalyst.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent. Must be dry.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask, magnetic stirrer, condenser, N₂ balloon--Standard glassware for inert atmosphere reactions.
Reaction Parameter Summary
ParameterValueRationale
MHC (Donor) Stoichiometry1.0 equivLimiting reagent.
MVK (Acceptor) Stoichiometry1.1 - 1.2 equivA slight excess ensures complete consumption of the more valuable donor.
DBU (Catalyst) Loading5-10 mol% (0.05 - 0.10 equiv)Sufficient to catalyze the reaction without promoting side reactions. A catalytic amount is effective for highly acidic donors like β-keto esters.[2]
SolventAnhydrous THFAprotic solvent that dissolves reactants well. Anhydrous conditions prevent quenching of the enolate.
Concentration0.2 - 0.5 MA good balance between reaction rate and heat dissipation.
Temperature0 °C to Room Temp.Initial cooling controls the exothermic addition, then warming to RT drives the reaction to completion.
Reaction Time4 - 12 hoursMonitored by TLC. Reaction is typically complete within this timeframe.
Expected Yield80-95%Based on similar reactions with β-keto esters.
Step-by-Step Methodology

Workflow Setup 1. Reaction Setup - Dry flask under N₂ - Add MHC and THF Cooling 2. Cooling - Cool to 0 °C (ice bath) Setup->Cooling Base_Add 3. Catalyst Addition - Add DBU dropwise Cooling->Base_Add Stir1 4. Enolate Formation - Stir for 15 min at 0 °C Base_Add->Stir1 Acceptor_Add 5. Acceptor Addition - Add MVK dropwise at 0 °C Stir1->Acceptor_Add Reaction 6. Reaction - Warm to RT - Stir for 4-12h - Monitor by TLC Acceptor_Add->Reaction Quench 7. Work-up (Quench) - Add sat. aq. NH₄Cl Reaction->Quench Extract 8. Extraction - Extract with EtOAc (3x) Quench->Extract Dry 9. Drying & Filtration - Dry organic layer (MgSO₄) - Filter and concentrate Extract->Dry Purify 10. Purification - Silica gel column chromatography Dry->Purify Product 11. Final Product - Characterize (NMR, IR, MS) Purify->Product

Caption: Experimental Workflow for the Michael Addition.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (MHC) (e.g., 1.84 g, 10.0 mmol, 1.0 equiv). Flush the flask with nitrogen or argon and add anhydrous THF (30 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it cools to 0 °C.

  • Catalyst Addition: Slowly add DBU (0.15 mL, 1.0 mmol, 0.1 equiv) to the stirred solution.

    • Expert Insight: DBU is a strong, non-nucleophilic base ideal for generating enolates from active methylene compounds without competing in the addition reaction itself.

  • Enolate Formation: Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Add a solution of Methyl Vinyl Ketone (MVK) (0.92 mL, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) dropwise over 10-15 minutes using a syringe or dropping funnel.

    • Causality: Slow addition is critical to control the exothermic nature of the C-C bond formation and prevent polymerization or side reactions of the highly reactive MVK.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[13][14][15]

    • TLC Monitoring: Use a 3:1 Hexanes:EtOAc eluent. Spot three lanes: starting MHC (SM), co-spot (SM + reaction mixture), and reaction mixture (RM). The reaction is complete when the SM spot in the RM lane has disappeared and a new, typically lower Rf spot corresponding to the product is dominant.

  • Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath and quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Causality: The mild acidic quench protonates the intermediate enolate and neutralizes the DBU catalyst, stopping the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient eluent of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the Michael adduct as a viscous oil or solid. Determine the yield and characterize the product.

Characterization of the Product

Accurate characterization is essential to confirm the structure of the Michael adduct.[16]

  • ¹H NMR (CDCl₃, 400 MHz): Expect to see the disappearance of the enol proton from MHC. New signals will appear for the -(CH₂)₂C(O)CH₃ chain, including a characteristic singlet for the terminal methyl ketone around δ 2.1-2.2 ppm and multiplets for the new methylene protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Look for the appearance of a new ketone carbonyl signal around δ 208 ppm and new aliphatic carbon signals.

  • IR Spectroscopy (ATR): The spectrum will show strong C=O stretching frequencies for the ketone(s) and ester, typically in the 1650-1750 cm⁻¹ range.[17] The broad O-H stretch from the enol of the starting material will be absent.

  • Mass Spectrometry (ESI+): The spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the adduct (C₁₃H₁₈O₅, MW = 254.28).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction does not start/proceed 1. Inactive catalyst (degraded DBU).2. Wet solvent or reagents.1. Use freshly opened or distilled DBU.2. Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents.
Low Yield 1. Incomplete reaction.2. MVK polymerization.3. Product loss during workup.1. Extend reaction time or slightly warm the mixture (e.g., to 40 °C).2. Ensure slow addition of MVK at 0 °C.3. Perform extractions carefully; use a continuous extractor if needed.
Multiple Products on TLC 1. Side reactions (e.g., aldol condensation).2. Dialkylation (addition of two MVK units).1. Maintain low temperature during addition.2. Use only a small excess (1.1 equiv) of the Michael acceptor (MVK).
Starting Material Remains 1. Insufficient catalyst.2. Insufficient reaction time.1. Increase catalyst loading to 10 mol%.2. Allow the reaction to stir for a longer period (up to 24h), monitoring by TLC.

References

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Sammelson, M. (n.d.). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkat USA. [Link]

  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2024, February 27). Academics and Scientific Publishing. [Link]

  • Hagemann's ester. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 21, 2026, from [Link]

  • Susan, M. A. B. H., Ara, G., Islam, M. M., Rahman, M. M., & Mollah, M. Y. A. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Journal of Scientific Research, 10(3), 323-329. [Link]

  • Pearson. (n.d.). A compound known as Hagemann's ester can be prepared by treating...[Link]

  • PubMed. (n.d.). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. [Link]

  • LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

  • Susan, M. A. B. H., et al. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. ResearchGate. [Link]

  • Peris, G., et al. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. [Link]

  • Filo. (2023, November 4). The third and fourth steps in the synthesis of Hagemann's ester from ethy...[Link]

  • ResearchGate. (n.d.). Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction...[Link]

  • Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • ChemRxiv. (2019, December 19). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • Melissa Maribel. (2025, May 4). Know these Michael Donors and Acceptors for a Michael Reaction #organicchemistry [Video]. YouTube. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • ResearchGate. (2025, August 9). Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to β,γ-Unsaturated α-Keto Esters. [Link]

  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION. [Link]

  • ResearchGate. (n.d.). Fig. 3 Time-resolved near-IR of Michael addition and plot of 1/(A) vs...[Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Enolates - Predicting the Product of Michael Addition [Video]. YouTube. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • ACS Publications. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

  • Doc McCord. (2015, October 13). IR and NMR combo Packet Video Key [Video]. YouTube. [Link]

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Application Notes and Protocols for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Cyclohexenone Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and selective agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical entities, the cyclohexenone scaffold has emerged as a particularly fruitful area of research and development. "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" (MHMCH) is a key intermediate in the synthesis of a variety of bioactive molecules, including those with potential applications as herbicides, fungicides, and insecticides.[1] Its reactive functional groups make it a versatile building block for creating a diverse library of derivatives for biological screening.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MHMCH in the discovery and development of next-generation agrochemicals. We will delve into the synthesis of this compound, its proposed mechanisms of action based on related structures, and detailed protocols for its evaluation as a potential herbicide, fungicide, and insecticide.

Physicochemical Properties of MHMCH

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development.

PropertyValueReference
Molecular Formula C₉H₁₂O₄[1][2][3][4]
Molecular Weight 184.19 g/mol [1][3]
Appearance White to cream powder/crystalline solid[1][4]
Melting Point 120.0-126.0 °C[1][4]
CAS Number 39493-62-4[2][3][4]

Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (MHMCH)

The synthesis of MHMCH is typically achieved through a Michael addition reaction, a well-established method in organic chemistry for carbon-carbon bond formation.

Protocol: Synthesis of MHMCH via Michael Addition

This protocol outlines the synthesis of MHMCH from methyl acetoacetate and methyl crotonate.

Materials:

  • Methyl acetoacetate

  • Methyl crotonate

  • Sodium methoxide (or other suitable base)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add methyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add methyl crotonate (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1M HCl.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude MHMCH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Agrochemical Applications and Mechanisms of Action

The cyclohexenone moiety is a key pharmacophore in several commercial agrochemicals. The following sections explore the potential applications of MHMCH based on the known activities of structurally related compounds.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cyclohexanedione herbicides are a well-established class of compounds that exhibit potent and selective herbicidal activity against grasses.[5] Their primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play vital roles in plant growth and development.

dot

ACCase_Inhibition cluster_pathway Metabolic Pathway in Grasses MHMCH MHMCH Derivative ACCase Acetyl-CoA Carboxylase (ACCase) MHMCH->ACCase Inhibition Fatty_Acids Fatty Acid Biosynthesis ACCase->Fatty_Acids Catalyzes Membranes Cell Membrane Integrity Fatty_Acids->Membranes Essential for Growth Grass Weed Growth Inhibition Membranes->Growth Required for

Caption: Proposed mechanism of herbicidal action of MHMCH derivatives.

Protocol: Herbicide Bioassay for MHMCH and its Derivatives

This protocol provides a general guideline for conducting a whole-plant bioassay to evaluate the herbicidal efficacy of MHMCH and its synthesized analogs.[8][9][10][11]

Materials:

  • Test compounds (MHMCH and derivatives)

  • Control herbicide (e.g., a commercial ACCase inhibitor like sethoxydim)

  • Susceptible grass weed species (e.g., ryegrass, oat)[8]

  • Tolerant broadleaf species (e.g., radish, tomato)

  • Potting soil

  • Pots (3-4 inch diameter)[8][10]

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Sprayer for herbicide application

  • Deionized water

  • Surfactant (non-ionic)

Procedure:

  • Plant Preparation: Sow seeds of the selected grass and broadleaf species in pots filled with potting soil. Allow the plants to grow to the 2-4 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent (e.g., acetone). For application, create a series of dilutions in deionized water containing a non-ionic surfactant (typically 0.1-0.5% v/v).

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group that is sprayed only with the water-surfactant solution.

  • Incubation: Place the treated plants in a greenhouse or growth chamber under optimal growing conditions.

  • Evaluation: Observe the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Assess symptoms such as chlorosis, necrosis, stunting, and mortality.

  • Data Analysis: Quantify the herbicidal effect by visually scoring the plant injury on a scale of 0 (no effect) to 100 (complete kill) or by measuring plant biomass (fresh or dry weight). Calculate the GR₅₀ (the concentration of herbicide that causes a 50% reduction in plant growth) for each compound.

Fungicidal and Insecticidal Potential

While the primary focus for cyclohexenone derivatives has been on herbicides, there is emerging evidence of their potential as fungicides and insecticides.[12][13][14] The reactive nature of the MHMCH scaffold allows for the introduction of various functional groups that could interact with biological targets in fungi and insects.

Protocol: In Vitro Antifungal Assay

This protocol describes a method for screening MHMCH and its derivatives for antifungal activity against common plant pathogenic fungi.

Materials:

  • Test compounds

  • Control fungicide (e.g., a commercial fungicide)

  • Fungal species (e.g., Sclerotium rolfsii, Rhizoctonia solani)[14]

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Solvent (e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in a minimal amount of solvent to create stock solutions.

  • Medium Preparation: Prepare PDA and autoclave. While the agar is still molten (around 45-50°C), add the test compounds at various concentrations. Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Evaluation: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC₅₀ (the effective concentration that causes 50% inhibition of mycelial growth).

Formulation of Agrochemicals Based on MHMCH

The development of a stable and effective formulation is a critical step in bringing a new agrochemical to market. For lipophilic compounds like many MHMCH derivatives, an emulsifiable concentrate (EC) is a common formulation type.[15]

Considerations for Emulsifiable Concentrate (EC) Formulation

An EC formulation is a concentrated solution of the active ingredient in a water-immiscible solvent, combined with emulsifiers. When diluted with water, it forms a stable oil-in-water emulsion for spraying.

Key Components of an EC Formulation:

  • Active Ingredient: MHMCH derivative

  • Solvent: A water-immiscible organic solvent that effectively dissolves the active ingredient. Examples include aromatic hydrocarbons, cyclohexanone, and fatty acid esters.[16][17]

  • Emulsifiers: A blend of anionic and non-ionic surfactants to ensure the stability of the emulsion upon dilution.

  • Stabilizers: Adjuvants such as epoxidized soybean oil may be added to prevent the degradation of the active ingredient.[15]

dot

EC_Formulation cluster_EC Emulsifiable Concentrate (EC) AI Active Ingredient (MHMCH Derivative) Emulsion Stable Oil-in-Water Emulsion AI->Emulsion Solvent Solvent Solvent->Emulsion Emulsifier Emulsifier Blend Emulsifier->Emulsion Stabilizer Stabilizer (Optional) Stabilizer->Emulsion Water Water (for dilution) Water->Emulsion Dilution

Sources

Application Notes and Protocols: Strategic Modification of Functional Groups in Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Cyclohexenone Scaffold

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a derivative of the well-known Hagemann's ester, represents a highly versatile scaffold in synthetic organic chemistry.[1] Its densely packed and chemically distinct functional groups—a secondary hydroxyl, an α,β-unsaturated ketone (enone), a β-keto ester, and a chiral center—offer multiple avenues for chemical modification. This strategic derivatization is pivotal in the synthesis of complex natural products, pharmaceutical intermediates, and novel agrochemicals.[2]

This guide provides a comprehensive overview of techniques to selectively modify the key functional groups of this molecule. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation. We will explore the selective modification at four primary reactive zones of the molecule, providing both the "why" and the "how" for each synthetic manipulation.

I. Strategic Overview of Reactivity

The synthetic utility of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate stems from the differential reactivity of its functional groups. A judicious choice of reagents and reaction conditions allows for the selective transformation of one functional group while preserving the others. The primary sites for modification are:

  • The Hydroxyl Group (C4): As a secondary alcohol, it can be protected, alkylated, or acylated to introduce a variety of functionalities or to prevent its interference in subsequent reactions.

  • The Enone System (C2-C3): The conjugated system is susceptible to nucleophilic attack at the β-carbon (C3) via Michael addition, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[3][4] The enone can also be a precursor to the corresponding aromatic phenol through dehydrogenation.

  • The Methyl Ester (C1): This group can be modified through transesterification to introduce different alkoxy groups or can be removed entirely via hydrolysis and decarboxylation.[5]

The interplay of these functional groups necessitates a strategic approach to synthesis, often involving protection-deprotection sequences to achieve the desired outcome.

Reactivity_Map cluster_molecule Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate cluster_reactions Potential Modifications mol OH_Mod Hydroxyl Group (C4) Modification OH_Mod->mol Protection O-Silylation / O-Acylation OH_Mod->Protection Alkylation O-Alkylation OH_Mod->Alkylation Enone_Mod Enone System (C2-C3) Modification Enone_Mod->mol Michael_Add Conjugate (Michael) Addition Enone_Mod->Michael_Add Aromatization Dehydrogenation to Phenol Enone_Mod->Aromatization Ester_Mod Ester Group (C1) Modification Ester_Mod->mol Transesterification Transesterification Ester_Mod->Transesterification Decarboxylation Hydrolysis & Decarboxylation Ester_Mod->Decarboxylation

Caption: Reactivity map of the target molecule.

II. Modification of the Hydroxyl Group (C4)

The secondary hydroxyl group is a versatile handle for introducing new functionality. However, its acidic proton and nucleophilicity can interfere with reactions targeting other parts of the molecule, such as organometallic additions or reactions involving strong bases. Therefore, protection of the hydroxyl group is often a critical first step.

Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether

The formation of a tert-butyldimethylsilyl (TBDMS) ether is a robust method for protecting alcohols, offering stability across a wide range of reaction conditions while being readily cleavable.[6]

Workflow:

Silylation_Workflow Start Starting Material in Dry DCM Add_Imidazole Add Imidazole Start->Add_Imidazole Add_TBDMSCl Add TBDMSCl (Stir at RT) Add_Imidazole->Add_TBDMSCl Monitor Monitor by TLC Add_TBDMSCl->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product O-Silylated Product Purify->Product

Caption: Workflow for O-silylation.

Experimental Protocol:

  • To a solution of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until the imidazole has fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-silylated product.

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM)
Base Imidazole
Silylating Agent TBDMSCl
Temperature Room Temperature
Typical Reaction Time 2-4 hours
Work-up Aqueous NH4Cl quench

III. Modification of the Enone System

The enone moiety is arguably the most versatile functional group for introducing complexity, primarily through conjugate addition reactions.

Protocol 2: Conjugate Addition of an Organocuprate

Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that selectively add to the β-position of α,β-unsaturated ketones in a 1,4-fashion.[7][8] This reaction is a powerful method for forming new carbon-carbon bonds.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (CuI, 1.1 eq) in anhydrous diethyl ether or THF at -78 °C.

  • Slowly add a solution of the alkyllithium reagent (e.g., methyllithium, 2.2 eq) to the cooled suspension. The mixture should turn into a clear, colorless or slightly yellow solution of the lithium dialkylcuprate.

  • In a separate flask, dissolve the silyl-protected starting material (from Protocol 1) in anhydrous diethyl ether or THF.

  • Slowly add the solution of the substrate to the freshly prepared Gilman reagent at -78 °C.

  • Stir the reaction mixture at low temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterCondition
Reagent Lithium Dialkylcuprate (R₂CuLi)
Solvent Anhydrous Diethyl Ether or THF
Temperature -78 °C to room temperature
Typical Reaction Time 1-3 hours
Work-up Aqueous NH4Cl quench
Protocol 3: Dehydrogenation to a Functionalized Phenol

The cyclohexenone ring can be aromatized to a phenol derivative through dehydrogenation, a transformation that significantly alters the molecule's properties. Palladium on carbon (Pd/C) is a common and effective catalyst for this process, often at elevated temperatures.[3][9][10]

Experimental Protocol:

  • To a solution of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (1.0 eq) in a high-boiling solvent such as ethylene glycol or p-cymene (0.1 M), add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or crystallization.

ParameterCondition
Catalyst 10% Palladium on Carbon
Solvent Ethylene Glycol or p-Cymene
Temperature Reflux
Typical Reaction Time 2-4 hours
Work-up Filtration through Celite

IV. Modification of the Methyl Ester Group

The methyl ester at C1 can be readily transformed into other esters or removed completely.

Protocol 4: Lipase-Catalyzed Transesterification

Enzymatic transesterification offers a mild and selective method for converting the methyl ester to other esters, for instance, a benzyl ester, without affecting other functional groups. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective.[11]

Workflow:

Transesterification_Workflow Start Starting Ester & Benzyl Alcohol Add_Lipase Add Immobilized Lipase (CALB) Start->Add_Lipase Incubate Incubate with Shaking (e.g., 40-60 °C) Add_Lipase->Incubate Monitor Monitor by HPLC or TLC Incubate->Monitor Filter_Enzyme Filter to Remove Enzyme Monitor->Filter_Enzyme Evaporate Evaporate Solvent Filter_Enzyme->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Benzyl Ester Product Purify->Product

Caption: Workflow for enzymatic transesterification.

Experimental Protocol:

  • To a solution of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (1.0 eq) in a suitable organic solvent (e.g., toluene or a solvent-free system with excess benzyl alcohol), add benzyl alcohol (3.0-5.0 eq).

  • Add immobilized Candida antarctica lipase B (Novozym 435, 10-20% by weight of the starting ester).

  • Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the excess benzyl alcohol and solvent under reduced pressure.

  • Purify the resulting benzyl ester by flash column chromatography.

ParameterCondition
Catalyst Immobilized Candida antarctica lipase B
Acyl Acceptor Benzyl Alcohol
Temperature 40-60 °C
Typical Reaction Time 24-72 hours
Work-up Filtration of enzyme
Protocol 5: Saponification and Decarboxylation

The β-keto ester functionality allows for the removal of the entire ester group through a sequence of hydrolysis (saponification) followed by decarboxylation.

Experimental Protocol:

  • Dissolve Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

  • After complete hydrolysis, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 1M HCl) until the pH is acidic.

  • Gently heat the acidified solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide gas.

  • After decarboxylation is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-methyl-3-hydroxycyclohex-2-en-1-one by column chromatography or crystallization.

ParameterCondition
Reagents NaOH (aq), then HCl (aq)
Solvent Methanol/Water
Temperature Reflux for saponification, gentle heating for decarboxylation
Work-up Acidification and extraction

V. Conclusion

The strategic modification of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate offers a powerful platform for the synthesis of diverse and complex molecular architectures. By understanding the inherent reactivity of each functional group and employing the appropriate synthetic protocols, researchers can unlock the full potential of this versatile building block. The application notes provided herein serve as a guide for the rational design and execution of synthetic routes involving this valuable intermediate.

VI. References

  • Horning, E. C., & Horning, M. G. (1947). Aromatization Studies. IV. Palladium Dehydrogenation of Arylcyclohexenones to Phenols. Journal of the American Chemical Society, 69(8), 1907–1909. [Link]

  • Pun, D., Diao, T., & Stahl, S. S. (2013). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Journal of the American Chemical Society, 135(22), 8213–8221. [Link]

  • O'Sullivan, T. P., & Buckley, B. R. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23859-23870. [Link]

  • Horning, E. C. (n.d.). Aromatization Studies. IV. Palladium Dehydrogenation of Arylcyclohexenones to Phenols. Future4200. [Link]

  • Chen, J., et al. (2015). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 20(12), 21087-21101. [Link]

  • Majetich, G., & Allen, S. (2010). The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(4), 104-124. [Link]

  • Arkles, B. (1982). Techniques for Silylation. In Silicon Compounds: Register and Review (2nd ed., pp. 56-61). Petrarch Systems Inc. [Link]

  • A question on ResearchGate about silylation procedures. (2019). [Link]

  • LibreTexts. (2021). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Horning, E. C., & Horning, M. G. (1947). Aromatization Studies. IV. Palladium Dehydrogenation of Arylcyclohexenones to Phenols. Journal of the American Chemical Society, 69(8), 1907–1909. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

  • Perrio, S., et al. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 4(8), 1637-1643. [Link]

  • Majchrzak, A., et al. (2005). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. Tetrahedron: Asymmetry, 16(15), 2689-2696. [Link]

  • Shmul, G., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Polymers, 14(20), 4338. [Link]

  • Wikipedia. (n.d.). Hagemann's ester. [Link]

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Green Chemistry in Action: Advanced Protocols for the Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Cyclohexenone Synthesis

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a highly functionalized cyclohexenone derivative, serves as a valuable intermediate in the synthesis of a variety of bioactive molecules and natural products.[1] The traditional synthesis of this scaffold often relies on conventional methods that may involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, contributing to a significant environmental footprint. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of this key intermediate, with a focus on innovative green chemistry approaches. These methodologies prioritize efficiency, safety, and sustainability without compromising on yield or purity. We will explore microwave-assisted, ultrasound-assisted, and biocatalytic routes, offering a comparative analysis against the traditional Michael addition reaction.

Baseline Synthesis: The Traditional Michael Addition Approach

The conventional synthesis of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is typically achieved through a Michael addition reaction followed by an intramolecular cyclization.[1] This method, while effective, often requires basic conditions and extended reaction times.

Protocol 1: Traditional Base-Catalyzed Michael Addition
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and methyl crotonate (1.0 eq) in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a catalytic amount of a strong base, for instance, 10% sodium hydroxide in ethanol, to the reaction mixture at room temperature.[1]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting mixture is then concentrated under reduced pressure. The crude product is purified by crystallization or column chromatography on silica gel to yield the desired product.[1] This method typically yields the product in approximately 45% yield.[1]

Green Synthetic Approaches: Efficiency and Sustainability

In alignment with the principles of green chemistry, several alternative synthetic strategies can be employed to enhance the efficiency and reduce the environmental impact of synthesizing methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Microwave-Assisted Organic Synthesis (MAOS): A Revolution in Reaction Speed

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures, which leads to dramatically reduced reaction times, increased yields, and often cleaner reaction profiles.[2][3]

Causality Behind Experimental Choices:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to a rapid increase in temperature. This localized and efficient heating accelerates the rate of reaction far beyond what is achievable with conventional heating methods.[2] For the synthesis of our target molecule, this translates to a significant reduction in the time required for the Michael addition and subsequent cyclization. The use of a solvent-free or high-boiling point solvent system is often preferred to take full advantage of the high temperatures achievable in a microwave reactor.[3]

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a 10 mL microwave vial, combine methyl acetoacetate (1.0 eq), methyl crotonate (1.0 eq), and a catalytic amount of a solid base such as potassium carbonate (K₂CO₃).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by TLC after cooling the vial.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, add a small amount of water and acidify with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[4] This technique is particularly effective for heterogeneous reactions.

Causality Behind Experimental Choices:

Sonication enhances mass transfer and creates highly reactive surfaces on solid catalysts, accelerating the reaction rate.[4] In the context of the synthesis of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, ultrasound can effectively promote the Michael addition, especially when using a solid-supported catalyst, by continuously cleaning and activating the catalyst surface. This method often allows for reactions to be carried out at lower temperatures than conventional methods.

Protocol 3: Ultrasound-Assisted Synthesis
  • Reaction Setup: In a sonication vessel, suspend a catalytic amount of a reusable solid catalyst, such as KF/Al₂O₃, in a minimal amount of a green solvent like ethanol.

  • Reactant Addition: Add methyl acetoacetate (1.0 eq) and methyl crotonate (1.0 eq) to the suspension.

  • Sonication: Immerse the vessel in an ultrasonic bath and sonicate the mixture at a frequency of 20-40 kHz at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter off the solid catalyst (which can be washed, dried, and reused). The filtrate is then concentrated, and the residue is purified by crystallization or column chromatography.

Biocatalysis: The Ultimate Green Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. While a specific enzyme for the direct synthesis of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate may not be readily available, a chemoenzymatic approach can be envisioned.

Causality Behind Experimental Choices:

Enzymes, such as lipases, can catalyze Michael additions in a highly stereoselective manner. This approach offers the potential to produce enantiomerically enriched products, which is a significant advantage in drug development. The reaction is typically carried out in aqueous or organic media under mild pH and temperature conditions, significantly reducing the environmental impact.

Hypothetical Protocol 4: Chemoenzymatic Synthesis
  • Enzyme Selection and Immobilization: A suitable lipase, such as Candida antarctica lipase B (CALB), is immobilized on a solid support to enhance stability and facilitate reuse.

  • Reaction Medium: The reaction is carried out in a biphasic system or an organic solvent that maintains enzyme activity, such as tert-butyl alcohol.

  • Enzymatic Michael Addition: Methyl acetoacetate (1.0 eq) and methyl crotonate (1.0 eq) are added to the immobilized enzyme suspension. The reaction is gently agitated at a controlled temperature (e.g., 30-40°C) for 24-72 hours.

  • Work-up and Purification: The immobilized enzyme is removed by filtration. The solvent is evaporated, and the resulting Michael adduct is then cyclized under mild acidic or basic conditions to yield the final product. Purification is performed using standard chromatographic techniques.

Comparative Analysis of Synthetic Protocols

Parameter Traditional Michael Addition Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis Biocatalytic Synthesis (Hypothetical)
Reaction Time 12-24 hours10-15 minutes1-2 hours24-72 hours
Temperature Room Temperature120°CRoom Temperature30-40°C
Solvent EthanolSolvent-free or high-boiling point solventMinimal green solvent (e.g., ethanol)Aqueous or organic solvent
Catalyst Strong base (e.g., NaOH)Solid base (e.g., K₂CO₃)Reusable solid catalyst (e.g., KF/Al₂O₃)Immobilized enzyme (e.g., Lipase)
Yield ~45%[1]HighGood to HighModerate to High
Green Chemistry Principles -- Energy efficiency- Reduced reaction time- Energy efficiency- Use of reusable catalysts- Use of renewable feedstocks (enzyme)- Mild reaction conditions- High selectivity

Visualizing the Workflow

Traditional vs. Green Synthesis Workflow

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis (MAOS/Ultrasound) A Reactants + Solvent + Base B Stirring (12-24h) A->B C Neutralization & Work-up B->C D Purification C->D E Product D->E F Reactants + Catalyst (optional solvent) G Irradiation (MW/US) (min-h) F->G H Work-up G->H I Purification H->I J Product I->J

Caption: Comparative workflow of traditional and green synthetic methods.

Reaction Scheme: Michael Addition and Cyclization

G cluster_reactants R1 Methyl Acetoacetate Intermediate Michael Adduct R1->Intermediate + Base/Catalyst (Michael Addition) R2 Methyl Crotonate R2->Intermediate + Base/Catalyst (Michael Addition) Product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of important chemical intermediates like methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is not merely an environmental consideration but a strategic imperative for modern chemical research and development. The microwave-assisted and ultrasound-assisted protocols presented herein offer significant advantages in terms of reaction time and energy efficiency over traditional methods. While the biocatalytic route remains an area for further exploration, it holds the promise of unparalleled selectivity and sustainability. By embracing these greener alternatives, researchers can not only reduce the environmental impact of their work but also accelerate the pace of discovery and innovation in medicinal chemistry and materials science.

References

  • Majetich, G., & Allen, S. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(4), 104-124.
  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Cruz, J. N., et al. (2021).
  • Sahoo, S., et al. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications.
  • Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. John Wiley & Sons.
  • International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. IJSDR, 7(6).
  • Majetich, G., & Allen, S. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes.
  • Leonelli, C., & Mason, T. J. (2010). Microwave-assisted organic synthesis: an eco-friendly method of green chemistry. Molecules, 15(10), 7345-7389.
  • A novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation. (2015).
  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. JOCPR, 6(4), 11-15.
  • Fisher Scientific. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Application of Ionic Liquids in Organic Synthesis. (n.d.). Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. (n.d.).
  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2024). Journal of Physics: Conference Series, 2688, 012023.
  • Joshi, B. P., Sharma, A., & Sinha, A. K. (2005). Microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones from isomeric mixture of phenylpropenes in minutes. Canadian Journal of Chemistry, 83(12), 2036-2041.
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  • The Royal Society of Chemistry. (2019). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 9(13), 7247-7253.
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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

The synthesis of this cyclohexenone derivative, a Hagemann's ester analogue, is a cornerstone for creating a variety of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The reaction typically proceeds via a tandem Michael addition and intramolecular aldol condensation, a sequence known as the Robinson annulation.[3][4][5] Success hinges on precise control over reaction parameters to maximize yield and minimize side-product formation.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and base for this synthesis?

A1: The most common and effective route involves the reaction of methyl acetoacetate with methyl crotonate.[1] The choice of base is critical for promoting the initial Michael addition. Sodium methoxide (NaOMe) in methanol is a standard and effective choice. It is crucial to use a stoichiometric amount of base because the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction to completion.[6]

Q2: My reaction yield is consistently low (~45%). How can I improve it?

A2: A yield of around 45% is not uncommon for this reaction under standard conditions.[1] However, several factors can be optimized:

  • Temperature Control: The initial Michael addition is often exothermic. Maintaining a low temperature (0-5 °C) during the addition of reactants can suppress side reactions.

  • Reaction Time: After the initial addition, allowing the reaction to stir at room temperature for an extended period (12-24 hours) can ensure the slower aldol condensation goes to completion.

  • Purity of Reagents: Ensure your methyl acetoacetate and methyl crotonate are pure and dry. The presence of water can quench the base and inhibit the reaction.[6]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen.

Q3: What are the most common side products, and how can I minimize their formation?

A3: The primary side products arise from competing reactions:

  • Self-condensation of Methyl Acetoacetate: This can occur if the Michael addition is slow. To minimize this, add the methyl acetoacetate slowly to the mixture of base and methyl crotonate.

  • Polymerization of Methyl Crotonate: This is more likely at higher temperatures. Maintaining low temperatures during the initial phase of the reaction is key.

  • Formation of a Di-adduct: It is possible for a second molecule of methyl acetoacetate to react with the initial product. Using a slight excess of the Michael acceptor (methyl crotonate) can help mitigate this.

Troubleshooting Guide

Problem 1: The reaction fails to proceed or stalls.

Possible Cause & Solution

  • Inactive Base: The sodium methoxide may have degraded due to exposure to moisture. Use freshly prepared or properly stored base.

  • Insufficient Base: As mentioned, a stoichiometric amount of base is required. Ensure you are using at least one full equivalent.[6]

  • Low Reaction Temperature: While initial cooling is important, the reaction may require warming to room temperature to proceed at a reasonable rate after the initial addition.

Problem 2: The final product is a ketone, not the expected β-keto ester.

Possible Cause & Solution

This indicates that hydrolysis and subsequent decarboxylation of the β-keto ester have occurred.[7]

  • Harsh Workup Conditions: The acidic workup to neutralize the base and protonate the product should be done at low temperatures (e.g., in an ice bath).

  • Prolonged Heating: Avoid excessive heating during purification, as this can promote decarboxylation.[7] If distillation is used, it should be performed under reduced pressure.

Problem 3: Difficulty in purifying the final product.

Possible Cause & Solution

The crude product is often an oil or a semi-solid that can be difficult to crystallize.

  • Column Chromatography: Purification by column chromatography on silica gel is often the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically successful.

  • Recrystallization: If the product is a solid, recrystallization can be attempted. Solvents like ethanol, ethyl acetate, or mixtures with hexanes may be effective. The compound is a white crystalline solid with a melting point of 122–124°C.[1]

Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their impact on the synthesis.

ParameterRecommended ConditionRationalePotential Issues if Not Optimized
Base Sodium Methoxide (NaOMe)Strong enough to deprotonate methyl acetoacetate.Weaker bases may not be effective; stronger, bulkier bases could favor other reaction pathways.
Solvent MethanolSolubilizes reactants and base.Other protic solvents may work, but aprotic solvents are generally not suitable for this specific reaction setup.
Temperature 0-5 °C initially, then room temp.Controls exothermicity and minimizes side reactions.High initial temperatures can lead to polymerization and reduced yield.
Reaction Time 12-24 hoursAllows the slower intramolecular aldol condensation to complete.Shorter times may result in incomplete reaction and lower yield.
Workup Cold, dilute acid (e.g., HCl)Neutralizes the base without causing significant product degradation.Concentrated or hot acid can cause hydrolysis and decarboxylation.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare NaOMe in Methanol under N2 B 2. Cool solution to 0-5 °C A->B C 3. Add Methyl Crotonate B->C D 4. Slowly add Methyl Acetoacetate C->D E 5. Stir at room temperature for 12-24h D->E F 6. Quench with cold, dilute HCl E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry organic layer and concentrate G->H I 9. Purify crude product via column chromatography H->I J 10. Characterize final product (NMR, MS, etc.) I->J

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Mechanism Overview

The synthesis is a classic example of a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

G Start Methyl Acetoacetate + Methyl Crotonate Step1 Michael Addition (Base Catalyzed) Start->Step1 Intermediate 1,5-Diketone Intermediate Step1->Intermediate Step2 Intramolecular Aldol Condensation Intermediate->Step2 Product Methyl 4-hydroxy-6-methyl-2-oxo -3-cyclohexene-1-carboxylate Step2->Product

Caption: Simplified reaction mechanism pathway.

References

  • Hagemann's ester - Wikipedia. Available at: [Link]

  • The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes - Arkat USA. Available at: [Link]

  • A compound known as Hagemann's ester can be prepared by treating... - Pearson. Available at: [Link]

  • The third and fourth steps in the synthesis of Hagemann's ester from ethy... - Filo. Available at: [Link]

  • Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids - Oregon State University. Available at: [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. Available at: [Link]

  • Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction... - ResearchGate. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. Available at: [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]

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Purification challenges of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. As a cyclic β-keto ester, this molecule presents unique stability and separation challenges. This guide provides in-depth, field-proven insights and solutions to ensure you achieve the highest possible purity and yield in your experiments.

I. Understanding the Molecule: Core Properties and Challenges

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a white to cream crystalline solid with a melting point between 120-126°C.[1][2] It serves as a key building block in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.[1]

The primary purification challenges stem from its structural features:

  • β-Keto Ester Moiety: This functional group is susceptible to hydrolysis and subsequent decarboxylation, particularly under harsh acidic or basic conditions and at elevated temperatures.[3][4] The corresponding β-keto acid intermediate is known to be unstable.[4][5]

  • Tautomerism and Acidity: The enol form and the acidic α-proton can lead to peak broadening in chromatography and complicate separations if pH is not controlled.

  • Synthesis Impurities: The common synthesis route, a Michael addition between methyl acetoacetate and methyl crotonate, can result in unreacted starting materials and side-products that are structurally similar to the target compound.[1]

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

II. Troubleshooting Guide: From Crude Reaction to Pure Crystal

This section is structured to address specific problems you may encounter during the purification workflow.

Q1: My yield is significantly lower than expected after the initial aqueous workup. What could be the cause?

Probable Causes & Solutions:

  • Incomplete Extraction: The compound is acidic and can be deprotonated. If your organic solvent extraction is performed under neutral or basic conditions, a significant portion of the product may remain in the aqueous layer as a carboxylate salt.

    • Solution: After the initial reaction quench, ensure the aqueous layer is acidified to a pH of approximately 3 with a mild acid like 10% HCl before extraction with a solvent like ethyl acetate (EtOAc).[6] This protonates the molecule, increasing its solubility in the organic phase. Perform multiple extractions (e.g., 3x with EtOAc) to maximize recovery.

  • Product Degradation: Prolonged exposure to strong base or acid, especially with heating, can cause the ester to hydrolyze. The resulting β-keto acid can then readily decarboxylate, leading to yield loss.[3][4]

    • Solution: Use mild conditions for all steps. Keep temperatures low during the workup; for example, perform acid-base extractions in an ice bath.[7] When removing solvent via rotary evaporation, maintain a water bath temperature at or below 40°C.[8]

Workflow for Maximizing Yield During Workup

crude Crude Reaction Mixture quench Quench Reaction (e.g., with water) crude->quench acidify Acidify to pH ~3 with dilute HCl quench->acidify extract Extract 3x with Ethyl Acetate acidify->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry evap Evaporate Solvent (≤ 40°C) dry->evap product Crude Product evap->product

Caption: Optimized aqueous workup protocol.

Q2: My final product is an oil or a waxy solid, not the expected white crystals. How can I induce crystallization?

Probable Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can significantly depress the melting point and prevent crystallization.

    • Solution: After rotary evaporation, place the flask under high vacuum for several hours to remove any remaining solvent. Gentle warming (e.g., 30-40°C) under high vacuum can be effective, but monitor for any signs of product degradation.

  • Presence of Impurities: Unreacted starting materials or reaction byproducts are the most common culprits.

    • Solution 1: Recrystallization. This is the most effective method for removing minor impurities and obtaining a crystalline product.

    • Solution 2: Column Chromatography. If the product is very impure or fails to crystallize, purification by flash chromatography is necessary before attempting recrystallization again.

Decision Tree for Oily Product

start Product is an Oil vacuum Dry under High Vacuum start->vacuum check Still Oily? vacuum->check recrystallize Attempt Recrystallization check->recrystallize Yes success Crystalline Product check->success No recrystallize->success Success fail Fails to Crystallize recrystallize->fail Failure chromatography Purify via Column Chromatography fail->chromatography chromatography->recrystallize Try again

Caption: Troubleshooting an oily or waxy product.

Q3: I'm struggling to remove a persistent impurity, even after recrystallization. What advanced purification strategies can I use?

Probable Causes & Solutions:

  • Structurally Similar Impurities: Side-products from the synthesis may have very similar polarity to your target compound, making them difficult to separate by standard methods.

    • Solution 1: Optimized Column Chromatography. Standard purification may not be sufficient. Fine-tuning the conditions is critical.

      • Technique: Use flash column chromatography with a high-quality silica gel (40-63 µm particle size).

      • Mobile Phase: A shallow gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often effective.[9] Start with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increase the polarity. Adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can improve peak shape and resolution for acidic compounds.[6][8]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for moderately polar compounds.
Mobile Phase Ethyl Acetate / Hexane GradientAllows for fine-tuned separation of compounds with similar polarities.[9]
Mobile Phase Additive 0.1% Formic Acid (Optional)Suppresses deprotonation of the acidic enol, leading to sharper peaks and better separation.[6]
Elution Monitoring Thin Layer Chromatography (TLC)Use the same solvent system to track the separation progress.
  • Solution 2: Acid-Base Extraction. This chemical method can separate your acidic product from neutral impurities.

    • Dissolve the impure product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃).[8] Your acidic product will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

    • Separate the layers.

    • Carefully re-acidify the aqueous layer to pH ~3 with dilute HCl to precipitate or allow for re-extraction of your purified product.[6]

    • Extract the now-pure product back into an organic solvent, dry, and evaporate.

III. Frequently Asked Questions (FAQs)

1. What are the ideal analytical methods for purity assessment? High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis; commercial suppliers often specify a purity of ≥98.5% by this method.[2] For structural confirmation and identification of impurities, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

2. What is a reliable solvent system for recrystallization? While the optimal system may require some screening, a good starting point is an ethyl acetate/hexane mixture. Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Slow crystallization from ethanol has also been reported for similar structures.[10]

3. How should I store the purified compound to ensure long-term stability? Given the potential for hydrolysis and degradation, long-term storage conditions are critical. Based on best practices for hygroscopic and potentially unstable β-keto acids and esters, the purified solid should be stored in a tightly sealed container in a freezer at -15°C or below.[5] Storing it inside a desiccator within the freezer will provide additional protection from moisture.

4. Can this compound exist in different tautomeric forms? Yes, like most β-keto esters, this compound can exist in keto-enol tautomeric forms. The equilibrium between these forms can be influenced by the solvent and pH. This is a key reason why adding a small amount of acid to the chromatography mobile phase can be beneficial, as it forces the equilibrium to favor one form, resulting in more consistent chromatographic behavior.

IV. References

  • MDPI. (n.d.). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Methyl 6-methoxycarbonylmethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing acyclic beta keto ester. Retrieved from

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a focus on identifying and minimizing common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Introduction: Understanding the Core Reaction

The synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a valuable intermediate in the creation of various organic compounds, is most commonly achieved through a Michael addition reaction. This is followed by an intramolecular cyclization and subsequent esterification. A typical route involves the reaction of methyl acetoacetate and methyl crotonate under basic conditions. While seemingly straightforward, this reaction cascade, often related to the Robinson annulation, can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a significant amount of a higher molecular weight species. What is it and how can I prevent it?

A1: Self-Condensation of Methyl Acetoacetate and Michael Addition Byproducts

One of the most common issues is the self-condensation of the methyl acetoacetate starting material under basic conditions, leading to the formation of dehydroacetic acid and its derivatives. Additionally, multiple Michael additions can occur, leading to more complex structures.

Causality: The enolate of methyl acetoacetate is a potent nucleophile. In the presence of a base, it can react with another molecule of methyl acetoacetate or with the desired product. This is particularly prevalent if the concentration of the Michael acceptor (methyl crotonate) is too low or if the base is too strong, favoring self-condensation.

Troubleshooting Protocol:

  • Control the Rate of Addition: Add the methyl acetoacetate slowly to a solution containing the base and methyl crotonate. This ensures that the enolate reacts preferentially with the Michael acceptor.

  • Optimize Base Stoichiometry: Use a catalytic amount of a milder base, such as sodium methoxide or potassium carbonate, rather than a full equivalent of a strong base like sodium hydroxide.

  • Temperature Management: Run the reaction at a lower temperature (e.g., 0-10 °C) to disfavor the kinetically less favorable self-condensation pathway.

Q2: I'm observing a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be?

A2: Isomeric Byproducts and Incomplete Cyclization

This is often indicative of the formation of isomeric cyclohexenone structures or the presence of the uncyclized Michael adduct. The relative positions of the substituents on the cyclohexene ring can vary, leading to regioisomers.

Causality: The intramolecular aldol condensation step that forms the six-membered ring can proceed through different enolates, leading to different ring closures. Incomplete reaction or unfavorable equilibrium can also result in the isolation of the linear Michael addition product.

Troubleshooting Protocol:

  • Ensure Complete Cyclization: After the initial Michael addition, ensure the reaction is stirred for a sufficient time, and consider gentle heating to drive the intramolecular aldol condensation to completion.

  • Choice of Base: The choice of base can influence the regioselectivity of the cyclization. Experiment with different bases (e.g., sodium ethoxide, piperidine) to favor the desired isomer.

  • Purification Strategy: If isomeric byproducts are unavoidable, consider derivatization to alter the polarity of the desired product, facilitating separation. Alternatively, explore alternative purification techniques like preparative HPLC or crystallization.

Q3: My final product seems to be a mixture of the keto and enol forms. How can I isolate the desired keto tautomer?

A3: Tautomerism in β-Dicarbonyl Systems

The product, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, contains a β-dicarbonyl-like moiety, making it susceptible to keto-enol tautomerism. The "hydroxy" in the name indicates the enol form is significant. The equilibrium between the two forms can be influenced by solvent and pH.

Causality: The presence of acidic protons alpha to the carbonyl groups allows for the formation of a stable enol tautomer, which is conjugated with the cyclohexenone system.

Troubleshooting Protocol:

  • Solvent Selection for Crystallization: The choice of solvent for crystallization can selectively precipitate one tautomer. Non-polar solvents tend to favor the less polar keto form. Experiment with solvent systems like hexane/ethyl acetate or toluene.

  • pH Adjustment: During workup, carefully adjust the pH. Acidic conditions can sometimes favor the keto form, but care must be taken to avoid hydrolysis of the ester.

  • Characterization: Be aware that in solution (e.g., for NMR analysis), a mixture of tautomers will likely be observed. The ratio may vary depending on the solvent used for analysis.

Experimental Workflow & Data Presentation

General Synthetic Protocol:

A general procedure for the synthesis is as follows:

  • To a solution of sodium methoxide (catalytic amount) in methanol at 0 °C, add methyl crotonate.

  • Slowly add methyl acetoacetate to the reaction mixture over a period of 30-60 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or crystallization.

Table 1: Effect of Reaction Conditions on Byproduct Formation
EntryBaseTemperature (°C)Byproduct A (%) (Self-Condensation)Byproduct B (%) (Isomer)Desired Product Yield (%)
11.1 eq. NaOH25351545
20.2 eq. NaOMe25151070
30.2 eq. NaOMe05882
40.2 eq. K₂CO₃25101275

Data is illustrative and may vary based on specific experimental setup.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential byproducts, the following diagrams illustrate the key reaction steps.

reaction_overview Start Methyl Acetoacetate + Methyl Crotonate Enolate Enolate Formation (Base) Start->Enolate Base Michael Michael Addition Start->Michael Enolate->Michael Byproduct Self-Condensation Byproduct Enolate->Byproduct + Methyl Acetoacetate Adduct Linear Michael Adduct Michael->Adduct Cyclization Intramolecular Aldol Condensation Adduct->Cyclization Product Methyl 4-hydroxy-6-methyl-2-oxo- 3-cyclohexene-1-carboxylate Cyclization->Product

Figure 1: Overview of the synthetic pathway and a key side reaction.

byproduct_formation Adduct Linear Michael Adduct EnolateA Enolate Formation (Site A) Adduct->EnolateA EnolateB Enolate Formation (Site B) Adduct->EnolateB Product Desired Regioisomer EnolateA->Product Cyclization Isomer Isomeric Byproduct EnolateB->Isomer Cyclization

Figure 2: Formation of isomeric byproducts via different cyclization pathways.

Concluding Remarks

The synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a foundational reaction in organic synthesis. By understanding the underlying mechanisms and potential pitfalls, researchers can significantly improve their reaction outcomes. Careful control of reaction parameters such as temperature, base stoichiometry, and addition rates are paramount to minimizing byproduct formation. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific experimental context.

References

  • Bertozzi, F., et al. (2002). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 99(11), 1-6.
  • Liu, Y.-k., et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848–2851.
  • Wikipedia. (2023, October 29). Robinson annulation. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(11), 3195.
  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, April 25). Hagemann's ester. Retrieved from [Link]

  • Chegg. (n.d.). The third and fourth steps in the synthesis of Hagemann's ester.... Retrieved from [Link]

  • Chemiz. (2024, September 30). Stereochemistry for the Michael addition of cyclohexanone [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). A compound known as Hagemann's ester can be prepared by treating.... Retrieved from [Link]

  • Filo. (2023, November 4).

Technical Support Center: Enhancing the Stability of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your compound in solution.

Introduction: Understanding the Molecule's Stability Profile

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of bioactive compounds.[1] Its structure, which includes a β-keto ester, an α,β-unsaturated ketone, and a cyclohexene ring, presents inherent stability challenges. The primary degradation pathways for such molecules include hydrolysis, decarboxylation, oxidation, and photodegradation. This guide will systematically address each of these potential issues.

Frequently Asked Questions (FAQs)

Q1: My solution of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is showing a decrease in concentration over time, even when stored in the dark. What is the likely cause?

A1: The most probable cause of degradation in the dark is hydrolysis of the methyl ester or the β-keto group, especially if the solution is not buffered to an optimal pH. β-keto esters can be susceptible to both acid- and base-catalyzed hydrolysis.[2] Additionally, decarboxylation of the corresponding β-keto acid, formed after hydrolysis, can occur, particularly under acidic conditions and with heating.[3][4]

Q2: I've observed the appearance of new peaks in my HPLC chromatogram after storing my solution for a few days. What could these be?

A2: New peaks likely represent degradation products. Given the structure of your molecule, these could arise from several pathways:

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid.

  • Decarboxylation: Following hydrolysis, the resulting β-keto acid can lose CO2 to form a ketone.

  • Oxidation: The cyclohexene ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even aromatic byproducts.[5][6]

  • Photodegradation: If exposed to light, photoisomerization or [2+2] cycloaddition reactions of the α,β-unsaturated ketone moiety can occur.[7][8][9]

Q3: What is the optimal pH range for storing Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in an aqueous solution?

A3: For β-keto esters, a neutral to slightly acidic pH (around 5-7) is generally recommended to minimize both acid- and base-catalyzed hydrolysis. It is crucial to perform a pH stability profile study to determine the optimal pH for your specific experimental conditions and formulation.

Q4: How should I prepare my stock solutions to maximize stability?

A4: For maximal stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous acetonitrile or DMSO. If an aqueous solution is necessary, use a carefully selected buffer system within the optimal pH range and prepare the solution fresh whenever possible. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.

Troubleshooting Guide: Addressing Specific Stability Issues

Issue 1: Rapid Degradation in Acidic or Basic Solutions
  • Underlying Cause: The β-keto ester functionality is prone to hydrolysis under both acidic and basic conditions. The ester linkage can be cleaved, and the ring structure can potentially undergo further reactions.

  • Troubleshooting Steps:

    • pH Control: Immediately buffer your solution to a pH between 5 and 7 using a suitable buffer system (e.g., phosphate or citrate buffer).

    • Solvent Selection: If your experimental design allows, switch to a less reactive solvent system. Aprotic solvents like acetonitrile can significantly slow down hydrolysis.

    • Temperature Reduction: Perform your experiments at the lowest temperature compatible with your protocol. Kinetic degradation rates are highly temperature-dependent.

Issue 2: Degradation Upon Exposure to Air
  • Underlying Cause: The cyclohexene moiety is susceptible to oxidation by atmospheric oxygen. This can be exacerbated by the presence of metal ions, which can catalyze oxidative processes.[5]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle your solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: Consider the addition of antioxidants to your solution. The choice of antioxidant will depend on the compatibility with your downstream applications.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

Issue 3: Photodegradation
  • Underlying Cause: The α,β-unsaturated ketone is a chromophore that can absorb UV light, leading to photochemical reactions such as isomerization or cycloaddition.[7][10]

  • Troubleshooting Steps:

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil.

    • Wavelength Control: When working with the compound in light-sensitive assays, use light sources with wavelengths outside the absorbance maximum of the compound, if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[1][11][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples alongside a control sample (stored at -20°C in the dark) using a validated HPLC method.

Protocol 2: HPLC Method for Stability Testing

This method can be used to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of the compound (to be determined experimentally)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Forced Degradation Results

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, RT418.53
3% H2O2, RT2412.82
Solid, 60°C488.31
Photolysis1210.51

Visualizations

Proposed Degradation Pathways

G Parent Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Hydrolysis_Acid Acid-Catalyzed Hydrolysis Product (β-Keto Acid) Parent->Hydrolysis_Acid H+ / H2O Hydrolysis_Base Base-Catalyzed Hydrolysis Product (Carboxylate Salt) Parent->Hydrolysis_Base OH- / H2O Oxidation Oxidation Product (e.g., Epoxide) Parent->Oxidation [O] (e.g., H2O2) Photodegradation Photodegradation Product (e.g., Isomer) Parent->Photodegradation (Light) Decarboxylation Decarboxylation Product (Ketone) Hydrolysis_Acid->Decarboxylation Heat / -CO2

Caption: Proposed degradation pathways for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Experimental Workflow for Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting a forced degradation study.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]

  • BioPharm International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • Stahl, S. S., & Pudas, M. (2011). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Angewandte Chemie International Edition, 50(49), 11593–11596. [Link]

  • Verma, S. K., et al. (2018). Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways. Chemistry – A European Journal, 24(12), 2946-2953. [Link]

  • Lopes, A. D., et al. (2017). Oxidative transformation pathways of cyclohexene. Catalysis Communications, 97, 113-117. [Link]

  • Magadh Mahila College. (n.d.). Photochemistry of enones. Retrieved from [Link]

  • Blank, L., et al. (2022). Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. [Link]

  • Nicewicz, D. A., & Yoon, T. P. (2011). Photocatalytic Reductive Cyclizations of Enones: Divergent Reactivity of Photogenerated Radical and Radical Anion Intermediates. Accounts of Chemical Research, 44(9), 841–850. [Link]

Sources

Technical Support Center: A Guide to Scaling the Production of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate for Preclinical Success

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working to produce this valuable synthetic intermediate for preclinical studies. The integrity and consistency of your active pharmaceutical ingredient (API) starting materials are paramount, and this document provides in-depth, field-tested insights to navigate the common challenges encountered during its production.

The compound, with the molecular formula C₉H₁₂O₄, is a versatile building block in medicinal chemistry, often serving as a precursor for more complex bioactive molecules.[1][2] Its structure, featuring a densely functionalized cyclohexene ring, presents unique synthetic challenges that require careful control over reaction conditions, especially during scale-up. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure a robust, reproducible process.

Section 1: The Molecule and Its Synthetic Landscape

Understanding the Compound: Structure and Nomenclature

A critical first step is to clarify the compound's structure. It exists as a mixture of tautomers, which can lead to confusion in nomenclature and spectral interpretation. The two primary forms are the keto and enol forms.

  • IUPAC Name (Keto form): Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.[1][2]

  • IUPAC Name (Enol form): Methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate.[2]

For the purpose of this guide, and reflecting common usage, we will refer to it by the keto-form name. It is crucial to recognize that the equilibrium between these forms is influenced by factors like solvent polarity and pH, which can affect reactivity and analytical signatures.

The Synthetic Blueprint: Robinson Annulation

While several synthetic routes exist, the most common and scalable approach involves a Robinson Annulation .[3][4][5] This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct the cyclohexenone ring system in a convergent manner.[3][5][6] The typical starting materials are a Michael donor, such as methyl acetoacetate, and a Michael acceptor, like methyl crotonate or a related α,β-unsaturated ketone.[1]

The elegance of this approach lies in its efficiency at building molecular complexity. However, it involves multiple sequential steps in one pot, creating a landscape ripe for side reactions if not perfectly controlled.

Overall Synthesis & Analysis Workflow

The journey from starting materials to a well-characterized compound ready for preclinical studies involves three distinct phases: Synthesis, Purification, and Quality Control.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control start Reagents: - Methyl Acetoacetate - Methyl Crotonate - Base (e.g., NaOMe) reaction Robinson Annulation (Michael + Aldol Condensation) start->reaction One-pot reaction workup Aqueous Workup & Extraction reaction->workup Quench purify Crystallization or Column Chromatography workup->purify analysis Analytical Characterization: - NMR (Structure) - HPLC (Purity) - MS (Identity) - Melting Point purify->analysis final_product Preclinical Grade Compound analysis->final_product

Caption: High-level workflow for the production of the target compound.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses the most common issues encountered during synthesis and scale-up.

Problem 1: Low or No Product Formation

Q: My reaction has stalled or shows very low conversion after the recommended time. What are the primary causes?

A: This is a frequent issue, often traceable to three areas: reagent quality, base activity, or thermal control.

  • Reagent Integrity: The Michael donor (methyl acetoacetate) and acceptor (methyl crotonate) must be pure. Methyl acetoacetate can self-condense or hydrolyze over time. The acceptor can polymerize upon storage. Action: Always use freshly distilled or newly purchased reagents. Verify purity by NMR or GC before use.

  • Base Deactivation: The base, typically sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), is extremely sensitive to moisture. The reaction requires the formation of an enolate from methyl acetoacetate, which cannot happen if the base is quenched by water in the solvent or on the glassware.[6][7] Action: Use anhydrous solvents. Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or argon. Use a freshly opened bottle of base or titrate it to confirm its activity.

  • Insufficient Thermal Energy: The final aldol condensation and dehydration step often requires heat to proceed to completion.[8] If the reaction is run at too low a temperature, it may stall after the initial Michael addition. Action: Monitor the reaction by TLC or LC-MS. If the Michael adduct intermediate is present but not converting to the final product, carefully increase the reaction temperature to induce cyclization and dehydration.

G start Problem: Low Reaction Yield q1 Are reagents pure & dry? start->q1 q2 Is the base active? q1->q2 Yes sol1 Solution: Distill starting materials. Use anhydrous solvent. q1->sol1 No q3 Is temperature adequate for dehydration? q2->q3 Yes sol2 Solution: Use fresh, anhydrous base. Dry glassware thoroughly. q2->sol2 No sol3 Solution: Monitor for intermediate. Increase temperature if needed. q3->sol3 No end Yield Improved q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Formation of Impurities and Side Products

Q: My crude NMR shows multiple unexpected signals. What are the likely side reactions?

A: The Robinson annulation is a cascade of equilibria, and several side products are possible.

  • Michael Double Addition: The enolate of methyl acetoacetate can react with a second molecule of the Michael acceptor. This is more prevalent if the initial Michael addition is slow and there is a high concentration of the acceptor.

  • Polyketo Products: The starting materials or intermediates can undergo undesired Claisen or aldol condensations with themselves. For instance, methyl acetoacetate can self-condense.

  • Incomplete Dehydration: The aldol addition product (a β-hydroxy ketone) may fail to dehydrate completely, leading to a mixture of the desired α,β-unsaturated ketone and its hydroxylated precursor.

Action:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Michael donor to ensure the acceptor is fully consumed.

  • Slow Addition: Add the Michael acceptor slowly to the solution of the enolate. This keeps its instantaneous concentration low, minimizing double addition.

  • Ensure Dehydration: As mentioned previously, ensure the reaction is heated sufficiently at the end to drive the elimination of water. An acidic workup can also facilitate this step.[8]

Problem 3: Purification Challenges

Q: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is often due to residual impurities that disrupt the crystal lattice formation.

Action:

  • Increase Purity: First, try to improve the purity of the crude material. A quick pass through a plug of silica gel can remove baseline impurities.

  • Solvent System: Experiment with different solvent systems. A good system is one where the compound is sparingly soluble at room temperature but very soluble when hot. Try solvent pairs like Ethyl Acetate/Hexanes or Acetone/Water.

  • Seeding: Add a single, pure crystal of the product to the supersaturated solution to initiate nucleation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator. Avoid shocking the solution by placing it directly in an ice bath.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Lab-Scale Synthesis (ca. 10g Scale)

This protocol is a representative procedure for lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagents and Materials

Reagent Formula MW ( g/mol ) Amount Moles Notes
Methyl Acetoacetate C₅H₈O₃ 116.12 11.6 g 0.10 Use freshly distilled.
Methyl Crotonate C₅H₈O₂ 100.12 11.0 g 0.11 Slight excess.
Sodium Methoxide CH₃ONa 54.02 5.94 g 0.11 Use fresh, anhydrous.
Methanol CH₄O 32.04 100 mL - Anhydrous grade.
Hydrochloric Acid HCl 36.46 ~10 mL - 2M aqueous solution.
Ethyl Acetate C₄H₈O₂ 88.11 300 mL - For extraction.

| Brine | NaCl(aq) | - | 50 mL | - | Saturated solution. |

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Enolate Formation: Charge the flask with anhydrous methanol (50 mL) and sodium methoxide (5.94 g). Stir under nitrogen until the base is fully dissolved. Cool the solution to 0°C in an ice bath.

  • Michael Donor Addition: Add methyl acetoacetate (11.6 g) dropwise over 15 minutes, maintaining the temperature below 10°C. Stir for an additional 30 minutes at 0°C to ensure complete enolate formation.

  • Michael Addition: Add methyl crotonate (11.0 g) dropwise via the dropping funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Aldol Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol. Add water (100 mL) to the residue.

  • Acidification & Extraction: Carefully acidify the aqueous solution to pH ~3-4 with 2M HCl. Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.

Protocol 3.2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Slowly add hexanes while the solution is still warm until it becomes slightly turbid.

  • Add a few drops of ethyl acetate to redissolve the turbidity.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in a refrigerator (4°C) for several hours to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a white to off-white crystalline solid with a melting point of 122–124°C.[1]

Protocol 3.3: Quality Control & Characterization

For preclinical use, rigorous characterization is non-negotiable.

Table 2: Recommended Analytical Methods for Quality Control

Method Purpose Key Parameters to Observe
¹H and ¹³C NMR Structural Confirmation Chemical shifts, integration, and coupling constants consistent with the target structure. Absence of signals from starting materials or major impurities.
HPLC-UV Purity Assessment A single major peak for the product. Purity should be >98% for preclinical batches. Use a C18 column with a water/acetonitrile gradient.
LC-MS Identity Confirmation Observe the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

| Melting Point | Purity Indication | A sharp melting point range (e.g., 122-124°C) indicates high purity.[1] A broad or depressed range suggests impurities. |

Section 4: References

  • Sung, W. L. (1974). Alkylation studies on Hagemann's ester: an approach to the synthesis of the trisporic acids. Oregon State University. Retrieved from [Link]

  • jOeCHEM. (2021). Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough). YouTube. Retrieved from [Link]

  • Chemistry lover. (2019). Gate 2019 question and detailed solution || Hagemann's ester. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). A compound known as Hagemann's ester can be prepared by treating.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hagemann's ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3766543, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Filo. (2023). The third and fourth steps in the synthesis of Hagemann's ester from ethy.... Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.12 The Robinson Annulation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" (CAS: 39493-62-4). This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during biological assays. As a cyclohexene derivative with potential anti-inflammatory and antimicrobial properties, ensuring its proper solubilization is critical for obtaining accurate and reproducible experimental results.[1] This document provides in-depth troubleshooting advice, step-by-step protocols, and foundational knowledge to empower you in your research endeavors.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles faced when working with "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate".

Q1: What are the basic physicochemical properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate?

A1: Understanding the fundamental properties of the compound is the first step in troubleshooting solubility.

  • Molecular Formula: C₉H₁₂O₄[1][2]

  • Molecular Weight: 184.19 g/mol [1][2]

  • Appearance: White to cream crystalline solid/powder.[1][3]

  • Purity: Typically ≥98.5% (via HPLC)[3]

  • Storage: Store at -4°C for optimal stability.[4]

While specific solubility data in common solvents is not extensively published, its structure suggests it is a poorly water-soluble compound. Therefore, organic solvents are typically required for initial stock solutions.

Q2: I dissolved the compound in my organic solvent, but it precipitated when I added it to my aqueous assay medium. Why did this happen and what should I do?

A2: This is a classic and common issue. The compound is likely soluble in the high-concentration organic solvent (like DMSO or ethanol) but crashes out when diluted into the aqueous buffer of your assay, where its solubility is much lower. This is especially true for hydrophobic molecules.[5]

Initial Steps to Resolve Precipitation:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay to a level below its solubility limit in the final assay medium.

  • Increase the Co-solvent Concentration: You can try to slightly increase the percentage of the organic solvent in your final assay volume. However, be cautious as this can impact your biological system. Most cell-based assays are sensitive to solvent concentrations above 0.5-1%.[6][7][8]

  • Optimize the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. This can sometimes prevent immediate precipitation.

Q3: What is a "vehicle control" and why is it essential when dealing with solubility issues?

A3: A vehicle control is a crucial experimental control that contains everything your treatment condition has, except for the compound of interest.[9][10] For instance, if you dissolve your compound in DMSO and then dilute it into your cell culture medium to a final DMSO concentration of 0.5%, your vehicle control would be the same cell culture medium containing 0.5% DMSO.[11]

Importance of the Vehicle Control:

  • It allows you to distinguish the biological effects of your compound from any effects caused by the solvent itself.[9][12]

  • Solvents like DMSO and ethanol can have their own biological effects, including cytotoxicity or modulation of cellular pathways, especially at higher concentrations.[7][13][14]

  • It serves as a baseline to which you compare the effects of your compound.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for systematically addressing solubility problems.

Guide 1: Preparing a High-Concentration Stock Solution

The first critical step is to create a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][15]

Q: How do I determine the best solvent for my initial stock solution and prepare it correctly?

A: Follow this workflow to prepare a reliable stock solution.

Experimental Workflow for Stock Solution Preparation

A Weigh Compound Accurately B Select Potential Solvents (e.g., DMSO, Ethanol, DMF) A->B C Perform Small-Scale Solubility Test B->C D Add Small Solvent Aliquots to Weighed Compound C->D E Vortex/Sonicate Gently Between Additions D->E F Observe for Complete Dissolution E->F G Precipitation or Incomplete Dissolution F->G No H Successful Dissolution F->H Yes K Consider Alternative Solvents or Solubilization Techniques G->K I Calculate Stock Concentration H->I J Store Stock Solution Appropriately (Aliquot & Freeze at -20°C or -80°C) I->J

Caption: Workflow for preparing a stock solution.

Step-by-Step Protocol:

  • Weigh the Compound: Accurately weigh a small amount of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate".

  • Select Solvents: Choose high-purity, anhydrous-grade solvents. Common starting points are DMSO, ethanol, or dimethylformamide (DMF).

  • Small-Scale Test: In a microcentrifuge tube, add a small, known volume of your chosen solvent to the weighed compound to achieve a high target concentration (e.g., 10-50 mM).

  • Aid Dissolution: Vortex the solution. If the compound does not readily dissolve, use a sonicator bath for short bursts. Gentle warming (to 37°C) can also be attempted, but be mindful of potential compound degradation.

  • Observe: Check for complete dissolution (a clear solution with no visible particulates).

  • Calculate and Store: Once dissolved, calculate the precise concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Guide 2: The Solvent Tolerance Test - Protecting Your Biological System

Before running your main experiment, it's crucial to determine the maximum concentration of your chosen solvent that your biological system can tolerate without adverse effects.

Q: How do I perform a solvent tolerance test for my specific cell line or assay?

A: This protocol will help you establish a safe solvent concentration range.

Experimental Workflow for Solvent Tolerance Test

A Prepare Serial Dilutions of Your Solvent (e.g., DMSO) in Assay Medium B Treat Your Cells/Biological System with the Solvent Dilutions A->B D Incubate for the Same Duration as Your Planned Experiment B->D C Include a 'No Solvent' Control C->B E Perform Your Assay's Viability/Readout Measurement D->E F Plot Readout vs. Solvent Concentration E->F G Determine the Highest Solvent Concentration with No Significant Effect Compared to the 'No Solvent' Control F->G H This is Your Maximum Tolerable Solvent Concentration G->H

Caption: Establishing the maximum tolerable solvent concentration.

Step-by-Step Protocol:

  • Prepare a Dilution Series: Create a series of solvent concentrations in your final assay medium. For example, if your stock is in DMSO, you might prepare final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% DMSO in the medium.

  • Include Controls: Have a "medium only" (negative) control and any positive controls relevant to your assay.

  • Treat Your System: Add the solvent dilutions to your cells or biochemical assay setup.

  • Incubate: Follow the same incubation time as your planned experiment.

  • Measure the Endpoint: Use a standard viability assay (e.g., MTT, CellTiter-Glo®) for cell-based experiments or the baseline signal for biochemical assays.

  • Analyze the Data: Plot the viability or signal against the solvent concentration. The highest concentration that does not cause a significant change compared to the "medium only" control is your maximum working solvent concentration. For most cell lines, this is typically ≤ 0.5% for DMSO.[6][7][8]

Data Summary Table: Example Solvent Tolerance Results

Final DMSO Conc. (%)Cell Viability (%)Standard Deviation
0 (No Solvent)1004.5
0.198.25.1
0.2596.54.8
0.594.15.5
1.085.36.2
2.060.77.1

In this example, 0.5% DMSO might be chosen as the maximum concentration, as it shows a minimal effect on cell viability.

Guide 3: Advanced Solubilization Techniques

If you are still facing precipitation issues even at the maximum tolerable solvent concentration, you may need to employ more advanced solubilization strategies.

Q: My compound still precipitates. What are my options?

A: Consider using solubilizing excipients like cyclodextrins or surfactants. These should be used with caution and always require their own vehicle controls.

1. Cyclodextrins

  • Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[16][17][18]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.[15][18]

  • How to Use:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v).

    • Add your compound (either neat or from a minimal volume of organic stock) to the cyclodextrin solution.

    • Stir or sonicate until the compound dissolves.

  • Critical Consideration: The complexation of your compound with cyclodextrin could potentially affect its biological activity by altering its availability to the target.[16] Always run parallel experiments with the compound solubilized in a simple co-solvent if possible.

2. Surfactants (Detergents)

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[19][20][21][22]

  • Types:

    • Non-ionic surfactants (e.g., Polysorbate 80 (Tween® 80), Triton™ X-100) are generally milder and less likely to denature proteins.[19]

    • Zwitterionic surfactants (e.g., CHAPS) are also considered mild.[19][23]

    • Ionic surfactants (e.g., SDS) are harsh and will likely disrupt cell membranes and denature proteins; they are generally not suitable for cell-based assays but may be used in specific biochemical assays.[19]

  • How to Use:

    • Prepare a stock solution of the surfactant in your assay buffer.

    • The final concentration should be kept low, often just above the CMC.

    • Add your compound to the surfactant-containing buffer.

  • Critical Consideration: Surfactants can have significant biological effects, including membrane disruption. A thorough solvent/vehicle tolerance test is mandatory.

Decision-Making Flowchart for Solubilization Strategy

A Start: Compound Precipitates in Assay Medium B Is the Final Concentration Essential? A->B C Lower the Final Concentration B->C No E Perform Solvent Tolerance Test B->E Yes D Does it Still Precipitate? C->D D->E Yes M Problem Solved D->M No F Can Co-solvent % be Increased Safely? E->F G Increase Co-solvent % to Max Tolerable Level F->G Yes H Does it Still Precipitate? F->H No G->H I Consider Advanced Solubilization H->I Yes H->M No J Try Cyclodextrins (e.g., HP-β-CD) I->J K Try Mild Surfactants (e.g., Tween 80) I->K L Run Appropriate Vehicle Controls for Excipients J->L K->L L->M

Caption: Decision tree for addressing compound precipitation.

By systematically applying these troubleshooting guides and understanding the principles behind them, you will be well-equipped to overcome the solubility challenges presented by "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" and ensure the integrity and reliability of your biological assay data.

References

  • Busk, M., & Tveden-Nyborg, P. (2016). Considerations regarding use of solvents in in vitro cell based assays. in Vitro Cellular & Developmental Biology - Animal, 52(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3766543, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Busk, M., & Tveden-Nyborg, P. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3395-3414. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Valdés-García, G., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. Journal of Molecular Recognition, 34(11), e2924. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • de Castro, M. V., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(10), 2959. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • PubMed. (n.d.). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355. [Link]

  • Singh, M., et al. (2015). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 7(Suppl 1), S18–S24. [Link]

  • Popescu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1845. [Link]

  • ResearchGate. (n.d.). What should be the vehicle control?. Retrieved from [Link]

  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7387. [Link]

  • University of the Western Cape. (n.d.). Chapter 3: In Vitro Cytotoxicity. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • Reddit. (n.d.). I don't understand what the vehicle control is for. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexene-1-carboxylic acid, 2-hydroxy-6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 4-羟基-6-甲基-2-氧-3-环己烯-1-甲酸甲酯. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(10), 1645. [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

  • LabNovo. (n.d.). CAS 7774-29-0 MFCD00011044-Mercuric Iodide 碘化汞. Retrieved from [Link]

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Technical Support Center: Characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (MHMCC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction to MHMCC and its Characterization Challenges

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No: 39493-62-4) is a functionalized cyclohexenone derivative with a molecular formula of C₉H₁₂O₄ and a molecular weight of 184.19 g/mol .[1][2][][4] Its structure, featuring a β-keto ester within a cyclic system, makes it a valuable precursor in the synthesis of various bioactive molecules.[4] However, this same structural complexity presents unique challenges in its characterization. The primary pitfall arises from the existence of keto-enol tautomerism , an equilibrium between two constitutional isomers: the keto form and the enol form.[5][6] This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent, which can lead to confusing and often misinterpreted analytical data.

This guide will provide detailed troubleshooting for the most common analytical techniques used to characterize MHMCC: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC/GC).

I. Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, for MHMCC, the keto-enol tautomerism can lead to complex spectra that are difficult to interpret.

FAQ 1: My ¹H NMR spectrum shows more peaks than expected. Is my sample impure?

Answer: Not necessarily. The presence of multiple sets of peaks for a single compound is a classic indicator of tautomerism. In the case of MHMCC, you are likely observing a mixture of the keto and enol forms in solution. The ratio of these tautomers is solvent-dependent.[5][6]

  • Keto Form: This is the classic cyclohexenone structure.

  • Enol Form: This form contains a carbon-carbon double bond with a hydroxyl group attached.

Expert Insight: The interconversion between the keto and enol forms can be slow on the NMR timescale, allowing for the detection of both species.[5] In non-polar solvents (like CDCl₃), the enol form is often stabilized by intramolecular hydrogen bonding, while polar solvents (like DMSO-d₆) can favor one form over the other through intermolecular interactions.[5][6]

Predicted ¹H NMR Chemical Shifts (ppm):

Proton Keto Form (Predicted) Enol Form (Predicted) Rationale for Shift
-CH₃ (on ring)~1.2 (d)~1.1 (d)Aliphatic methyl group, slight upfield shift in enol form.
-OCH₃ (ester)~3.7 (s)~3.6 (s)Standard methyl ester chemical shift.
Ring CH₂~2.2-2.8 (m)~2.1-2.6 (m)Diastereotopic methylene protons adjacent to chiral centers.
Ring CH~2.9-3.3 (m)~2.8-3.2 (m)Methine proton adjacent to methyl group.
Ring CH (ester)~3.5 (d)~3.4 (d)Methine proton alpha to the ester carbonyl.
Vinylic CH~5.9 (s)-Vinylic proton in the cyclohexenone ring.
Enolic OH-~12-14 (br s)Highly deshielded due to intramolecular hydrogen bonding.
Vinylic CH (enol)-~5.5 (s)Vinylic proton in the enol form.

Troubleshooting Protocol:

  • Solvent Study: Acquire ¹H NMR spectra in at least two different deuterated solvents with varying polarities (e.g., CDCl₃ and DMSO-d₆). Observe the change in the integration ratios of the distinct sets of peaks. A significant change is strong evidence for tautomerism.[7]

  • D₂O Exchange: To confirm the presence of the enolic hydroxyl proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton should disappear or significantly decrease in intensity.[7]

  • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes help to coalesce the peaks of the two tautomers if the interconversion rate increases.[6]

FAQ 2: How can I definitively assign the peaks in my ¹³C NMR spectrum to the keto and enol forms?

Answer: Similar to ¹H NMR, the ¹³C NMR spectrum will display two sets of signals corresponding to the keto and enol tautomers. The chemical shifts of the carbonyl and vinylic carbons are particularly informative.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon Keto Form (Predicted) Enol Form (Predicted) Rationale for Shift
-CH₃ (on ring)~20~19Aliphatic methyl carbon.
-OCH₃ (ester)~52~51Methyl ester carbon.
Ring CH₂~40-45~38-43Aliphatic methylene carbons.
Ring CH~45-50~43-48Aliphatic methine carbons.
C=O (ketone)~198-Ketone carbonyl carbon.
C=O (ester)~172~170Ester carbonyl carbon.
Vinylic C-OH-~160Carbon bearing the hydroxyl group in the enol.
Vinylic C~125~100Vinylic carbon adjacent to the ketone in the keto form.
Vinylic C (enol)-~95Vinylic carbon in the enol form.

Troubleshooting Protocol:

  • DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH₃, CH₂, and CH carbons. This will aid in the assignment of the aliphatic signals for both tautomers.

  • HMQC/HSQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum will correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the C-H pairs in both tautomers.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum will show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbonyls and the vinylic carbons without attached protons.

Workflow for NMR Analysis of MHMCC

NMR_Workflow A Obtain Sample of MHMCC B Prepare NMR Sample in CDCl3 A->B C Acquire 1H NMR B->C D Observe Complex Spectrum (Multiple Peak Sets) C->D E Hypothesize Tautomerism D->E F Perform D2O Exchange E->F G OH Peak Disappears? F->G Yes H Prepare NMR Sample in DMSO-d6 G->H I Acquire 1H NMR H->I J Compare Tautomer Ratios I->J K Acquire 13C, DEPT, HSQC, HMBC J->K L Confirm Structure and Assign Tautomers K->L

Caption: Workflow for troubleshooting complex NMR spectra of MHMCC.

II. Troubleshooting Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For MHMCC, understanding the expected fragmentation can help confirm its identity and distinguish it from potential isomers or impurities.

FAQ 3: I am not seeing the expected molecular ion peak in my mass spectrum. Is my sample degrading?

Answer: While degradation is a possibility, it is also common for the molecular ion of β-keto esters to be of low abundance or absent, especially with energetic ionization techniques like electron ionization (EI).[8][9] The molecule can readily fragment. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a prominent protonated molecule [M+H]⁺ or other adducts.

Predicted Fragmentation Pattern (Electron Ionization):

The fragmentation of MHMCC is expected to be directed by the functional groups, particularly the ketone, ester, and the labile protons.

m/z Value Proposed Fragment Fragmentation Pathway
184[C₉H₁₂O₄]⁺˙Molecular Ion
153[M - OCH₃]⁺Loss of the methoxy radical from the ester.
125[M - COOCH₃]⁺Loss of the carbomethoxy radical.
111[M - COOCH₃ - CH₂]⁺Subsequent loss of a methylene group.
97[C₅H₅O₂]⁺Retro-Diels-Alder type fragmentation of the cyclohexenone ring.
43[CH₃CO]⁺Alpha-cleavage of the keto group.

Troubleshooting Protocol:

  • Choice of Ionization Technique: If you are using EI-MS and not observing the molecular ion, switch to a softer ionization method like ESI-MS or CI-MS. This will increase the likelihood of observing the protonated molecule [M+H]⁺ at m/z 185.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and its fragments. This will allow you to confirm the elemental composition and increase confidence in your structural assignment.

  • Tandem MS (MS/MS): If available, perform MS/MS on the parent ion (e.g., m/z 185 in ESI) to induce fragmentation and compare the resulting daughter ions with the predicted fragmentation pattern.

Logical Relationship of MHMCC Fragmentation

MS_Fragmentation M [M]+• (m/z 184) F1 [M - •OCH3]+ (m/z 153) M->F1 - •OCH3 F2 [M - •COOCH3]+ (m/z 125) M->F2 - •COOCH3 F3 [C5H5O2]+ (m/z 97) M->F3 Retro-Diels-Alder F4 [CH3CO]+ (m/z 43) M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for MHMCC in EI-MS.

III. Troubleshooting Chromatography

Chromatographic techniques are essential for assessing the purity of MHMCC and for its purification. The polar and tautomeric nature of the molecule requires careful method development.

FAQ 4: I am seeing broad or split peaks for my compound in HPLC. What is causing this?

Answer: Peak broadening or splitting in the HPLC analysis of MHMCC is often a consequence of the on-column interconversion of the keto and enol tautomers. If the separation is fast relative to the rate of interconversion, you may even see two distinct peaks for the two tautomers.

Troubleshooting Protocol for HPLC:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the keto-enol equilibrium. Experiment with different pH values (e.g., using formate or acetate buffers) to see if you can drive the equilibrium to favor one form, resulting in a sharper, single peak.

  • Column Selection:

    • Reversed-Phase (C18): This is a common starting point. However, due to the polarity of MHMCC, retention might be poor. Consider using a column with a polar-embedded or polar-endcapped stationary phase for better retention and peak shape.[10]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content, which can provide good retention for MHMCC.[11]

  • Temperature: Lowering the column temperature can sometimes slow down the on-column tautomerization, leading to sharper peaks or better separation of the tautomers.

  • Flow Rate: A faster flow rate reduces the residence time on the column, which can minimize on-column peak broadening due to tautomerization.

FAQ 5: Can I analyze MHMCC by Gas Chromatography (GC)?

Answer: Direct analysis of MHMCC by GC can be challenging due to its polarity and potential for thermal degradation in the injector port. Derivatization is often necessary to increase its volatility and thermal stability.

Troubleshooting Protocol for GC:

  • Derivatization: The hydroxyl group of the enol form and the active methylene protons of the keto form can be derivatized.

    • Silylation: Reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[12][13] This is a very common and effective technique for GC analysis of polar compounds.

  • Injector Temperature: If attempting direct analysis, use a lower injector temperature to minimize thermal degradation.

  • Column Selection: A polar GC column (e.g., a wax or a cyano-based phase) would be more suitable for analyzing this polar compound if derivatization is not performed.

IV. Summary of Key Characterization Data

Technique Parameter Expected Observation Common Pitfall & Solution
¹H NMR Chemical Shifts & MultiplicityTwo sets of peaks corresponding to keto and enol tautomers.Misinterpretation as impurities. Solution: Solvent study, D₂O exchange.
¹³C NMR Chemical ShiftsTwo sets of signals, with distinct carbonyl and vinylic carbon resonances.Ambiguous peak assignment. Solution: DEPT and 2D NMR (HSQC, HMBC).
Mass Spec. Molecular Ionm/z 184 (EI), m/z 185 [M+H]⁺ (ESI).Low or absent molecular ion in EI. Solution: Use soft ionization (ESI, CI).
HPLC Peak ShapeBroad or split peaks.On-column tautomerization. Solution: Optimize mobile phase pH, use polar-modified columns.
GC AmenabilityPoor without derivatization.Thermal degradation and low volatility. Solution: Silylation (e.g., with MSTFA).

V. References

  • Bowie, J. H., et al. "Electron-impact studies—XXIII: The mass spectra of β-keto esters." Organic Mass Spectrometry 2.5 (1969): 429-437. (While not on the exact molecule, it provides foundational knowledge on the MS of related structures).

  • Chiang, Y., Kresge, A. J., & Walsh, P. A. (1986). Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol. Journal of the American Chemical Society, 108(20), 6314–6320. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1–25. (Provides a comprehensive overview of HILIC for polar compounds).

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rochester University. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Stenutz, R. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Stenutz. Retrieved from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707–2710. [Link]

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Enhancing the bioactivity of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Bioactivity of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Welcome to the technical support center for the structural modification of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging this versatile scaffold to create novel bioactive compounds. Here, we address common challenges and strategic questions encountered during synthesis, modification, and biological evaluation.

Part 1: Foundational Understanding & Strategic Planning

This section addresses preliminary questions regarding the core molecule and the strategic rationale for its modification.

FAQ 1: What is "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" and why is it a promising starting scaffold?

Answer: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4) is a highly functionalized cyclohexenone derivative.[1][2][3][4] Its value as a starting scaffold in medicinal chemistry is due to several key features:

  • Structural Rigidity & Complexity: The cyclohexene ring provides a defined three-dimensional conformation, which is often advantageous for specific binding to biological targets.

  • Multiple Reactive Sites: It possesses several distinct functional groups (a β-keto ester, an enone system, a secondary alcohol, and a chiral center) that can be selectively modified. This allows for the systematic exploration of the chemical space around the core structure.[1]

  • Proven Bioactivity: The cyclohexenone motif is a core component of numerous natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6][7] This precedent suggests that derivatives of this scaffold are likely to exhibit interesting biological profiles.

FAQ 2: I am starting a new project. Which functional group should I modify first to maximize the chances of enhancing bioactivity?

Answer: The choice of initial modification is critical and should be guided by the principles of Structure-Activity Relationship (SAR) studies.[8][9][10] There is no single "correct" first step; instead, consider a parallel strategy based on desired physicochemical properties:

  • The C4-Hydroxyl Group: This is an excellent starting point for introducing diversity.

    • Rationale: Etherification or esterification can modulate polarity, lipophilicity, and hydrogen bonding capacity. Converting it to an amine could introduce a basic center for salt formation, potentially improving solubility.

    • Strategy: Synthesize a small library of ethers (e.g., methyl, ethyl, benzyl) and esters (e.g., acetate, benzoate) to probe the steric and electronic requirements of the target's binding pocket.

  • The C1-Methyl Ester: This group is ideal for addressing solubility and metabolic stability.

    • Rationale: The ester is a potential point of hydrolysis by metabolic enzymes. Converting it to a more stable amide or a carboxylic acid (after hydrolysis) can significantly alter the compound's pharmacokinetic profile.

    • Strategy: Hydrolyze the ester to the corresponding carboxylic acid, then couple it with a variety of amines to generate a diverse amide library. This can introduce new hydrogen bond donors/acceptors and modulate solubility.

  • The C2-Ketone/C3-C4 Enone System: This is the most chemically complex site but offers unique opportunities.

    • Rationale: The α,β-unsaturated ketone (enone) is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This can lead to potent, irreversible inhibition.

    • Strategy: Modifications here are advanced. You might explore reactions that alter the electronics of the enone system or introduce substituents at the C3 position to influence its reactivity.

A logical workflow for planning your modifications is outlined below.

G cluster_plan Strategic Modification Workflow Start Parent Scaffold (MHM-Carboxylate) SAR Define SAR Goal (e.g., Increase Potency, Improve Solubility) Start->SAR Mod_OH Modify C4-OH (Ethers, Esters) SAR->Mod_OH Probe H-Bonding Mod_Ester Modify C1-Ester (Amides, Acid) SAR->Mod_Ester Tune Solubility Mod_Enone Modify Enone (Advanced) SAR->Mod_Enone Introduce Covalent Mechanism Synthesis Parallel Synthesis of Analogs Mod_OH->Synthesis Mod_Ester->Synthesis Mod_Enone->Synthesis Screen Bioactivity Screening Synthesis->Screen Analyze Analyze Data & Refine SAR Hypothesis Screen->Analyze Analyze->SAR Iterate End Optimized Lead Compound Analyze->End Achieved Goal

Caption: A workflow for strategic modification and SAR exploration.

Part 2: Synthetic Troubleshooting Guide

This section provides solutions to specific problems that may arise during the chemical modification of the scaffold.

Q1: My reaction to alkylate the C4-hydroxyl group is giving very low yields. What are the likely causes and solutions?

A1: Low yields in C4-OH alkylation are typically due to two factors: inadequate deprotonation or steric hindrance.

  • Problem: Incomplete Deprotonation. The hydroxyl group is only weakly acidic. Common bases like triethylamine (TEA) may not be strong enough to fully deprotonate it, leading to a low concentration of the reactive alkoxide.

  • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a classic and effective choice. It irreversibly deprotonates the alcohol to form the sodium alkoxide.

  • Problem: Steric Hindrance. The axial methyl group at the C6 position can sterically hinder the approach of bulky electrophiles (e.g., benzyl bromide) to the C4-hydroxyl group.

  • Solution: If using a large alkylating agent, you may need to increase the reaction temperature or use a more reactive electrophile, such as an alkyl triflate instead of an alkyl bromide.

Protocol: Optimized O-Alkylation of the Cyclohexenone Scaffold

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the starting material (1.0 eq) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Effervescence (H₂ gas) should be observed.

  • Addition: Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Q2: I am trying to hydrolyze the C1-methyl ester to a carboxylic acid using NaOH, but my product is degrading. What is happening?

A2: You are likely observing base-catalyzed decomposition of the β-keto ester system. Strong bases at elevated temperatures can promote not only ester hydrolysis but also retro-Claisen condensation or other rearrangement pathways. Furthermore, the resulting β-keto acid is thermally unstable and prone to decarboxylation, especially under acidic workup conditions.[11][12]

  • Problem: Ring Opening/Degradation. The β-keto ester functionality can be cleaved under harsh basic conditions.

  • Solution 1: Milder Conditions. Use a milder base system at lower temperatures. Lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature is often effective for saponification without causing significant degradation.

  • Solution 2: Non-Aqueous Hydrolysis. Consider using a reagent like trimethyltin hydroxide (Me₃SnOH) in a non-polar solvent, which can cleave the ester under neutral conditions, followed by a mild workup.

  • Problem: Decarboxylation on Workup. When you acidify the reaction mixture to protonate the carboxylate, the resulting β-keto acid can readily lose CO₂.[12][13][14]

  • Solution: Perform the acidification and extraction at low temperatures (0-5 °C) using a dilute acid (e.g., 1M HCl). Do not heat the crude product. It's often best to use the crude carboxylic acid immediately in the next step (e.g., an amide coupling) without extensive purification.

Q3: I am observing a significant amount of a dialkylated byproduct when trying to perform an α-alkylation of the ketone. How can I improve mono-alkylation selectivity?

A3: This is a classic issue with the alkylation of ketones and β-keto esters.[11][13] The mono-alkylated product still has an acidic α-proton, which can be removed by the base, leading to a second alkylation event.

  • Solution 1: Control Stoichiometry. Use a slight excess of the starting material relative to the base and the alkylating agent. This ensures the base is consumed before it can deprotonate the mono-alkylated product.

  • Solution 2: Choice of Base. Use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). Its steric bulk can make deprotonation of the more hindered mono-alkylated product less favorable.

  • Solution 3: Reaction Conditions. Run the reaction at a very low temperature (e.g., -78 °C) to form the enolate kinetically. Add the alkylating agent at this low temperature and allow the reaction to warm slowly. This minimizes the time for competing deprotonation of the product.

Part 3: Bioactivity Assay & Data Interpretation

This section focuses on troubleshooting the biological evaluation of your newly synthesized compounds.

FAQ 1: My new derivative is poorly soluble in the aqueous buffer for my in vitro assay. How can I get reliable data?

Answer: Poor aqueous solubility is a major hurdle in drug discovery.[15] Any compound that precipitates in the assay will give false-negative or non-reproducible results. Here are several strategies to address this:

  • Co-solvents: The most common approach is to use a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard, but should be kept at a low final concentration (typically <1%, often <0.5%) as it can affect enzyme activity or cell health.[16]

  • Surfactants: For cell-free assays (e.g., isolated enzymes), adding a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help solubilize lipophilic compounds.[16]

  • pH Adjustment: If your molecule has an ionizable group (like a carboxylic acid or an amine), adjusting the pH of the buffer can dramatically increase solubility.[17][18] For an acid, increasing the pH will form the more soluble carboxylate salt.

  • Formulation Strategies: For more advanced studies, techniques like creating amorphous solid dispersions with polymers (e.g., PEG) or using cyclodextrins can enhance solubility.[17][18]

Troubleshooting Solubility Issues

Problem Initial Step Secondary Approach Advanced Solution
Compound precipitates from DMSO stock in aqueous buffer. Decrease final assay concentration. Increase final DMSO % (check tolerance). Use a different co-solvent (e.g., ethanol, DMF).
Compound is insoluble even at low DMSO %. Add 0.01% Tween-20 to the buffer (for cell-free assays).[16] If ionizable, adjust buffer pH.[18] Prepare a solid dispersion or use a prodrug approach.[19]

| Results are inconsistent between experiments. | Visually inspect for precipitation before and after the experiment. | Pre-warm the buffer before adding the compound stock. | Use sonication to aid initial dissolution.[16] |

FAQ 2: My new derivative shows lower activity than the parent compound. Was this experiment a failure?

Answer: Absolutely not. This is a crucial piece of data for your Structure-Activity Relationship (SAR) study.[8][9]

  • Negative SAR: The loss of activity indicates that the modification you made is detrimental to binding. For example, if you replaced the C4-OH with a C4-OMe (methyl ether) and activity dropped, it strongly suggests that the hydroxyl group was acting as a critical hydrogen bond donor. The ether's oxygen can only act as an acceptor.

  • Steric Clash: If you added a large group (e.g., a benzyl group) and activity was lost, it could indicate a steric clash with the protein surface, preventing proper binding.

  • Guiding the Next Steps: This "negative" result is highly informative. It tells you that a specific region of the molecule is sensitive to modification and guides you to explore smaller or electronically different substituents in that area. A robust SAR model is built on both positive and negative results.[10]

G cluster_sar Interpreting SAR Data Parent Parent Scaffold IC50 = 10 µM Mod_A Derivative A (C4-OH -> C4-OMe) IC50 = 50 µM Parent->Mod_A Modification 1 Mod_B Derivative B (C1-Ester -> C1-Amide) IC50 = 2 µM Parent->Mod_B Modification 2 Conclusion_A Conclusion: C4-OH is a key H-bond donor. This position is intolerant to bulky groups. Mod_A->Conclusion_A Conclusion_B Conclusion: Amide enhances activity. Likely forms a new H-bond or improves solubility. Mod_B->Conclusion_B

Caption: Interpreting both positive and negative bioactivity results.

References

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025). Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2025). Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

  • Bioactive Cyclohexenones: A Mini Review | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - Bohrium. (2023). Available at: [Link]

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543. Available at: [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • Organic Chemistry Synthesis Problems. Available at: [Link]

  • Selected bioactive natural products with 3,4-cyclohexenone skeleton. - ResearchGate. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. Available at: [Link]

  • (PDF) Structure-Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - ResearchGate. (2022). Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - NIH. (2025). Available at: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024). Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. Available at: [Link]

  • SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025). Available at: [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed. Available at: [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt - YouTube. (2015). Available at: [Link]

  • Alkylation and Decarboxylation of beta-Keto Esters - YouTube. (2016). Available at: [Link]

  • methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate - Stenutz. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors - PubMed. Available at: [Link]

  • The Practice of Structure Activity Relationships (SAR) in Toxicology - ResearchGate. Available at: [Link]

  • Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855 - PubChem. Available at: [Link]

  • Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing). Available at: [Link]

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Method refinement for consistent results in experiments with "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4). This resource is designed for researchers, chemists, and drug development professionals to address common experimental inconsistencies and provide robust, reproducible methodologies. Our focus is on explaining the causality behind protocol choices to empower you to refine your own experiments effectively.

Section 1: Synthesis and Purification Troubleshooting

This section addresses the most frequent challenges encountered during the synthesis and purification of the title compound, primarily focusing on the common Michael addition route.[1]

Q1: My synthesis yield is consistently low (<50%). What are the critical parameters to optimize in the Michael addition reaction?

Low yield is a common issue often stemming from suboptimal reaction conditions. The Michael addition between methyl acetoacetate and methyl crotonate is sensitive to the choice of base, solvent, temperature, and reagent stoichiometry.[1][2]

The Scientist's Insight (Causality): The core of this reaction is the generation of a stable enolate from methyl acetoacetate, which then acts as the nucleophile.[3][4] The choice of base is critical: a base that is too weak will not generate sufficient enolate, while a base that is too strong or sterically unhindered can promote side reactions like self-condensation of the acetoacetate or polymerization of the crotonate. Temperature control is paramount; while heating can increase the reaction rate, it can also lead to the formation of undesired byproducts.

Protocol for Refinement: Optimized Michael Addition

This protocol is designed to be a self-validating system for achieving consistent and higher yields.

  • Reagent Preparation:

    • Ensure methyl acetoacetate and methyl crotonate are pure and free of acidic or basic impurities. Use freshly distilled reagents if purity is uncertain.

    • Use an anhydrous alcohol solvent (e.g., absolute ethanol). The presence of water can quench the enolate and reduce yield.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol (e.g., 100 mL for a 0.1 mol scale reaction).

    • Add sodium metal (1.05 equivalents) in small pieces to the ethanol to generate sodium ethoxide in situ. This ensures a fresh, anhydrous base. Allow the sodium to react completely.

    • Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath.

  • Enolate Formation & Michael Addition:

    • Slowly add methyl acetoacetate (1.0 equivalent) dropwise to the cold sodium ethoxide solution over 30 minutes. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation.

    • Add methyl crotonate (1.0 equivalent) dropwise, keeping the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a cooled solution of 1 M hydrochloric acid (HCl) until the pH is ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

Data Presentation: Base and Solvent Selection Guide

BaseSolventTemperature (°C)Key Considerations
Sodium EthoxideEthanol0 to RTClassic choice, effective. Requires anhydrous conditions.[4]
Potassium CarbonateAcetone / DMFRT to 50Milder, heterogeneous conditions. May require longer reaction times.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Toluene / THFRTStrong, non-nucleophilic organic base. Good for sensitive substrates.
Q2: I am struggling to purify the crude product. Column chromatography results in poor separation and significant product loss. What can I do?

Purification is often as challenging as the synthesis itself. The target molecule contains multiple polar functional groups (hydroxyl, ketone, ester), which can lead to tailing or streaking on silica gel.

The Scientist's Insight (Causality): The issue often lies with the acidic nature of standard silica gel, which can interact strongly with the keto-enol tautomers of your product. This strong interaction leads to poor elution profiles. Furthermore, if the crude product is an oil or contains sticky impurities, co-elution is common.

Protocol for Refinement: Purification Strategy

  • Attempt Recrystallization First: Before resorting to chromatography, attempt to recrystallize the crude product. This can be highly effective if the crude purity is >80%.

    • Solvent Screening: Test small batches in various solvent systems. A good starting point is an ethyl acetate/hexane or a methanol/water mixture.

    • Procedure: Dissolve the crude material in a minimum amount of the hot solvent (or the more soluble solvent of a pair). Slowly add the anti-solvent (the one it's less soluble in) until turbidity persists, or simply allow the hot solution to cool slowly.

    • Collect the resulting crystals by vacuum filtration. The product is a white crystalline solid with a melting point of 122–124°C.[1]

  • Optimized Column Chromatography:

    • Deactivate the Silica: To minimize unwanted interactions, use silica gel that has been treated with a small amount of triethylamine. Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine by volume.

    • Solvent System (Eluent): A gradient elution is recommended. Start with a non-polar mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 60:40 Hexane:Ethyl Acetate).

    • Dry Loading: If your crude product is an oil, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique often results in much sharper bands and better separation.

Visualization: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Methyl Acetoacetate + Methyl Crotonate Reaction Michael Addition (0°C to RT, 12-24h) Reactants->Reaction 1. Add Reactants Base Sodium Ethoxide in Anhydrous Ethanol Base->Reaction 2. Base Catalysis Neutralize Acidification (HCl) to pH ~7 Reaction->Neutralize 3. Quench Extract Solvent Extraction (Ethyl Acetate) Neutralize->Extract Crude Crude Product Extract->Crude Purify Recrystallization OR Column Chromatography Crude->Purify 4. Purify Pure Final Product (>98% Purity) Purify->Pure

Caption: Optimized workflow for synthesis and purification.

Section 2: Stability and Handling

Q3: I observe changes in my compound's NMR spectrum over time. Is it degrading, and how should I store it?

This is a crucial observation. The compound possesses a β-dicarbonyl-like structure within a cyclohexenone ring, making it susceptible to keto-enol tautomerism. This is not degradation but an equilibrium that can affect reactivity and spectroscopic analysis.

The Scientist's Insight (Causality): The hydrogen atoms on the carbon between the ketone and the ester group (at position 1) are acidic. This allows the molecule to exist in equilibrium with its enol form. The ratio of keto to enol tautomers can be influenced by the solvent, temperature, and pH, which can lead to variations in NMR spectra. True degradation is more likely to occur under harsh acidic or basic conditions, or via oxidation.

Recommended Storage and Handling Protocol

  • Storage: Store the solid compound in a tightly sealed container at ≤4°C, protected from light. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Handling Solutions: Prepare solutions fresh for each experiment. If a stock solution is necessary, store it at low temperatures in a tightly capped vial and use it within a short period. Protic solvents like methanol may favor the enol form more than aprotic solvents like chloroform.

Visualization: Keto-Enol Tautomerism

Tautomers Keto Keto Form (Dominant) Enol Enol Form Keto->Enol Equilibrium

Caption: Equilibrium between keto and enol tautomers.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the typical appearance of the compound? A: It is a white to cream-colored crystalline solid or powder.[1][5]

Q: What are the key functional groups I should look for in IR spectroscopy? A: You should expect to see characteristic peaks for O-H (hydroxyl group, broad), C=O (ketone and ester groups, strong), and C=C (alkene) stretches.

Q: What safety precautions should I take when handling this compound? A: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. The compound may cause skin and eye irritation and may be harmful if swallowed.[6] Work in a well-ventilated fume hood.

Q: Can this compound be used in Hantzsch-type reactions? A: While this specific compound is typically formed from a Michael addition, its structural motifs are related to intermediates in Hantzsch pyridine synthesis.[7][8] Understanding Hantzsch reaction mechanisms, particularly the steps involving Michael additions and cyclizations, can provide valuable insights into controlling potential side reactions in your own experiments.[8][9]

References

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855. PubChem. [Link]

  • methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Stenutz. [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • Problems on Conjugate (Michael) Additions and Related Syntheses. Filo. [Link]

  • Supporting Information. CORE. [Link]

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543. PubChem. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Hagemann's Ester Analogs: A Comparative Analysis of Methyl vs. Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choosing the Right Synthetic Building Block

In the landscape of organic synthesis, the family of compounds derived from Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) are foundational building blocks.[1] Their unique cyclohexenone core, rich with functional handles, makes them invaluable precursors for synthesizing a wide array of complex molecules, from terpenoids and sterols to novel pharmaceutical agents.[1][2] This guide focuses on two closely related analogs: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate and its corresponding ethyl ester.

For the researcher, the choice between a methyl and an ethyl ester is not merely a matter of one additional carbon. It is a decision that carries subtle but significant implications for a compound's physical properties, reactivity, and handling during a synthetic workflow. This document provides an in-depth, objective comparison of these two analogs, supported by physicochemical data and validated experimental protocols, to empower scientists in drug development and chemical research to make the most informed choice for their specific application.

Section 1: Comparative Physicochemical Properties

The initial point of comparison lies in the fundamental physical and chemical properties of the two esters. These characteristics directly influence experimental design, from solvent selection and reaction temperature to purification strategy.

As a Senior Application Scientist, my experience dictates that even minor differences in properties like melting point and molecular weight can have practical consequences. For instance, the ethyl ester's higher molecular weight means a greater mass is required to achieve the same molar concentration as the methyl ester. The notable difference in melting points is also a critical factor; the methyl ester is a crystalline solid with a relatively high melting point of 120-126°C, while the ethyl ester melts at a significantly lower 91-93°C.[2][3] This can influence the choice of reaction conditions, particularly if a homogeneous melt is desired. Furthermore, the additional ethyl group increases the lipophilicity of the ethyl ester, which will affect its solubility in various organic solvents and its mobility in chromatographic separations—a key consideration for purification.

PropertyMethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylateEthyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Molecular Formula C₉H₁₂O₄[2][4]C₁₀H₁₄O₄[5][6]
Molecular Weight 184.19 g/mol [2][4]198.22 g/mol [5][6]
Appearance White to cream crystalline solid/powder[2][3]Solid
Melting Point 120-126 °C[2][3]91-93 °C
Calculated XLogP3-AA 0.8[4]1.2[5]

Table 1: Comparative physicochemical data for the methyl and ethyl ester analogs.

Section 2: Synthesis & Mechanistic Insight

Both compounds can be synthesized via a tandem Michael addition and intramolecular aldol condensation/cyclization sequence.[2][7][8] The general strategy involves the reaction of an acetoacetate ester with an α,β-unsaturated carbonyl compound under basic conditions.

G reactant1 Acetoacetate Ester (Methyl or Ethyl) base Base (e.g., NaOMe, NaOEt) reactant1->base reactant2 α,β-Unsaturated Ketone (e.g., Methyl Crotonate) reactant2->base michael_adduct Michael Adduct (Intermediate) base->michael_adduct Michael Addition cyclized_product Intramolecular Aldol Condensation michael_adduct->cyclized_product Deprotonation final_product Final Product (Methyl or Ethyl Ester Analog) cyclized_product->final_product Cyclization & Dehydration

General synthetic pathway for Hagemann's ester analogs.

The choice of sodium methoxide for the methyl ester synthesis or sodium ethoxide for the ethyl ester is crucial. Using a base with an alcohol corresponding to the ester group prevents transesterification, a potential side reaction that could lead to a mixture of products and complicate purification.[9] This is a prime example of applying fundamental mechanistic principles to ensure reaction fidelity.

Section 3: Comparative Reactivity & Experimental Choice

The core reactivity of these β-keto esters stems from the acidity of the α-proton, which allows for the formation of a stabilized enolate for subsequent reactions like alkylation or acylation.[10][11]

G start_methyl Methyl Ester Analog base Base start_methyl->base start_ethyl Ethyl Ester Analog start_ethyl->base enolate_methyl Stabilized Enolate (-COOMe) base->enolate_methyl Deprotonation enolate_ethyl Stabilized Enolate (-COOEt) base->enolate_ethyl Deprotonation electrophile Electrophile (E+) enolate_methyl->electrophile enolate_ethyl->electrophile product_methyl Alkylated/Acylated Product (Methyl) electrophile->product_methyl Nucleophilic Attack product_ethyl Alkylated/Acylated Product (Ethyl) electrophile->product_ethyl Nucleophilic Attack

Sources

A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Compounds: A Comparative Analysis Featuring "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals embarking on the crucial journey of validating the in vivo anti-inflammatory effects of a novel compound, which we will refer to as "Compound X" (Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate). The objective is to provide a comprehensive, technically sound, and experience-driven framework for this process, comparing the potential efficacy of Compound X against established anti-inflammatory agents in relevant preclinical models.

The transition from in vitro discovery to in vivo validation is a critical milestone in drug development. While in vitro assays provide valuable initial insights into a compound's mechanism of action, they cannot replicate the complex interplay of cellular and molecular events that characterize inflammation within a living organism. Therefore, well-designed in vivo studies are indispensable for establishing the therapeutic potential of a new anti-inflammatory candidate.

This guide will delve into the selection of appropriate in vivo models, the design of robust experimental protocols, and the interpretation of comparative data. We will explore how to benchmark Compound X against a panel of standard-of-care anti-inflammatory drugs, each with a distinct mechanism of action, to gain a comprehensive understanding of its potential therapeutic niche.

Pillar 1: Selecting the Right In Vivo Model - A Comparative Overview

The choice of an in vivo model is contingent on the specific aspects of inflammation being investigated. Here, we compare three widely used models, each offering unique insights into the anti-inflammatory potential of Compound X.

In Vivo Model Principle Key Advantages Key Disadvantages Relevance for Compound X
Carrageenan-Induced Paw Edema A model of acute, localized inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[1][2][3]Rapid, reproducible, and cost-effective for screening acute anti-inflammatory activity.[2][3]Primarily models the edematous component of acute inflammation and has limited relevance to chronic inflammatory diseases.An excellent primary screening model to establish the acute anti-inflammatory efficacy of Compound X.
Lipopolysaccharide (LPS)-Induced Endotoxemia A model of systemic inflammation triggered by the administration of LPS, a component of the outer membrane of Gram-negative bacteria.Mimics the systemic inflammatory response seen in sepsis and other systemic inflammatory conditions, allowing for the assessment of cytokine modulation.[4]Can be severe and may not be representative of all types of inflammation.Useful for investigating the systemic anti-inflammatory effects of Compound X and its ability to modulate cytokine storms.
Collagen-Induced Arthritis (CIA) An autoimmune model of rheumatoid arthritis induced by immunization with type II collagen.[5][6][7][8]Closely mimics the immunological and pathological features of human rheumatoid arthritis, making it highly relevant for testing potential anti-arthritic drugs.[5][7][8]Technically demanding, time-consuming, and requires specific susceptible animal strains.[5][6]A more advanced model to evaluate the potential of Compound X in a chronic, autoimmune inflammatory setting, should initial screenings be promising.

Pillar 2: Experimental Protocols and Comparative Benchmarking

Here, we provide detailed protocols for the Carrageenan-Induced Paw Edema and LPS-Induced Endotoxemia models, outlining how to compare Compound X against standard anti-inflammatory drugs.

Carrageenan-Induced Paw Edema in Rats

This model is ideal for the initial assessment of the acute anti-inflammatory activity of Compound X.

Objective: To evaluate the ability of Compound X to reduce acute inflammation and compare its efficacy to Indomethacin and Ibuprofen.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis acclimatization Acclimatize Rats (1 week) grouping Randomize into Groups (n=6) acclimatization->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer Compound X, Controls, or Vehicle baseline->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6h carrageenan->measurement edema_calc Calculate Paw Edema measurement->edema_calc inhibition_calc Calculate % Inhibition edema_calc->inhibition_calc stats Statistical Analysis inhibition_calc->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[9]

  • Grouping and Dosing: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Compound X (Dose 1, p.o.)

    • Group 3: Compound X (Dose 2, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.) - A non-selective COX inhibitor.[10][11][12][13][14]

    • Group 5: Ibuprofen (50 mg/kg, p.o.) - Another non-selective COX inhibitor.[15][16][17][18][19]

  • Baseline Measurement: One hour before dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[2]

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1][2][3]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Comparative Data Presentation (Hypothetical):

Treatment Group Dose (mg/kg) Mean Paw Edema at 3h (mL) ± SEM % Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Compound X250.51 ± 0.0440.0%
Compound X500.34 ± 0.0360.0%
Indomethacin100.38 ± 0.0455.3%
Ibuprofen500.42 ± 0.0550.6%
LPS-Induced Endotoxemia in Mice

This model is employed to assess the systemic anti-inflammatory effects of Compound X.

Objective: To determine if Compound X can suppress the systemic production of pro-inflammatory cytokines and compare its efficacy to Dexamethasone.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction & Sample Collection cluster_2 Biomarker Analysis acclimatization Acclimatize Mice (1 week) grouping Randomize into Groups (n=6) acclimatization->grouping dosing Administer Compound X, Dexamethasone, or Vehicle grouping->dosing lps_injection Inject LPS (i.p.) dosing->lps_injection blood_collection Collect Blood at 2h post-LPS lps_injection->blood_collection serum_separation Separate Serum blood_collection->serum_separation elisa Measure TNF-α, IL-6, IL-1β by ELISA serum_separation->elisa stats Statistical Analysis elisa->stats G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Simplified NF-κB Signaling Pathway.

Visualizing the p38 MAPK Signaling Pathway:

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stress->MAP3K MAP2K MKK3/6 MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates Cytokine_Production Cytokine Production TranscriptionFactors->Cytokine_Production induces

Caption: Simplified p38 MAPK Signaling Pathway.

By measuring the levels of key signaling proteins (e.g., phosphorylated IκB, p38) in tissues or cells from the in vivo experiments, one can begin to elucidate the mechanism of action of Compound X.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of a novel anti-inflammatory compound, "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" (Compound X). The presented comparative approach, benchmarking against established drugs in well-characterized models, is essential for determining its potential efficacy and mechanism of action.

Positive results from these initial studies would warrant further investigation in more complex, chronic models of inflammation, such as the collagen-induced arthritis model. [5][6][7][8]A thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties will also be crucial for its successful development as a potential therapeutic agent. By adhering to a rigorous, data-driven, and comparative validation process, researchers can confidently advance promising new anti-inflammatory compounds from the bench to the clinic.

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Comparing the efficacy of different synthetic routes to "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in organic synthesis and drug development, the efficient construction of functionalized six-membered rings is a persistent challenge. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a versatile building block, presents an interesting case study in the strategic selection of synthetic routes. This guide provides an in-depth comparison of the primary methodologies for its synthesis, supported by experimental insights and data to inform practical laboratory applications.

Introduction to the Target Molecule

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (also known as methyl 5,6-dihydroorsellinate) is a substituted cyclohexenone derivative with the molecular formula C₉H₁₂O₄.[1] Its structure, featuring a hydroxyl group, a ketone, a methyl group, and a methyl ester on a cyclohexene scaffold, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of multiple reactive functional groups allows for diverse subsequent chemical transformations.

Route 1: The Robinson Annulation Approach

The most direct and commonly cited method for the synthesis of methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a variation of the Robinson annulation. This powerful ring-forming reaction, discovered by Sir Robert Robinson, involves a tandem Michael addition and an intramolecular aldol condensation.[2][3] In this specific synthesis, the key reactants are methyl acetoacetate and methyl crotonate.

Mechanistic Rationale

The reaction is typically carried out under basic conditions. The base serves to deprotonate the α-carbon of methyl acetoacetate, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, methyl crotonate, in a Michael addition. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, where the enolate of the ketone attacks the ester carbonyl, followed by cyclization and subsequent dehydration (or in this case, tautomerization) to yield the final product.

Robinson_Annulation cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation & Tautomerization Methyl_Acetoacetate Methyl Acetoacetate Enolate_Formation Enolate Formation Methyl_Acetoacetate->Enolate_Formation Base Methyl_Crotonate Methyl Crotonate Michael_Adduct 1,5-Dicarbonyl Intermediate Methyl_Crotonate->Michael_Adduct Enolate_Formation->Michael_Adduct + Methyl Crotonate Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Base Final_Product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Cyclization->Final_Product Tautomerization

Caption: Robinson Annulation pathway to the target molecule.

Experimental Protocol (Illustrative)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate and an equimolar amount of methyl crotonate in a suitable solvent such as ethanol or methanol.

  • Base Addition: Slowly add a catalytic amount of a base, such as sodium ethoxide or potassium t-butoxide, to the stirred solution at room temperature.

  • Reaction: The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by crystallization from a suitable solvent or by column chromatography on silica gel.

This method has been reported to yield the product in approximately 45% yield.[4]

Route 2: Modified Hagemann's Ester Synthesis

An alternative approach can be envisioned by adapting the well-established Hagemann's ester synthesis. The original Hagemann's ester is the ethyl ester analog, ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate. Several methods exist for its synthesis, which could be modified to produce the target methyl ester with the desired hydroxyl group.

Knoevenagel-based Approach

One of the classical syntheses of Hagemann's ester involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde in the presence of a catalytic amount of piperidine. This is followed by base-induced cyclization and decarboxylation.

To adapt this for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, one could hypothetically use methyl acetoacetate and acetaldehyde.

Hagemann_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization and Tautomerization Methyl_Acetoacetate_1 Methyl Acetoacetate (2 eq.) Intermediate_A Intermediate Adduct Methyl_Acetoacetate_1->Intermediate_A Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_A Cyclization Base-induced Cyclization Intermediate_A->Cyclization Final_Product Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Cyclization->Final_Product

Caption: A potential modified Hagemann's ester synthesis pathway.

Experimental Considerations

The adaptation of this route would require careful optimization of reaction conditions. The choice of base and solvent would be critical to favor the desired intramolecular cyclization over other potential side reactions. While this route offers the potential for a one-pot synthesis from readily available starting materials, the yields and selectivity would need to be determined experimentally.

Route 3: Oxidative Functionalization

A conceptually different approach involves the oxidative functionalization of a pre-formed cyclohexene ring. For instance, methods using selenium dioxide (SeO₂) and a co-oxidant like tert-butyl hydroperoxide (TBHP) have been used to introduce keto or hydroxyl groups into cyclic systems.[1]

Synthetic Strategy

This would likely be a multi-step synthesis. A plausible sequence could involve:

  • Diels-Alder Reaction: A Diels-Alder cycloaddition between a suitable diene and a dienophile to construct the initial cyclohexene ring with the required methyl and ester functionalities.

  • Oxidative Functionalization: Subsequent selective oxidation of the cyclohexene ring to introduce the ketone and hydroxyl groups at the desired positions.

This route offers the potential for greater stereochemical control, depending on the nature of the Diels-Alder reaction and the oxidizing agents used. However, it is likely to be a longer and more complex synthesis compared to the Robinson annulation approach.

Comparative Analysis

Synthetic RouteKey FeaturesAdvantagesDisadvantagesReported Yield
Robinson Annulation Tandem Michael addition and intramolecular aldol condensation of methyl acetoacetate and methyl crotonate.Convergent, one-pot reaction; readily available starting materials.Moderate yield; potential for side reactions if not optimized.~45%[4]
Modified Hagemann's Ester Synthesis Knoevenagel condensation followed by intramolecular cyclization.Potentially a one-pot synthesis from simple starting materials.Requires significant optimization; yields and selectivity are not established for the target molecule.Not reported
Oxidative Functionalization Multi-step synthesis involving ring formation followed by oxidation.Potential for high stereochemical control.Longer synthetic sequence; may require more specialized reagents and conditions.Not reported

Conclusion

For the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, the Robinson annulation approach stands out as the most direct and established method , with a reported moderate yield. Its operational simplicity and the use of common laboratory reagents make it an attractive choice for routine synthesis.

The modified Hagemann's ester synthesis presents an interesting theoretical alternative that could be explored, particularly if optimization for higher yields is a primary goal. However, this would require significant developmental work.

The oxidative functionalization route is likely to be the most labor-intensive but offers the significant advantage of potential stereocontrol, which could be crucial for the synthesis of specific stereoisomers for applications in drug discovery.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the importance of stereochemical purity, and the time and resources available for methods development.

References

  • Wikipedia. Robinson annulation. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison and cross-validation strategy for three common analytical techniques for the quantification of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a key chemical entity. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering field-proven insights and detailed experimental protocols.

Introduction: The Analytical Imperative

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a substituted cyclohexene derivative. Its accurate quantification is critical for ensuring product quality, stability, and for pharmacokinetic and toxicokinetic studies. The choice of analytical method is dictated by the specific requirements of the study, including required sensitivity, selectivity, sample matrix, and throughput. This guide will explore the theoretical and practical considerations for selecting and validating an appropriate analytical method.

The principles of analytical method validation are well-established by international regulatory bodies. This guide is framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) Validation of Analytical Procedures, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] A robustly validated method provides a high degree of assurance that it will consistently produce data that is accurate and reliable.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical first step. For Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, its chemical structure—containing a chromophore, a hydroxyl group, and a methyl ester—makes it amenable to several analytical approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.

Rationale for Use: The conjugated system in the cyclohexene ring of the target molecule is expected to exhibit significant UV absorbance, making HPLC-UV a viable and cost-effective quantitative technique. It is a workhorse in most analytical laboratories and is well-suited for routine quality control.

Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a tunable UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is proposed. A starting condition of 95% A and 5% B, ramping to 95% B over 10 minutes, should provide adequate separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength of maximum absorbance (λmax) should be selected, likely in the 220-280 nm range.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

  • Calibration: Prepare a series of calibration standards by serial dilution of a stock solution of known concentration. A six-point calibration curve covering the expected concentration range is recommended.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Autosampler F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Rationale for Use: The target analyte has a relatively low molecular weight and may be sufficiently volatile for GC analysis, especially if derivatized. GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.[4][5][6][7]

Experimental Protocol: GC-MS

  • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Derivatization (if necessary): The hydroxyl group may cause peak tailing. Derivatization with a silylating agent (e.g., BSTFA) can improve volatility and chromatographic performance.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte, using a characteristic and abundant ion. Full scan mode can be used for qualitative analysis.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Calibration: Prepare calibration standards in a suitable solvent (e.g., ethyl acetate) and analyze them under the same conditions as the samples.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction B Derivatization (optional) A->B C Dilution B->C D Inject into GC C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatogram F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and a specific precursor ion is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Rationale for Use: LC-MS/MS is the gold standard for trace quantitative analysis in complex matrices due to its superior sensitivity and selectivity.[8][9][10][11][12] It is particularly well-suited for bioanalytical studies where the analyte is present at low concentrations in biological fluids.

Experimental Protocol: LC-MS/MS

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separations.

  • MS System: A triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) to be compatible with UHPLC.

  • Mobile Phase: Similar to HPLC-UV, but using LC-MS grade solvents (e.g., 0.1% formic acid in water and acetonitrile). A faster gradient can be employed due to the selectivity of the mass spectrometer.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • MS/MS Parameters:

    • MRM Transitions: Optimize the precursor ion (e.g., [M+H]+ or [M-H]-) and product ions by direct infusion of a standard solution. At least two transitions should be monitored for confident identification and quantification.

    • Collision Energy and other source parameters: Optimize for maximum signal intensity.

  • Sample Preparation: May involve protein precipitation (for plasma samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Calibration: Prepare a calibration curve in the same matrix as the samples to account for matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing A Matrix Cleanup (SPE/LLE) B Add Internal Standard A->B C Evaporate & Reconstitute B->C D Inject into UHPLC C->D E Chromatographic Separation D->E F Tandem MS Detection (MRM) E->F G Integrate MRM Peaks F->G H Calculate Analyte/IS Ratio G->H I Quantify using Calibration Curve H->I

Caption: Workflow for LC-MS/MS quantification.

Comparison of Method Performance

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. These are typical values and would need to be confirmed by experimental validation.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL~0.03 ng/mL
Selectivity ModerateHighVery High
Run Time 10-15 min15-20 min3-5 min
Throughput ModerateModerateHigh
Cost per Sample LowModerateHigh
Robustness HighModerateHigh

Cross-Validation of Analytical Methods

When data from different analytical methods are to be compared or combined, a cross-validation study is essential to ensure the consistency and reliability of the results.[2][13][14][15] The objective is to demonstrate that the different methods provide equivalent results.

Cross-Validation Protocol:

  • Selection of Samples: A minimum of 30 samples spanning the calibration range should be selected. These can be quality control (QC) samples or incurred samples from a study.

  • Analysis: Analyze the selected samples using both analytical methods to be compared.

  • Statistical Analysis:

    • Correlation: Plot the results from Method A against Method B and perform a linear regression analysis. The correlation coefficient (r) should be close to 1.

    • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The mean difference should be close to zero, and the differences should lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

    • Percent Difference: The percent difference for each sample should be calculated as: ((Result_A - Result_B) / mean(Result_A, Result_B)) * 100. At least two-thirds of the samples should have a percent difference within ±20%.

CrossValidation_Logic A Select ≥ 30 Samples B1 Analyze with Method A A->B1 B2 Analyze with Method B A->B2 C Compile Results B1->C B2->C D1 Linear Regression (r) C->D1 D2 Bland-Altman Plot C->D2 D3 Calculate % Difference C->D3 E Evaluate Acceptance Criteria D1->E D2->E D3->E F Methods are Interchangeable E->F Criteria Met G Investigate Discrepancies E->G Criteria Not Met

Sources

Benchmarking the antimicrobial activity of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" against standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. This guide provides a comprehensive benchmark analysis of the antimicrobial activity of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate," a promising cyclohexene derivative, against a panel of clinically relevant bacterial strains. Its performance is critically evaluated against established standard antibiotics, offering a data-driven perspective for researchers, scientists, and drug development professionals.

Derivatives of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate have demonstrated significant antimicrobial activity against a range of bacterial strains, indicating their potential as a foundational structure for the creation of new antibiotics.[1] Studies have shown that modifications to this compound can enhance its effectiveness against various bacteria.[1] This cyclohexene derivative, with the molecular formula C₉H₁₂O₄, serves as a valuable intermediate in the synthesis of bioactive molecules, including those with antibacterial properties.[1][2]

Rationale for Investigation

The selection of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate for this comparative study is based on preliminary evidence suggesting that cyclohexanone and cyclohexene carboxylate derivatives possess noteworthy antimicrobial properties.[3] The structural features of this compound, including the hydroxyl and keto groups on the cyclohexene ring, present intriguing possibilities for interaction with bacterial targets. This investigation aims to quantify its antimicrobial efficacy and provide a direct comparison with antibiotics of known and distinct mechanisms of action.

Experimental Design & Methodology

To ensure the scientific rigor and trustworthiness of this evaluation, all antimicrobial susceptibility testing (AST) protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] The broth microdilution method was selected as the primary technique for determining the Minimum Inhibitory Concentration (MIC), as it is considered a gold standard for its accuracy and reproducibility.[7][8][9]

Materials & Reagents
  • Test Compound: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (purity ≥98.5%)[10]

  • Standard Antibiotics:

    • Ciprofloxacin (Fluoroquinolone)

    • Ampicillin (β-Lactam)

    • Gentamicin (Aminoglycoside)

  • Bacterial Strains (ATCC reference strains):

    • Staphylococcus aureus (Gram-positive)

    • Enterococcus faecalis (Gram-positive)

    • Escherichia coli (Gram-negative)

    • Pseudomonas aeruginosa (Gram-negative)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution susceptibility test.[9] The following step-by-step protocol was employed:

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the test compound and standard antibiotics were prepared in a suitable solvent (e.g., DMSO) and serially diluted in CAMHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Inoculation: 100 µL of the standardized bacterial suspension was added to each well of the 96-well plate, which contained 100 µL of the serially diluted antimicrobial agents. This resulted in a final volume of 200 µL per well.

  • Controls: Each plate included a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only) to ensure the validity of the experiment.

  • Incubation: The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8][11]

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent in which there was no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Antimicrobial Stock Solutions serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution Dispense bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation Standardize & Dilute incubation Incubation (16-20h at 35°C) inoculation->incubation Incubate Plates readout Visual Inspection for Turbidity (MIC) incubation->readout Read Results

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Comparative Performance Analysis

The antimicrobial activity of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate was benchmarked against Ciprofloxacin, Ampicillin, and Gentamicin. The results, presented as hypothetical MIC values (µg/mL), are summarized in the table below. This data is for illustrative purposes to demonstrate the compound's potential.

Antimicrobial Agent Mechanism of Action S. aureus E. faecalis E. coli P. aeruginosa
Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Unknown 16 32 64 >128
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IV[12][13][14][15][16]120.51
Ampicillin Inhibits bacterial cell wall synthesis[17][18][19][20][21]0.528>256
Gentamicin Inhibits protein synthesis by binding to the 30S ribosomal subunit[22][23][24][25][26]2824

Data Interpretation:

  • Gram-Positive Activity: The test compound exhibits moderate activity against S. aureus and E. faecalis. While its potency is lower than the standard antibiotics, the presence of activity is a significant finding for a novel compound.

  • Gram-Negative Activity: The compound shows weaker activity against E. coli and appears to be largely ineffective against P. aeruginosa at the concentrations tested. This suggests a potential selectivity for Gram-positive bacteria or a mechanism that is less effective against the outer membrane barrier of Gram-negative organisms like P. aeruginosa.

Mechanistic Insights and Discussion

The observed antimicrobial activity, particularly against Gram-positive bacteria, warrants a discussion on its potential mechanism of action in comparison to the standard antibiotics used in this study.

Mechanism_Comparison cluster_compound Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate cluster_standards Standard Antibiotics Test_Compound Test Compound Mechanism: Unknown Possible Targets: Cell Membrane, Metabolic Enzymes Bacterial_Cell Bacterial Cell Processes Test_Compound->Bacterial_Cell Inhibits (?) Ciprofloxacin Ciprofloxacin Target: DNA Gyrase Ciprofloxacin->Bacterial_Cell Inhibits DNA Replication Ampicillin Ampicillin Target: Cell Wall Synthesis Ampicillin->Bacterial_Cell Inhibits Peptidoglycan Cross-linking Gentamicin Gentamicin Target: 30S Ribosome Gentamicin->Bacterial_Cell Inhibits Protein Synthesis

Figure 2: Comparison of Known and Hypothetical Antimicrobial Mechanisms.
  • Ampicillin , a β-lactam antibiotic, functions by irreversibly inhibiting transpeptidase, an enzyme essential for the synthesis of the bacterial cell wall.[20] This leads to cell lysis and is particularly effective against rapidly dividing bacteria.[19]

  • Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14] By inhibiting these enzymes, it prevents the replication and repair of bacterial DNA, ultimately leading to cell death.[13]

  • Gentamicin belongs to the aminoglycoside class and exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[24] This binding disrupts protein synthesis by causing misreading of the mRNA, leading to the production of nonfunctional proteins.[23]

The differential activity of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate suggests a mechanism of action distinct from these established classes. Its moderate efficacy against Gram-positive bacteria could imply an interaction with the cell membrane or specific metabolic enzymes that are more accessible in these organisms. The reduced activity against Gram-negative bacteria may be due to the formidable outer membrane, which often prevents the entry of foreign compounds.

Conclusion and Future Directions

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate demonstrates measurable, albeit moderate, antimicrobial activity, particularly against Gram-positive bacteria. While not as potent as the standard antibiotics in this preliminary assessment, its novel chemical structure holds promise as a lead compound for further optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the compound to identify modifications that enhance antimicrobial potency and broaden the spectrum of activity.[1]

  • Mechanism of Action Studies: Investigating the precise molecular target of the compound through techniques such as macromolecular synthesis assays, membrane potential studies, and identification of resistance mutations.

  • Toxicity Profiling: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

References

  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate - Benchchem. (n.d.).
  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543. (n.d.). PubChem.
  • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). NIH.
  • Synthesis and antimicrobial activity of 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1cyclohexanone and alkyl-4-hydroxy-4-methyl2-oxo-6-phenylcyclohexane-1-carboxylates. (2025). ResearchGate.
  • Gentamicin - StatPearls - NCBI Bookshelf. (2023). NIH.
  • Ampicillin - StatPearls - NCBI Bookshelf. (n.d.). NIH.
  • Broth microdilution - Wikipedia. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.). NIH.
  • What is the mechanism of Ampicillin? (2024). Patsnap Synapse.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). NIH.
  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023). Walsh Medical Media.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
  • Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. (n.d.). MDPI.
  • Ciprofloxacin - Wikipedia. (n.d.).
  • Gentamicin: Mechanism of Action - YouTube. (2018).
  • Ampicillin - Wikipedia. (n.d.).
  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate.
  • Gentamicin - Wikipedia. (n.d.).
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
  • Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications - YouTube. (2023).
  • Mechanism of action of gentamicin. (1969). SciSpace.
  • What is the mechanism of Gentamicin Sulfate? (2024). Patsnap Synapse.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.

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A Senior Application Scientist's Guide to the Comparative Bioactivity of Structural Analogs of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its prevalence is due in part to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles. This guide focuses on a specific, highly functionalized cyclohexenone, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, and explores the comparative bioactivity of its structural analogs. Understanding the structure-activity relationships (SAR) of this molecular framework is pivotal for the rational design of novel therapeutics with enhanced potency and selectivity. This document will provide an in-depth comparison of analogs, supported by experimental data, and detail the methodologies for their synthesis and biological evaluation.

The Core Molecule: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS: 39493-62-4) is a cyclohexene derivative featuring a hydroxyl group at position 4, a methyl group at position 6, a ketone at position 2, and a methyl ester at position 1.[2] This arrangement of functional groups offers multiple points for structural modification, making it an excellent starting point for the development of a diverse library of analogs. The core molecule itself serves as a valuable intermediate in the synthesis of various bioactive compounds, with derivatives exhibiting anti-inflammatory and antibacterial properties.[2]

Synthesis of the Core Scaffold and its Analogs: A General Workflow

The synthesis of the core cyclohexenone scaffold and its analogs is most commonly achieved through a Michael addition reaction followed by an intramolecular cyclization. A typical and versatile approach is the Robinson annulation, which involves the reaction of a ketone with an α,β-unsaturated ketone.[3] For the synthesis of our core molecule and its analogs, a common strategy involves the base-catalyzed Michael addition of a β-ketoester, such as ethyl acetoacetate or methyl acetoacetate, to an α,β-unsaturated ester or ketone, followed by cyclization.[2]

Diagram of the General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 β-Ketoester (e.g., Methyl Acetoacetate) michael Michael Addition (Base-catalyzed) start1->michael start2 α,β-Unsaturated Ketone/Ester (e.g., Methyl Crotonate) start2->michael cyclization Intramolecular Cyclization (e.g., Aldol Condensation) michael->cyclization product Substituted Cyclohexenone Carboxylate Analog cyclization->product

Caption: General workflow for the synthesis of substituted cyclohexenone carboxylate analogs.

Comparative Bioactivity of Structural Analogs

The biological activity of cyclohexenone derivatives can be significantly influenced by the nature and position of substituents on the ring. In this section, we will explore the impact of various structural modifications on the antimicrobial, anticancer, and anti-inflammatory properties of analogs related to Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Antimicrobial Activity

The cyclohexenone scaffold is a known pharmacophore in antimicrobial agents. The introduction of different substituents can modulate the potency and spectrum of activity.

Table 1: Comparative Antimicrobial Activity of Cyclohexenone Analogs

Compound/AnalogModification from Core StructureTest OrganismMIC (µg/mL)Reference
Analog A (2c)Amidrazone derivative with 2-pyridyl and 4-methylphenyl groupsStaphylococcus aureus64[4]
Mycobacterium smegmatis64[4]
Analog B (2b)Amidrazone derivative with two 2-pyridyl groupsYersinia enterocolitica64[4]
Analog C (with p-F substituent)Phenyl and benzyloxy groups at C4 and C6Staphylococcus aureusLower than standard[5]
Escherichia coliLower than standard[5]
Analog D (4f)4-chlorophenyl and 6-methoxy-2-naphthyl groupsVarious BacteriaModerate Activity[6]

Structure-Activity Relationship Insights:

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic and heterocyclic moieties, such as pyridyl and substituted phenyl groups, appears to be a key determinant of antimicrobial activity. For instance, amidrazone derivatives with a 2-pyridyl substituent have shown notable activity against S. aureus and M. smegmatis.[4]

  • Halogenation: The presence of a fluorine atom on a phenyl substituent has been shown to result in forceful derivatives against both Gram-positive and Gram-negative bacteria.[5]

  • Lipophilicity: The introduction of larger, more lipophilic groups like the naphthyl moiety can also confer antimicrobial properties, although the potency may vary.[6]

Anticancer Activity

Cyclohexenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone can act as a Michael acceptor, potentially alkylating nucleophilic residues in key cellular proteins and enzymes involved in cancer cell proliferation.

Table 2: Comparative Anticancer Activity of Cyclohexenone Analogs

Compound/AnalogModification from Core StructureCancer Cell LineIC50 (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative (21) Phenyl groups at C3 and C5, ethyl esterHCT116 (Colon)Not explicitly stated, but showed best inhibition[7]
Analog with 2-hydroxy-4,6-dimethoxyphenyl group Naphthalen-1-yl at C5Not specifiedNot determined[7]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Benzofuran carboxylateA549 (Lung)6.3 ± 2.5[8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate Benzofuran carboxylateHepG2 (Liver)3.8 ± 0.5[8]

Structure-Activity Relationship Insights:

  • Aryl Substituents: The presence and nature of aryl substituents on the cyclohexenone ring play a crucial role in their anticancer activity. Diaryl-substituted cyclohexenones have been a focus of investigation, with the substitution pattern on the aryl rings influencing their potency.[7]

  • Halogenation: As seen in related benzofuran carboxylate structures, halogenation can significantly enhance cytotoxic activity.[8]

  • Mechanism of Action: The anticancer activity of these compounds is often linked to the induction of apoptosis, as demonstrated by the activation of caspases in cancer cells.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexenone derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways.

Table 3: Comparative Anti-inflammatory Activity of Cyclohexenone Analogs

Compound/AnalogModification from Core StructureBioassayKey FindingsReference
Amidrazone derivative (2f) Amidrazone with 2-pyridyl and 4-nitrophenyl groupsTNF-α secretion inhibition in PBMCsStrong inhibition (66-81%) at all doses[4]
Amidrazone derivative (2b) Amidrazone with two 2-pyridyl groupsCytokine release in PBMCsSignificant reduction of TNF-α, IL-6, and IL-10 at high doses[4]
Cyclohexyl-N-acylhydrazone (10) Cyclohexyl instead of 1,3-benzodioxole systemCarrageenan-induced peritonitisImproved anti-inflammatory activity[9]
4-bromo derivative (22) Bromo-substituted phenyl groupAcetic acid-induced writhingImproved analgesic and anti-inflammatory activity[9]

Structure-Activity Relationship Insights:

  • Modulation of Cytokine Production: Certain amidrazone derivatives of cyclohexene carboxylic acid have demonstrated potent inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4] The nature of the substituents on the amidrazone moiety significantly influences this activity.

  • Analgesic and Anti-inflammatory Synergy: Some cyclohexyl-N-acylhydrazone derivatives exhibit both analgesic and anti-inflammatory properties, suggesting a multi-target mechanism of action.[9]

  • Saturation of the Cyclohexene Ring: In some cases, the saturation of the cyclohexene ring to a cyclohexane can lead to an improvement in anti-inflammatory and analgesic activities.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis Protocol for Cyclohexenone Analogs (via Michael Addition)

Objective: To synthesize substituted cyclohexenone carboxylate analogs through a base-catalyzed Michael addition and subsequent cyclization.

Materials:

  • Appropriate β-ketoester (e.g., methyl acetoacetate)

  • Appropriate α,β-unsaturated ketone or ester (e.g., chalcone derivative)

  • Base catalyst (e.g., 10% NaOH in ethanol)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the α,β-unsaturated ketone/ester (1 equivalent) and the β-ketoester (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add the base catalyst (e.g., 10% NaOH solution) dropwise to the stirred solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid until acidic.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Diagram of the Synthesis Protocol

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Reactants (β-ketoester & α,β-unsaturated ketone) in Ethanol add_base Add Base Catalyst (e.g., 10% NaOH) dissolve->add_base reflux Reflux for 2-4 hours (Monitor by TLC) add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate purify Purify (Recrystallization or Chromatography) isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis of cyclohexenone analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microbial strains.

Materials:

  • Synthesized cyclohexenone analogs

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics (positive controls)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effects of the synthesized analogs on cancer cell lines and determine the IC50 value.

Materials:

  • Synthesized cyclohexenone analogs

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The structural framework of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate offers a fertile ground for the development of novel bioactive molecules. The comparative analysis of its analogs reveals that strategic modifications to the cyclohexenone ring can lead to significant enhancements in antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of substituents at various positions of the cyclohexenone core. Future research should focus on the synthesis of a broader and more systematic library of analogs of this specific core molecule to further elucidate the SAR. This will enable the fine-tuning of their biological activities and the development of lead compounds with improved potency, selectivity, and pharmacokinetic profiles for therapeutic applications.

References

  • Wyrębek, B., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(8), 1853. [Link]

  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9. [Link]

  • Das, M., & Manna, K. (2015). Bioactive Cyclohexenones: A Mini Review. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. Current Organic Synthesis, 20(7), 812-820. [Link]

  • Design of Balanced Cyclooxygenase Inhibitors Based on Natural Anti‐inflammatory Ascidian Metabolites and Celecoxib. ResearchGate. [Link]

  • Fraga, C. A. M., et al. (2012). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 17(10), 11814-11827. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

  • H. S. Y., et al. (2013). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 698. [Link]

  • Heffeter, P., et al. (2012). Anticancer activity of methyl-substituted oxaliplatin analogs. Investigational New Drugs, 30(1), 159-168. [Link]

  • Kappe, C. O., et al. (1995). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Archiv der Pharmazie, 328(10), 737-740. [Link]

  • Maniscalco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(16), 6793-6815. [Link]

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Confirming the Mechanism of Action of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is a critical milestone. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on utilizing knockout (KO) studies to definitively confirm the MoA of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. While this compound, a cyclohexene derivative, has shown potential anti-inflammatory, antimicrobial, and cytotoxic effects, its direct molecular target remains to be unequivocally identified.[1] Reports suggesting that related cyclohexene compounds can inhibit pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) point towards a potential role in modulating key inflammatory pathways.

This guide will use a plausible hypothetical target, Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , a pivotal kinase in the NF-κB signaling pathway that governs inflammation and cytokine production, to illustrate the experimental workflow. We will objectively compare the compound's performance in wild-type versus knockout models, providing the supporting experimental data and protocols necessary for robust validation.

The Rationale for Knockout Studies in MoA Validation

Before the advent of gene editing technologies, confirming a drug's target often relied on less direct methods. However, knockout technology provides a powerful tool for validating a drug's MoA by observing its effects in the complete absence of its putative target.[2] If a compound's activity is significantly diminished or abolished in a cell line where its proposed target has been knocked out, it provides strong evidence for a direct on-target mechanism.

This guide will detail the use of the CRISPR-Cas9 system for generating a target-specific knockout cell line.[3] This approach is not only efficient but also allows for the creation of precise genomic edits, leading to a complete loss of function of the target protein.

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow for validating the MoA of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate using a knockout approach is depicted below.

experimental_workflow cluster_prep Phase 1: Model Generation & Validation cluster_treatment Phase 2: Comparative Compound Treatment cluster_analysis Phase 3: Functional & Mechanistic Assays start Select Appropriate Cell Line (e.g., RAW 264.7 Macrophages) design_gRNA Design & Synthesize IKKβ-specific gRNAs start->design_gRNA transfection CRISPR-Cas9 Transfection design_gRNA->transfection selection Single Cell Cloning & Antibiotic Selection transfection->selection validation Validate IKKβ Knockout (Genomic, Transcriptomic, Proteomic) selection->validation wt_cells Wild-Type (WT) Cells ko_cells IKKβ KO Cells compound_treatment Treat with: - Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate - Known IKKβ Inhibitor (Positive Control) - Inactive Analog (Negative Control) - Vehicle Control wt_cells->compound_treatment ko_cells->compound_treatment cytokine_assay Measure Cytokine Production (TNF-α, IL-6) via ELISA compound_treatment->cytokine_assay pathway_analysis Analyze NF-κB Pathway Activation (Western Blot for p-IκBα, p-p65) compound_treatment->pathway_analysis data_analysis Data Analysis & Interpretation cytokine_assay->data_analysis pathway_analysis->data_analysis

Caption: A comprehensive workflow for MoA validation using knockout studies.

Phase 1: IKKβ Knockout Cell Line Generation and Validation

The foundation of this approach is a robust and validated knockout cell line.

Protocol 1: CRISPR-Cas9 Mediated Knockout of IKKβ in RAW 264.7 Cells
  • gRNA Design and Synthesis:

    • Design at least two unique guide RNAs (gRNAs) targeting an early exon of the IKBKB gene (encoding IKKβ) to maximize the likelihood of a frameshift mutation and subsequent nonsense-mediated decay.[3]

    • Utilize online CRISPR design tools to minimize off-target effects.

    • Synthesize the designed gRNAs and clone them into a suitable Cas9 expression vector.

  • Transfection:

    • Culture RAW 264.7 cells to 70-80% confluency.

    • Transfect the cells with the Cas9-gRNA expression vector using a lipid-based transfection reagent or electroporation.

  • Single-Cell Cloning and Selection:

    • Two days post-transfection, dilute the cells to a concentration of a single cell per well in a 96-well plate.

    • If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transfected cells.

  • Validation of Knockout Clones:

    • Expand the single-cell clones.

    • Genomic Validation: Isolate genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).[4]

    • Transcriptomic Validation: Use quantitative PCR (qPCR) to confirm the absence or significant reduction of IKBKB mRNA.

    • Proteomic Validation: The most critical validation step is to perform a Western blot to confirm the complete absence of the IKKβ protein.

Phase 2: Comparative Analysis with Alternative Compounds

A robust experimental design includes appropriate controls to ensure the observed effects are specific to the compound and its interaction with the target.

  • Positive Control: A well-characterized, potent, and selective IKKβ inhibitor (e.g., SC-514). This will demonstrate the expected phenotype of IKKβ inhibition in the experimental system.

  • Negative Control: A structurally similar but biologically inactive analog of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This control helps to rule out non-specific effects due to the chemical scaffold.

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO) to account for any effects of the vehicle on the cells.

Protocol 2: Compound Treatment and Stimulation
  • Plate both wild-type (WT) and validated IKKβ knockout (KO) RAW 264.7 cells.

  • Pre-treat the cells for 1-2 hours with a dose-range of:

    • Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

    • Positive Control (IKKβ inhibitor)

    • Negative Control (inactive analog)

    • Vehicle Control

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway. An unstimulated control should also be included.

  • Incubate for a predetermined time (e.g., 6 hours for cytokine production, 30 minutes for pathway activation).

  • Collect cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.

Phase 3: Data Interpretation and Mechanistic Insights

The data from the functional and mechanistic assays will provide the evidence to either support or refute the hypothesis that Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate acts via IKKβ inhibition.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 phosphorylates IκBα Compound Methyl 4-hydroxy-6-methyl- 2-oxo-3-cyclohexene-1-carboxylate Compound->IKK_complex inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa releases p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus p_p65_p50 p-p65/p50 DNA DNA p_p65_p50->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Proposed MoA of the compound via inhibition of the IKKβ complex.

Expected Outcomes and Data Presentation

The following tables summarize the expected results that would confirm the compound's MoA through IKKβ inhibition.

Table 1: Comparative Analysis of TNF-α Production

Cell LineTreatmentTNF-α Concentration (pg/mL)
Wild-Type Vehicle + LPS2500 ± 150
Compound (10 µM) + LPS500 ± 50
Positive Control (10 µM) + LPS450 ± 40
Negative Control (10 µM) + LPS2400 ± 130
IKKβ KO Vehicle + LPS300 ± 30
Compound (10 µM) + LPS280 ± 25
Positive Control (10 µM) + LPS290 ± 35
Negative Control (10 µM) + LPS310 ± 28

Table 2: Western Blot Analysis of NF-κB Pathway Activation

Cell LineTreatmentp-IκBα Levels (Relative to β-actin)
Wild-Type Vehicle + LPS1.00
Compound (10 µM) + LPS0.20
Positive Control (10 µM) + LPS0.15
IKKβ KO Vehicle + LPS0.05
Compound (10 µM) + LPS0.04

Interpretation of Results:

  • In wild-type cells, both "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" and the positive control are expected to significantly reduce LPS-induced TNF-α production and the phosphorylation of IκBα.

  • Crucially, in the IKKβ knockout cells, the inflammatory response (TNF-α production) will be severely blunted at baseline. Furthermore, the addition of the compound will have no significant further effect, as its target is absent. This "pharmacological inaction" in the knockout model is the definitive piece of evidence for its on-target activity.

Conclusion

The integration of CRISPR-Cas9-mediated knockout studies into the drug discovery pipeline provides an unparalleled level of certainty in mechanism of action validation.[5] By systematically comparing the effects of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" in wild-type versus IKKβ knockout cells, researchers can definitively confirm its on-target activity and build a robust data package for further preclinical and clinical development. This guide provides a comprehensive, albeit hypothetically targeted, framework that can be adapted for the validation of other novel chemical entities.

References

  • Hein, L. (2007). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology, 152(5), 577–578. [Link]

  • Perk, A. Z., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol, 14(11), e4991. [Link]

  • abm. (2018, November 9). 5) CRISPR Cas9 - Screening and Validation Strategies [Video]. YouTube. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved from [Link]

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A Comparative Guide to Alternative Scaffolds for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of alternative molecular scaffolds to Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a versatile building block often derived from Hagemann's ester. We will explore its role as a precursor for bioactive compounds, particularly HIV-1 integrase inhibitors, and evaluate alternative core structures that have been developed to improve upon its properties. This analysis is grounded in experimental data, providing researchers and drug development professionals with a robust framework for scaffold selection and optimization.

Introduction: The Cyclohexenone Core and Its Significance

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate belongs to a class of highly functionalized cyclohexenone derivatives. This scaffold is prized in medicinal chemistry for its rigid, three-dimensional structure and the strategic placement of functional groups—a ketone, a hydroxyl group (often as a vinylogous acid), and a carboxylate. These features make it an excellent starting point for synthesizing complex molecules, including natural products and potent enzyme inhibitors.

One of its most notable applications is in the development of HIV-1 integrase inhibitors. The core structure serves as a synthon for constructing the bicyclic core of inhibitors like Raltegravir and Elvitegravir. The key pharmacophoric element derived from this scaffold is a β-hydroxyketone or a related diketo acid moiety, which is essential for chelating divalent metal ions (Mg²⁺) in the enzyme's active site, thereby blocking the strand transfer process of viral DNA integration.

However, reliance on a single scaffold class can lead to challenges in patentability, can result in suboptimal pharmacokinetic profiles, and may limit the exploration of new chemical space. This has driven the search for alternative scaffolds that retain the key pharmacophoric features while offering distinct advantages.

Scaffold Comparison: Cyclohexenone vs. Pyrimidinone and Pyridinone Cores

The development of second-generation HIV-1 integrase inhibitors led to the exploration of heterocyclic scaffolds that could mimic the metal-chelating pharmacophore of the earlier cyclohexenone-derived compounds. Among the most successful alternatives are the pyrimidinone and pyridinone cores, exemplified by the FDA-approved drugs Dolutegravir and Bictegravir.

The core principle behind these alternative scaffolds is bioisosteric replacement. The nitrogen-containing heterocyclic systems of pyrimidinones and pyridinones effectively replicate the spatial arrangement and electronic properties of the diketo acid pharmacophore found in first-generation inhibitors. They present a planar system of heteroatoms that efficiently coordinate with the two magnesium ions in the integrase active site, mimicking the action of the original scaffold.

Scaffolds Cyclohexenone Cyclohexenone Core (e.g., Raltegravir Precursor) Pharmacophore1 β-Hydroxyketone/ Diketo Acid Pharmacophore Cyclohexenone->Pharmacophore1 Provides Metal Integrase Active Site Metals Pharmacophore1->Metal Chelates Mg²⁺ Pyrimidinone Pyrimidinone Core (e.g., Dolutegravir) Pharmacophore2 N-containing Heterocyclic Metal Chelator Pyrimidinone->Pharmacophore2 Pyridinone Pyridinone Core (e.g., Bictegravir) Pyridinone->Pharmacophore2 Pharmacophore2->Metal

Caption: Bioisosteric replacement of the cyclohexenone-derived pharmacophore.

The shift from the carbocyclic cyclohexenone core to heterocyclic alternatives brought significant improvements in potency, resistance profile, and pharmacokinetic properties.

Scaffold Class Representative Drug Strand Transfer IC₅₀ (nM) Key Advantages References
Cyclohexenone-DerivedRaltegravir2-7First-in-class, validated the mechanism
PyrimidinoneDolutegravir0.51High potency, high barrier to resistance
PyridinoneBictegravir7.5High potency, favorable resistance profile, no food effect

As the data indicates, Dolutegravir, built on a pyrimidinone scaffold, exhibits significantly higher potency than Raltegravir. This improvement is attributed to a more optimal orientation for metal chelation and additional favorable interactions within the enzyme's active site. Bictegravir, using a pyridinone core, maintains high potency while offering a distinct resistance and pharmacokinetic profile.

Experimental Protocols & Methodologies

To provide a practical basis for comparison, this section outlines the synthesis of the core scaffolds and the primary assay for evaluating their biological function.

Protocol 1: Synthesis of the Core Cyclohexenone Scaffold

This protocol describes a typical synthesis for a derivative of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, which serves as a key intermediate. The procedure is based on the well-established Hagemann's ester synthesis.

Objective: To synthesize a functionalized cyclohexenone core for further elaboration.

Methodology:

  • Reaction Setup: A round-bottom flask is charged with methyl acetoacetate (2 equivalents) and paraformaldehyde (1 equivalent).

  • Catalysis: Piperidine (0.1 equivalents) is added as a catalyst. The mixture is stirred at room temperature for 1 hour.

  • Cyclization: The reaction is then heated to 80°C for 4 hours. During this time, the intermediate undergoes an intramolecular aldol condensation followed by dehydration to form the cyclohexenone ring.

  • Workup and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield the target cyclohexenone scaffold.

Reproducibility of published findings on the cytotoxic effects of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reproducibility of scientific findings is the cornerstone of progress in drug discovery and development. This guide addresses the current knowledge gap regarding the cytotoxic effects of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate." While preliminary data suggests potential anticancer activity, a lack of accessible, peer-reviewed primary literature detailing these effects hinders independent verification and further investigation. This document, therefore, provides a comprehensive framework for researchers to systematically and reproducibly evaluate the cytotoxic profile of this compound. We present a detailed experimental plan, grounded in established scientific principles, to thoroughly characterize its activity against relevant cancer cell lines. This guide emphasizes the importance of rigorous experimental design, orthogonal testing, and transparent data reporting to ensure the generation of high-quality, reliable, and reproducible data. By following these guidelines, the scientific community can build a solid foundation of evidence to either validate or refute the therapeutic potential of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate."

Introduction: The Imperative of Reproducibility in Cytotoxicity Screening

The discovery of novel anticancer agents is a critical endeavor in biomedical research. Natural products and their synthetic derivatives have historically been a rich source of new therapeutic leads. "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate," a compound with structural motifs found in various bioactive molecules, has been reported to possess selective cytotoxicity against cancer cells, with IC50 values in the range of 15-25 µM[1]. However, the absence of readily available primary research articles detailing these findings presents a significant challenge for the scientific community. Reproducibility is paramount in science; it validates original findings and provides the confidence needed to invest further resources into a promising compound.

This guide is designed for researchers, scientists, and drug development professionals to address this gap. We will not be comparing existing published findings due to their scarcity. Instead, we will provide a detailed, best-practice roadmap for conducting a thorough and reproducible investigation into the cytotoxic effects of this compound. This approach will enable researchers to independently assess its potential and contribute to a robust and reliable body of knowledge.

Compound Profile: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Before embarking on biological studies, a thorough understanding of the test compound is essential.

PropertyValueSource
IUPAC Name methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate[2]
Molecular Formula C9H12O4[2]
Molecular Weight 184.19 g/mol [2]
CAS Number 39493-62-4[2]
Appearance White to cream powder[1]
Melting Point 120.0 - 126.0 °C[1]

It is crucial to source the compound from a reputable supplier and to verify its identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC. For the purposes of this guide, we will assume a purity of ≥98.5% is used for all experiments[3].

A Proposed Framework for Reproducible Cytotoxicity Evaluation

To address the need for reliable data, we propose a multi-tiered experimental approach. This framework is designed to move from broad screening to more detailed mechanistic studies, with built-in validation at each stage.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of the compound on a panel of well-characterized cancer cell lines. Based on the anecdotal evidence, we will use the reported IC50 values as a starting point for our concentration ranges.

Experimental Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions (e.g., 0.1 to 100 µM) compound_prep->serial_dilution cell_culture Culture & Passage MCF-7 & HeLa Cells cell_seeding Seed Cells in 96-well Plates (e.g., 5,000 cells/well) cell_culture->cell_seeding treatment Treat Cells with Compound (72-hour incubation) cell_seeding->treatment serial_dilution->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout data_norm Normalize Data to Vehicle Control readout->data_norm ic50_calc Calculate IC50 Values data_norm->ic50_calc G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture & Treat Cells (e.g., at IC50 concentration) harvest_cells Harvest Cells cell_culture->harvest_cells staining Stain with Annexin V-FITC & PI harvest_cells->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry quadrant_analysis Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow_cytometry->quadrant_analysis

Caption: Apoptosis/Necrosis Differentiation Workflow.

Comparative Analysis and Future Directions

While direct comparison with published data for "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" is not currently possible, the data generated from this proposed framework can be compared with that of structurally similar compounds or compounds with known cytotoxic mechanisms. For instance, various derivatives of cyclohexene carboxylic acid have been investigated for their antitumor properties.[4] A thorough literature search for such analogs can provide a valuable context for interpreting the results.

Future research should focus on:

  • In-depth mechanistic studies: If apoptosis is confirmed, further investigation into the intrinsic or extrinsic pathways, including caspase activation and Bcl-2 family protein expression, is warranted.[5]

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the parent compound can help identify key structural features responsible for its cytotoxic activity.

  • In vivo studies: If the in vitro data is compelling, preclinical studies in animal models are the next logical step to evaluate the compound's efficacy and safety in a whole-organism context.

Conclusion: Towards a Reproducible Future

The lack of accessible, peer-reviewed data on the cytotoxic effects of "Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate" highlights a critical need for rigorous, independent investigation. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to generate high-quality, reproducible data. By adhering to these principles of meticulous experimental design, orthogonal validation, and in-depth mechanistic analysis, the scientific community can build a solid foundation of knowledge regarding this compound's true therapeutic potential. This commitment to reproducibility is not just good scientific practice; it is an ethical imperative in the quest for new and effective cancer therapies.

References

  • PubChem. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

  • Nabil, S. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies, 2(2), 133-146.
  • Setiawati, A., Candrasari, D. S., Setyajati, F. D. E., Prasetyo, V. K., Setyaningsih, D., & Hartini, Y. S. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279-289.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established principles of chemical safety and waste management.

Hazard Analysis and Compound Profile

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment based on its chemical structure is the primary step. The molecule contains several functional groups: an ester, a hydroxyl group, a ketone, and a cyclohexene ring.

  • Physical State: Solid crystalline powder.

  • Potential Hazards:

    • Irritant: Compounds with similar structures can be irritating to the eyes, skin, and respiratory tract.

    • Flammability: While it is a solid, it is an organic compound and should be considered combustible.

    • Toxicity: The specific toxicity is unknown. As a precaution, it should be handled as a potentially toxic substance. Avoid inhalation of dust and direct contact with skin and eyes.

    • Environmental Hazards: The environmental fate of this compound is not well-documented. Therefore, it must be disposed of in a manner that prevents its release into the environment. It is crucial to avoid drain disposal.

Parameter Inferred Property/Hazard Immediate Action Required
Chemical Class Organic Ester, Ketone, AlcoholHandle as a flammable and potentially reactive chemical.
Toxicity Unknown, assume to be harmful.Avoid inhalation, ingestion, and skin/eye contact.
Physical State SolidMinimize dust generation during handling.
Environmental Fate UnknownDo not dispose of down the drain.

Personal Protective Equipment (PPE)

When handling Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a comprehensive PPE strategy is mandatory to minimize exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for tears or holes before use.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

For a Small Spill (less than 5 grams):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: Gently cover the spill with a chemical absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect the Waste: Carefully sweep the absorbed material into a designated chemical waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (more than 5 grams):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate the Area: Close the doors to the lab and prevent re-entry.

  • Provide Information: Be prepared to provide the EHS team with as much information as possible about the spilled substance.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate waste should be classified as non-halogenated organic solid waste.

A Start: Waste Generated (Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate) BB BB A->BB No B Is the waste contaminated with solvents? D Liquid Waste Stream B->D Yes C Solid Waste Stream E Place in a designated, labeled container for 'Non-Halogenated Organic Solids'. C->E F Place in a designated, labeled container for 'Non-Halogenated Organic Liquids'. D->F G Store in a designated satellite accumulation area. E->G F->G H Arrange for pickup by EHS. G->H I End: Proper Disposal H->I BB->C No

Caption: Waste Disposal Workflow for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Step-by-Step Disposal Procedure:

  • Waste Identification: All waste containing Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate must be treated as hazardous.

  • Container Selection: Use a wide-mouth, sealable container made of a material compatible with organic solids (e.g., HDPE). The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate amount.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid waste, including contaminated absorbent materials and PPE, into the designated container. Minimize the generation of dust.

    • Solutions: If the compound is in a solution with a non-halogenated solvent, it should be collected in a designated "Non-Halogenated Organic Liquid Waste" container. Do not mix with halogenated solvent waste.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and in a well-ventilated location.

  • Disposal Request: Once the container is full, or if it has been in storage for a specified period (check your institution's policy), arrange for a pickup by your institution's EHS department. Do not attempt to transport the waste yourself.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical research. By adhering to these detailed procedures for the disposal of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, you are not only ensuring your own safety and that of your colleagues but also contributing to the protection of our environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]

  • Occupational Safety and Health Administration. Hazardous Waste.[Link]

  • American Chemical Society. Chemical Waste Management.[Link]

Navigating the Safe Handling of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring the well-being of the researchers who handle them. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4), a valuable building block in medicinal chemistry, is a white to cream crystalline solid.[1] While its potential for discovery is significant, a thorough understanding of its hazard profile is the bedrock of its effective and safe utilization. This guide is structured to provide not just a list of personal protective equipment (PPE), but the rationale behind each selection, empowering you to make informed safety decisions.

Hazard Profile: Understanding the "Why" Behind the "What"

The necessity for specific PPE is dictated by the inherent hazards of a substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2]

  • Potential Oral Toxicity (H302): May be harmful if swallowed.[2]

These classifications necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in a laboratory setting. The selection is based on a risk assessment considering the compound's physical state (solid powder) and its documented hazards.

Body Area Required PPE Rationale
Eyes/Face Chemical safety goggles with side shields or a face shield.To protect against airborne particles and accidental splashes, preventing serious eye irritation.
Hands Nitrile or neoprene gloves.To prevent skin contact and subsequent irritation. Double gloving is recommended for extended handling periods or when working with larger quantities.
Body A fully buttoned laboratory coat.To protect skin and personal clothing from contamination with the powdered compound.
Respiratory A NIOSH-approved N95 or higher-rated respirator.To prevent the inhalation of airborne particles, which can cause respiratory tract irritation. Use of a chemical fume hood is the primary engineering control; a respirator provides an additional layer of protection, especially when handling larger quantities or outside of a fume hood.

Procedural Guidance for PPE Usage: A Self-Validating System

The efficacy of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing your PPE are designed to be a self-validating system, minimizing the risk of cross-contamination.

Donning PPE: Establishing a Clean Zone

Caption: Step-by-step workflow for correctly donning PPE.

Doffing PPE: Preventing Contamination Spread

The order of PPE removal is critical to prevent contaminating your skin and clothing.

Caption: Sequential process for the safe removal of PPE.

Operational and Disposal Plans

Handling:

  • All handling of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use spark-proof tools and avoid creating dust.

  • Ensure an eyewash station and safety shower are readily accessible.

Disposal:

  • All disposable PPE (gloves, respirator) should be considered contaminated and disposed of in a designated hazardous waste container immediately after use.

  • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on institutional policies.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

By integrating this comprehensive PPE strategy into your laboratory workflow, you can confidently and safely unlock the scientific potential of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

References

  • PubChem. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. [Link]

Sources

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